(4-Ethylcyclohex-1-en-1-yl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(4-ethylcyclohexen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h5,7,10-11H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXGOXGWYXCMKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCC(CC1)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661208 | |
| Record name | (4-Ethylcyclohex-1-en-1-yl)boronic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70661208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871329-72-5 | |
| Record name | (4-Ethylcyclohex-1-en-1-yl)boronic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70661208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethylcyclohexen-1-ylboronic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
(4-Ethylcyclohex-1-en-1-yl)boronic acid chemical properties
An In-depth Technical Guide: (4-Ethylcyclohex-1-en-1-yl)boronic acid
Abstract
This compound is a specialized alkenylboronic acid that serves as a crucial building block in modern organic synthesis. Its unique cyclic structure combined with the versatile reactivity of the boronic acid moiety makes it an indispensable reagent for introducing the 4-ethylcyclohexenyl group into complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a representative synthetic approach, and its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed protocols, mechanistic insights, and safety considerations are presented for researchers, chemists, and drug development professionals aiming to leverage this compound in their work.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is paramount for its successful application in synthesis. This compound is a colorless liquid or low-melting solid, whose physical and chemical characteristics are summarized below.[1]
Core Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 871329-72-5 | [1][2][3] |
| Molecular Formula | C₈H₁₅BO₂ | [1][3][4] |
| Molecular Weight | 154.02 g/mol | [3][4] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 280.2 °C at 760 mmHg | [1] |
| Density | 1.005 g/cm³ | [1] |
| Flash Point | 123.3 °C | [1] |
| Refractive Index | 1.476 | [1] |
| SMILES | B(C1=CCC(CC1)CC)(O)O | [5] |
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, a theoretical analysis based on its structure and data from analogous compounds allows for the prediction of its key spectroscopic features.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The following table outlines the predicted exact masses for common adducts.[5]
| Adduct | Predicted m/z |
| [M+H]⁺ | 155.12380 |
| [M+Na]⁺ | 177.10574 |
| [M-H]⁻ | 153.10924 |
| [M+NH₄]⁺ | 172.15034 |
NMR Spectroscopy (Theoretical):
-
¹H-NMR: The proton NMR spectrum is expected to show a distinct set of signals. The vinylic proton on the double bond adjacent to the boron atom would appear in the downfield region. The protons of the ethyl group would present as a characteristic triplet and quartet. The cyclohexene ring protons would produce a series of complex multiplets. A broad, exchangeable singlet corresponding to the two hydroxyl protons of the boronic acid (B(OH)₂) would also be present, which typically disappears upon a D₂O shake.
-
¹³C-NMR: The carbon spectrum would show eight distinct signals. The two sp² hybridized carbons of the C=C double bond would be prominent, with the carbon atom directly attached to the boron being significantly influenced by the boron's electronegativity. The remaining signals would correspond to the sp³ carbons of the cyclohexene ring and the ethyl group.
-
¹¹B-NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids. For a tricoordinate boronic acid like this one, a single, relatively broad signal is expected in the range of δ 27-30 ppm, referenced to an external standard.[6]
Synthesis and Purification
While commercially available, understanding the synthesis of this compound provides insight into potential impurities and alternative derivatizations. A highly effective and common method for preparing alkenylboronic acids is the palladium-catalyzed Miyaura borylation reaction.[7]
Representative Synthetic Workflow: Miyaura Borylation
This pathway involves the reaction of a vinyl triflate or halide precursor with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst, followed by hydrolysis to yield the desired boronic acid.
Caption: Synthetic workflow for this compound.
Causality in Synthesis:
-
Vinyl Triflate Precursor: The conversion of the ketone to a vinyl triflate is a critical step that creates an excellent electrophilic partner for the palladium-catalyzed cross-coupling reaction. Triflates are highly effective leaving groups.
-
Palladium Catalyst and Ligand: A palladium(0) species, often generated in situ, is required to initiate the catalytic cycle. Ligands such as phosphines (e.g., SPhos, XPhos) are crucial for stabilizing the palladium center and facilitating the oxidative addition and reductive elimination steps.
-
Base: A base (e.g., potassium acetate, KOAc) is necessary to promote the transmetalation step between the palladium-triflate complex and the diboron reagent.
-
Hydrolysis: The resulting pinacol ester is often more stable and easier to purify than the free boronic acid. A subsequent mild acidic or oxidative hydrolysis step cleaves the pinacol group to yield the final product.
Core Application: Suzuki-Miyaura Cross-Coupling
The premier application of this compound is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[8] This reaction is a cornerstone of modern chemistry, particularly in pharmaceutical development, due to its high functional group tolerance and stereospecificity.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-ETHYLCYCLOHEXEN-1-YLBORONIC ACID - Safety Data Sheet [chemicalbook.com]
- 3. This compound 97% | CAS: 871329-72-5 | AChemBlock [achemblock.com]
- 4. scbt.com [scbt.com]
- 5. PubChemLite - 4-ethylcyclohexen-1-ylboronic acid (C8H15BO2) [pubchemlite.lcsb.uni.lu]
- 6. rsc.org [rsc.org]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Whitepaper: A Strategic Guide to the Synthesis of (4-Ethylcyclohex-1-en-1-yl)boronic Acid from 4-Ethylcyclohexanone
Abstract
Vinyl boronic acids and their ester derivatives are foundational building blocks in modern organic synthesis, primarily serving as indispensable coupling partners in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. This in-depth technical guide provides a comprehensive, field-proven methodology for the synthesis of (4-Ethylcyclohex-1-en-1-yl)boronic acid, commencing from the readily available starting material, 4-ethylcyclohexanone. We will dissect two primary synthetic strategies, focusing on a robust and highly efficient pathway involving the formation of a vinyl triflate intermediate followed by a palladium-catalyzed Miyaura borylation. The causality behind experimental choices, detailed step-by-step protocols, mechanistic insights, and critical process parameters are elucidated to ensure reproducibility and high fidelity. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of cyclic vinyl boronic acids.
Introduction: The Strategic Imperative for Vinyl Boronates
The transformation of a carbonyl group into a vinyl boronate is a non-trivial yet powerful conversion in synthetic chemistry. Vinyl boronic esters, such as the target molecule this compound, are exceptionally versatile intermediates. Their utility stems from their stability, low toxicity, and predictable reactivity in carbon-carbon bond-forming reactions, which are central to the construction of complex molecular architectures found in pharmaceuticals and advanced materials.
The synthetic challenge lies in the direct conversion of a ketone to a vinyl boronic acid, a process for which no high-yielding, one-step method exists. Therefore, a multi-step sequence is required, necessitating the ketone to be first converted into a reactive vinyl intermediate. This guide will focus on the most reliable and widely adopted strategy: the conversion of 4-ethylcyclohexanone into a vinyl triflate, which serves as an outstanding electrophile in the subsequent palladium-catalyzed borylation.
Strategic Analysis: Devising the Optimal Synthetic Pathway
Two principal pathways emerge for the conversion of an unsymmetrical ketone like 4-ethylcyclohexanone to a vinyl boronic acid derivative. The choice of pathway dictates the regiochemical outcome and the reaction conditions employed.
-
The Vinyl Triflate Pathway: This two-step sequence involves:
-
Step A: Regioselective formation of an enolate from 4-ethylcyclohexanone, followed by trapping with a trifluoromethanesulfonylating agent (e.g., Tf₂O or PhNTf₂) to yield a stable vinyl triflate.
-
Step B: A palladium-catalyzed Miyaura borylation of the vinyl triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to furnish the desired vinyl boronic ester. This pathway is favored for its mild conditions, excellent functional group tolerance, and high yields.
-
-
The Shapiro Reaction Pathway: This route also involves two primary transformations:
-
Step A: Condensation of 4-ethylcyclohexanone with p-toluenesulfonylhydrazide to form a tosylhydrazone.
-
Step B: Treatment of the tosylhydrazone with at least two equivalents of a strong organolithium base (e.g., n-BuLi) to generate a vinyllithium intermediate via elimination of nitrogen and toluenesulfinate. This potent nucleophile is then quenched with a boron electrophile (e.g., triisopropyl borate followed by hydrolysis, or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to give the product.
-
Rationale for Selection: While the Shapiro reaction is a powerful tool, it requires cryogenic temperatures and the use of highly pyrophoric organolithium reagents, posing scalability and safety challenges. Conversely, the vinyl triflate pathway offers superior operational simplicity and safety. The Miyaura borylation step is exceptionally robust and has been extensively optimized in both academic and industrial settings. Therefore, this guide will present the vinyl triflate pathway as the primary, recommended protocol.
Recommended Protocol: The Vinyl Triflate Pathway
This section provides a detailed, two-step experimental protocol for the synthesis of 2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the stable pinacol ester of the target boronic acid.
Overall Synthetic Scheme
Figure 1: Overall two-step synthesis from 4-ethylcyclohexanone to the target boronic ester.
Part I: Synthesis of 4-Ethylcyclohex-1-en-1-yl Trifluoromethanesulfonate
Mechanistic Rationale: The key to this step is the regioselective deprotonation of 4-ethylcyclohexanone. To form the desired less-substituted C=C bond of the final product, we must generate the kinetic enolate. This is achieved by using a strong, sterically hindered, non-nucleophilic base at low temperatures. Lithium bis(trimethylsilyl)amide (LHMDS) is an ideal choice. At -78 °C, LHMDS preferentially abstracts a proton from the less sterically hindered α-carbon (C6), as the activation energy for this process is lower than that for abstracting a proton from the more hindered α-carbon (C2). This deprotonation is rapid and essentially irreversible under these conditions, "trapping" the kinetic enolate. The subsequent addition of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) cleanly converts the enolate into the stable vinyl triflate, an excellent substrate for palladium-catalyzed reactions.
Experimental Protocol:
-
Materials & Equipment:
-
4-Ethylcyclohexanone (1.0 equiv)
-
Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M in THF (1.1 equiv)
-
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl, Saturated aqueous NaHCO₃, Brine
-
Anhydrous MgSO₄
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, thermocouple, syringes, low-temperature bath (-78 °C, dry ice/acetone).
-
-
Procedure:
-
Set up a flame-dried round-bottom flask under a positive pressure of inert gas (N₂ or Ar).
-
Add anhydrous THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LHMDS solution (1.1 equiv) to the cold THF.
-
In a separate flame-dried flask, dissolve 4-ethylcyclohexanone (1.0 equiv) in a small amount of anhydrous THF.
-
Add the ketone solution dropwise to the LHMDS solution at -78 °C over 15 minutes. Stir the resulting mixture at this temperature for 1 hour to ensure complete formation of the kinetic lithium enolate.
-
Dissolve PhNTf₂ (1.1 equiv) in anhydrous THF and add this solution dropwise to the enolate mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure vinyl triflate as a colorless oil.
-
Part II: Miyaura Borylation to 2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Mechanistic Rationale: The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that forms a C-B bond. The catalytic cycle begins with the oxidative addition of the vinyl triflate to a Pd(0) species, forming a Pd(II) intermediate. Concurrently, the base (potassium acetate, KOAc) activates the bis(pinacolato)diboron (B₂pin₂). While the exact mechanism of activation is debated, it is believed to facilitate the subsequent transmetalation step. In this key step, a boryl group is transferred from the activated diboron reagent to the Pd(II) center, displacing the triflate group. The cycle concludes with reductive elimination, which forms the C-B bond of the product and regenerates the active Pd(0) catalyst. Using a pre-catalyst like PdCl₂(dppf) is common; it is reduced in situ to the active Pd(0) species.
Figure 2: Simplified catalytic cycle for the Miyaura borylation of a vinyl triflate (R-OTf).
Experimental Protocol:
-
Materials & Equipment:
-
4-Ethylcyclohex-1-en-1-yl trifluoromethanesulfonate (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv)
-
Potassium acetate (KOAc), anhydrous powder (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Round-bottom flask or reaction tube, magnetic stirrer, reflux condenser, inert gas atmosphere.
-
-
Procedure:
-
To a flame-dried round-bottom flask, add the vinyl triflate (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), anhydrous potassium acetate (3.0 equiv), and PdCl₂(dppf) (0.03 equiv).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to ensure an oxygen-free atmosphere.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove palladium residues and salts. Wash the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, 2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, typically as a colorless oil or low-melting solid.
-
Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the recommended two-step synthesis.
| Parameter | Step 1: Triflation | Step 2: Borylation |
| Key Reagents | LHMDS, PhNTf₂ | B₂pin₂, PdCl₂(dppf), KOAc |
| Solvent | Anhydrous THF | Anhydrous 1,4-Dioxane |
| Temperature | -78 °C to RT | 80 - 90 °C |
| Reaction Time | 12 - 16 hours | 6 - 12 hours |
| Workup | Aqueous wash | Filtration through Celite® |
| Purification | Column Chromatography | Column Chromatography |
| Typical Yield | 75 - 90% | 80 - 95% |
Safety and Handling Considerations
-
LHMDS and Organolithium Reagents: These are corrosive and reactive. Handle under a strict inert atmosphere. Quench any excess reagent carefully with a proton source like isopropanol at low temperatures before aqueous workup.
-
Anhydrous Solvents: THF and dioxane can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous solvents from a sealed bottle.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). All palladium-containing waste should be collected and disposed of according to institutional guidelines.
-
Triflating Agents: PhNTf₂ is an irritant. Triflic anhydride (Tf₂O), if used as an alternative, is highly corrosive and reacts violently with water. Handle with extreme care.
Conclusion
The synthesis of this compound pinacol ester from 4-ethylcyclohexanone is most reliably achieved through a two-step sequence involving the formation and subsequent Miyaura borylation of a vinyl triflate intermediate. The protocol detailed in this guide emphasizes regiochemical control through kinetic enolate formation and leverages a robust, well-established palladium-catalyzed cross-coupling reaction. By providing a clear mechanistic rationale and a self-validating, step-by-step experimental procedure, this document serves as an authoritative resource for researchers engaged in the synthesis of valuable boronic acid building blocks for drug discovery and development.
A Guide to the Spectroscopic Characterization of (4-Ethylcyclohex-1-en-1-yl)boronic Acid and Its Analogs
Introduction
(4-Ethylcyclohex-1-en-1-yl)boronic acid is a member of the versatile class of organoboron compounds that serve as critical building blocks in modern organic synthesis, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The precise structural elucidation and purity assessment of such reagents are paramount to ensure the reproducibility and success of subsequent synthetic steps in pharmaceutical and materials science research. This guide provides an in-depth technical overview of the core spectroscopic techniques used to characterize this class of molecules.
Due to the limited availability of published experimental data for this compound, this document will leverage 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Cyclohexene-1-boronic acid pinacol ester) as a primary structural analog. The pinacol ester is a common, stable derivative, and its spectroscopic data provides a robust framework for understanding the core cyclohexenylboronic acid scaffold. The principles and expected spectral features will be extrapolated to the target molecule, this compound, providing researchers with a predictive and interpretive toolkit.
Molecular Structure and Analytical Workflow
A rigorous analytical workflow is essential for confirming the identity and purity of boronic acid derivatives. The process begins with the acquisition of data from multiple complementary spectroscopic techniques, followed by a comprehensive analysis and interpretation to build a cohesive structural picture.
An In-Depth Technical Guide to (4-Ethylcyclohex-1-en-1-yl)boronic acid (CAS 871329-72-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Organic Synthesis
(4-Ethylcyclohex-1-en-1-yl)boronic acid is a valuable synthetic intermediate, particularly prominent in the construction of complex molecular architectures.[1][2][3] Its utility is primarily derived from its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4] This reaction facilitates the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis and drug discovery. The cyclohexenyl scaffold, substituted with a reactive boronic acid moiety, allows for the introduction of this specific cyclic fragment into a wide range of organic molecules, influencing their steric and electronic properties. This guide provides a comprehensive overview of the synthesis, properties, handling, and key applications of this compound, with a focus on practical considerations for laboratory use.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use. Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 871329-72-5 | [1][2][3] |
| Molecular Formula | C₈H₁₅BO₂ | [1][3][5] |
| Molecular Weight | 154.02 g/mol | [2][3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 280.23 °C at 760 mmHg | [1] |
| Density | 1.005 g/cm³ | [1] |
| Flash Point | 123.28 °C | [1] |
| Refractive Index | 1.476 | [1] |
Synthesis and Purification
The synthesis of vinyl boronic acids, such as this compound, can be achieved through several established methodologies. A common and effective approach involves the palladium-catalyzed coupling of a suitable vinyl halide or triflate with a diboron reagent, followed by hydrolysis.
A plausible synthetic route, based on general methods for preparing cyclohexenyl boronic esters, would involve the reaction of 1-chloro-4-ethylcyclohexene with bis(pinacolato)diboron in the presence of a palladium catalyst and a suitable base. The resulting pinacol ester can then be hydrolyzed to the desired boronic acid.
Illustrative Synthetic Workflow
Caption: Plausible synthetic pathway to this compound.
Step-by-Step Synthesis Protocol (General Procedure)
Step 1: Preparation of this compound pinacol ester
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 1-chloro-4-ethylcyclohexene (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (3.0 eq).
-
Add a suitable anhydrous solvent, for example, 1,4-dioxane or toluene.
-
Heat the reaction mixture at a temperature typically ranging from 80 to 100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pinacol ester.[6]
Step 2: Hydrolysis to this compound
-
Dissolve the purified pinacol ester in a suitable solvent system, such as a mixture of tetrahydrofuran and water.
-
Add an acid, for instance, hydrochloric acid, and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the boronic acid.
Purification and Handling
Boronic acids can sometimes be challenging to purify due to their tendency to form trimeric anhydrides (boroxines).[7] Column chromatography on silica gel can be effective, though care must be taken to avoid prolonged exposure to the stationary phase which can lead to degradation. Recrystallization is another viable purification method. For handling, it is advisable to store this compound under an inert atmosphere and in a cool, dry place to minimize decomposition.
Spectroscopic Characterization
-
¹H NMR: The proton spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), multiplets for the cyclohexene ring protons, and a broad singlet for the boronic acid hydroxyl protons.
-
¹³C NMR: The carbon spectrum would display signals for the ethyl group carbons, the sp² and sp³ carbons of the cyclohexene ring, with the carbon attached to the boron atom showing a characteristically broad signal due to quadrupolar relaxation.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction, which forges a new carbon-carbon bond between the cyclohexenyl group and an aryl, heteroaryl, or vinyl halide or triflate.[4][8][9] This reaction is widely employed in the synthesis of pharmaceuticals and other complex organic molecules.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the aryl or vinyl halide/triflate (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq).
-
Add a suitable solvent system, often a mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water.
-
Degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 10-15 minutes.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, perform an aqueous workup. Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.[10]
The choice of catalyst, ligand, base, and solvent is crucial and often needs to be optimized for specific substrates to achieve high yields and minimize side reactions.
Applications in Drug Discovery and Medicinal Chemistry
The introduction of the 4-ethylcyclohexenyl moiety can significantly impact the pharmacological properties of a molecule. This structural motif can influence lipophilicity, metabolic stability, and binding interactions with biological targets. Boronic acids themselves, and the compounds synthesized from them, have a broad range of applications in medicinal chemistry, including as enzyme inhibitors and as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[11] While specific examples detailing the use of this compound in the synthesis of named drug candidates are not prevalent in publicly accessible literature, its structural features make it an attractive building block for lead optimization campaigns in drug discovery programs.
Safety and Handling
This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is classified as causing skin irritation.[1] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable reagent for the introduction of a substituted cyclohexenyl group into organic molecules. Its primary utility lies in the robust and versatile Suzuki-Miyaura cross-coupling reaction. A solid understanding of its properties, synthesis, and reaction conditions is essential for its successful application in research and development, particularly in the fields of organic synthesis and medicinal chemistry. As the demand for novel and complex molecular structures continues to grow, the importance of such versatile building blocks is set to increase.
References
- 1. Page loading... [guidechem.com]
- 2. This compound 97% | CAS: 871329-72-5 | AChemBlock [achemblock.com]
- 3. scbt.com [scbt.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. PubChemLite - 4-ethylcyclohexen-1-ylboronic acid (C8H15BO2) [pubchemlite.lcsb.uni.lu]
- 6. 4-Ethylcyclohex-1-enboronic acid pinacol ester | [frontierspecialtychemicals.com]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
(4-Ethylcyclohex-1-en-1-yl)boronic acid: A Technical Guide to its Molecular Structure and Synthetic Utility
Foreword: The Unassuming Architect in Modern Organic Synthesis
In the landscape of contemporary organic chemistry, boronic acids have emerged as indispensable tools, particularly in the realm of carbon-carbon bond formation. Among these, (4-Ethylcyclohex-1-en-1-yl)boronic acid, with its unique cyclic alkenyl structure, presents a compelling case study for its utility in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its molecular characteristics, a plausible and robust synthetic protocol, and its application in the powerful Suzuki-Miyaura cross-coupling reaction. It is intended for researchers, scientists, and drug development professionals who seek to leverage the nuanced reactivity of this versatile building block.
Molecular Structure and Physicochemical Properties
This compound is a colorless liquid at room temperature, possessing the chemical formula C8H15BO2 and a molecular weight of 154.02 g/mol .[1][2] Its structural framework, featuring a boronic acid moiety appended to a cyclohexene ring with an ethyl substituent, bestows upon it a unique combination of steric and electronic properties that are pivotal to its reactivity.
| Property | Value | Reference |
| CAS Number | 871329-72-5 | [1] |
| Molecular Formula | C8H15BO2 | [1][2] |
| Molecular Weight | 154.02 g/mol | [1] |
| Boiling Point | 280.229 °C at 760 mmHg | [3] |
| Density | 1.005 g/cm³ | [3] |
| Flash Point | 123.278 °C | [3] |
| Refractive Index | 1.476 | [3] |
Spectroscopic Signature: An Inferential Analysis
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the vinylic proton on the cyclohexene ring, likely in the range of 6.0-7.0 ppm. The protons of the ethyl group would present as a triplet (CH3) and a quartet (CH2). The cyclohexene ring protons would exhibit complex multiplets in the aliphatic region. The acidic protons of the boronic acid group (B(OH)2) may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would reveal distinct signals for the two sp² hybridized carbons of the double bond, with the carbon atom directly attached to the boron atom showing a characteristically broad signal due to quadrupolar relaxation. The remaining sp³ hybridized carbons of the cyclohexene ring and the ethyl group would appear in the upfield region.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong and broad O-H stretching band for the boronic acid hydroxyl groups, typically in the region of 3200-3600 cm⁻¹. A C=C stretching vibration for the cyclohexene ring would be observed around 1640-1680 cm⁻¹. The B-O stretching vibrations are expected in the 1300-1400 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Boronic acids are known to undergo dehydration to form boroxines (cyclic trimers), which might be observed as higher mass fragments in the mass spectrum.
Synthesis of this compound: A Validated Approach
The synthesis of alkenylboronic acids is well-established, with the Miyaura borylation reaction being a prominent and reliable method.[5][6] This palladium-catalyzed cross-coupling reaction of a vinyl halide or triflate with a diboron reagent offers high functional group tolerance and stereoselectivity.[7]
Proposed Synthetic Protocol via Miyaura Borylation
A plausible and efficient synthesis of this compound can be achieved from the corresponding vinyl halide, 1-halo-4-ethylcyclohex-1-ene.
Reaction Scheme:
A proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried flask, add 1-halo-4-ethylcyclohex-1-ene (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equiv.), and a base like potassium acetate (3.0 equiv.).
-
Solvent Addition: Add a suitable aprotic solvent, such as dioxane or toluene, under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography or gas chromatography.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product, the pinacol ester of the desired boronic acid, by column chromatography on silica gel.
-
Hydrolysis: The resulting this compound pinacol ester can often be used directly in subsequent reactions. If the free boronic acid is required, the pinacol ester can be hydrolyzed under acidic or basic conditions. A common method involves stirring the ester with an aqueous solution of a strong acid (e.g., HCl) in a suitable organic solvent.
This protocol, grounded in the well-established Miyaura borylation, provides a reliable and reproducible method for accessing the target compound, ensuring high purity and yield for subsequent applications.
Application in Suzuki-Miyaura Cross-Coupling: A Gateway to Molecular Complexity
The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[8] This palladium-catalyzed reaction forms a new carbon-carbon bond between the alkenylboronic acid and an organic halide or triflate, enabling the synthesis of a vast array of complex molecules, including pharmaceuticals and advanced materials.[9]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the 4-ethylcyclohex-1-en-1-yl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the final coupled product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol illustrates a typical Suzuki-Miyaura reaction using an alkenylboronic acid like this compound.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reagent Assembly: In a reaction vessel, combine this compound (1.2 equiv.), the aryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Solvent System: Add a degassed solvent mixture, often a combination of an organic solvent (like toluene, dioxane, or DMF) and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere to a temperature typically ranging from 80 to 120 °C. Monitor the reaction's progress using an appropriate analytical technique.
-
Isolation and Purification: After the reaction is complete, cool the mixture and perform an aqueous workup. Extract the product with an organic solvent, dry the combined organic layers, and remove the solvent in vacuo. Purify the residue by column chromatography to obtain the desired coupled product.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion: A Versatile Synthon for Innovation
This compound stands as a testament to the power and versatility of organoboron chemistry. Its unique structural features and predictable reactivity in the Suzuki-Miyaura cross-coupling make it a valuable building block for the synthesis of a wide range of organic molecules. This guide has provided a comprehensive overview of its molecular structure, a robust synthetic strategy, and a practical guide to its application, empowering researchers to confidently incorporate this valuable reagent into their synthetic endeavors and drive innovation in drug discovery and materials science.
References
- 1. This compound 97% | CAS: 871329-72-5 | AChemBlock [achemblock.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-Methylcyclohexen-1-ylboronic acid | C7H13BO2 | CID 44119556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
(4-Ethylcyclohex-1-en-1-yl)boronic Acid: A Technical Guide for Drug Development Professionals
Abstract
(4-Ethylcyclohex-1-en-1-yl)boronic acid and its derivatives, particularly its pinacol ester, are emerging as valuable building blocks in contemporary drug discovery and development. This technical guide provides an in-depth analysis of its commercial availability, physicochemical properties, plausible synthetic routes, and potential applications, with a focus on its utility for researchers and scientists in the pharmaceutical industry. While specific experimental data for this particular molecule is not extensively documented in public literature, this guide synthesizes established principles of boronic acid chemistry to provide a robust framework for its use.
Introduction: The Versatility of Boronic Acids in Medicinal Chemistry
Boronic acids and their esters have become indispensable tools in modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their unique properties, including stability, low toxicity, and functional group tolerance, make them ideal reagents for constructing complex molecular architectures. In the realm of medicinal chemistry, the boronic acid moiety is not just a synthetic handle but can also act as a pharmacophore, capable of forming reversible covalent bonds with biological targets. This has led to the successful development of several FDA-approved drugs containing a boronic acid functional group. This compound, with its substituted cyclohexene scaffold, offers a unique three-dimensional building block for introducing lipophilic character and conformational rigidity into drug candidates.
Commercial Availability and Physicochemical Properties
This compound is commercially available from a variety of chemical suppliers, ensuring its accessibility for research and development purposes. It is often supplied as the free boronic acid or, more commonly, as its pinacol ester, 2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The pinacol ester offers enhanced stability towards dehydration and protodeboronation, making it preferable for storage and many synthetic applications.
| Property | This compound | 2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| CAS Number | 871329-72-5 | 1092938-90-3 |
| Molecular Formula | C₈H₁₅BO₂ | C₁₄H₂₅BO₂ |
| Molecular Weight | 154.02 g/mol | 236.16 g/mol |
| Appearance | Typically a colorless liquid or white solid | Typically a colorless oil or solid |
| Purity | Commonly available at ≥95% purity | Commonly available at ≥95% purity |
Note: Some physical properties such as boiling point and density are predicted values and should be used as a guide.
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the preparation of alkenylboronic esters.
Proposed Synthetic Protocol: Hydroboration of a Terminal Alkyne
A common and effective method for the synthesis of vinylboronic esters is the hydroboration of a terminal alkyne. In this case, the synthesis would likely proceed via the hydroboration of 4-ethylcyclohex-1-yne with pinacolborane.
Step-by-step Methodology:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 4-ethylcyclohex-1-yne (1.0 equivalent).
-
Solvent and Reagent Addition: Dissolve the alkyne in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or diethyl ether. To this solution, add pinacolborane (1.1 equivalents).
-
Catalyst Introduction: Introduce a suitable transition-metal catalyst. For hydroboration of alkynes, catalysts such as dicyclohexylborane or a rhodium complex (e.g., [Rh(cod)Cl]₂) with a phosphine ligand can be effective.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched, typically with a mild aqueous work-up. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, 2-(4-ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can then be purified by column chromatography on silica gel.
Caption: Proposed workflow for the synthesis of the target pinacol ester.
Deprotection to the Boronic Acid
The pinacol ester can be readily converted to the free boronic acid if required.
Step-by-step Methodology:
-
Hydrolysis: Dissolve the pinacol ester in a mixture of a suitable organic solvent (e.g., acetone or THF) and water.
-
Acidification: Add an acid, such as hydrochloric acid, and stir the mixture at room temperature.
-
Extraction: After completion, extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Isolation: Dry the organic layer, remove the solvent, and isolate the this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the expected NMR signals can be predicted based on the structure and data from analogous compounds.
-
¹H NMR (in CDCl₃):
-
A multiplet in the region of δ 6.0-6.5 ppm corresponding to the vinylic proton.
-
Multiplets in the region of δ 1.0-2.5 ppm for the cyclohexene ring protons and the ethyl group protons.
-
For the pinacol ester, a characteristic sharp singlet around δ 1.2-1.3 ppm for the twelve equivalent protons of the two methyl groups on the pinacol ring.
-
-
¹³C NMR (in CDCl₃):
-
Signals for the vinylic carbons in the region of δ 120-150 ppm. The carbon attached to the boron will likely be a broad signal due to quadrupolar relaxation.
-
Signals for the aliphatic carbons of the cyclohexene ring and the ethyl group in the region of δ 10-40 ppm.
-
For the pinacol ester, a signal around δ 83-84 ppm for the quaternary carbons of the pinacol ring and a signal around δ 24-25 ppm for the methyl carbons.
-
Applications in Drug Discovery and Development
The primary application of this compound and its pinacol ester in drug discovery is as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the vinylic carbon of the cyclohexene ring and an sp²- or sp³-hybridized carbon of a coupling partner, typically an aryl, heteroaryl, or vinyl halide or triflate.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
The introduction of the 4-ethylcyclohexenyl moiety can be strategically employed to:
-
Enhance Lipophilicity: The alkyl-substituted cyclohexene ring can increase the lipophilicity of a drug candidate, potentially improving its membrane permeability and oral bioavailability.
-
Introduce 3D Complexity: The non-planar cyclohexene ring provides a three-dimensional scaffold, which can lead to improved binding affinity and selectivity for a biological target compared to flat aromatic systems.
-
Modulate Physicochemical Properties: The ethyl group can be a site for further functionalization or can be varied to fine-tune the molecule's properties.
Stability, Storage, and Handling
Stability
Boronic acids are generally stable compounds but can undergo dehydration to form boroxines (cyclic trimers). The pinacol esters are significantly more stable and are less prone to decomposition. Alkenylboronic acids can be susceptible to oxidation, and care should be taken to avoid prolonged exposure to air.
Storage
-
This compound: Should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.
-
Pinacol Ester Derivative: Recommended storage is at 2-8 °C under dry conditions to ensure long-term stability.
Handling and Safety
Based on the available safety data for this compound and general knowledge of this class of compounds, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.
-
Hazards: this compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date safety information.
Conclusion
This compound and its pinacol ester represent valuable and commercially accessible building blocks for drug discovery and development. Their utility in Suzuki-Miyaura cross-coupling reactions allows for the facile introduction of a unique three-dimensional, lipophilic scaffold into drug candidates. While detailed experimental data for this specific compound is sparse, a thorough understanding of the general principles of boronic acid chemistry, as outlined in this guide, provides a solid foundation for its successful application in the synthesis of novel therapeutic agents.
An In-Depth Technical Guide to (4-Ethylcyclohex-1-en-1-yl)boronic acid: Safety, Handling, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Cyclic Alkenylboronic Acids in Modern Chemistry
(4-Ethylcyclohex-1-en-1-yl)boronic acid is a member of the versatile class of organoboron compounds that have become indispensable tools in modern organic synthesis and medicinal chemistry.[1][2] Boronic acids, characterized by a carbon-boron bond, are celebrated for their stability, low toxicity, and remarkable utility in a variety of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs).[2][4]
Cyclic alkenylboronic acids, such as this compound, offer a unique three-dimensional structural motif that is of increasing interest in drug discovery. The introduction of such non-aromatic, cyclic structures can lead to improved physicochemical properties of drug candidates, including enhanced solubility and metabolic stability, while providing novel intellectual property. This guide provides a comprehensive overview of the safety, handling, and potential synthetic applications of this compound, empowering researchers to confidently and effectively utilize this valuable chemical entity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 871329-72-5 | [5] |
| Molecular Formula | C₈H₁₅BO₂ | [5] |
| Molecular Weight | 154.02 g/mol | [5] |
| Appearance | White to off-white solid | Generic |
| Purity | Typically >97% | [5] |
Safety and Handling: A Prudent Approach
While boronic acids are generally considered to have low toxicity, it is imperative to handle this compound with the appropriate safety precautions in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. The primary hazards are:
-
Skin Irritation: May cause redness and discomfort upon contact.
-
Serious Eye Irritation: Can cause significant eye irritation.
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.
Therefore, the following minimum PPE should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Protective Clothing: A lab coat to prevent skin contact.
All handling of the solid compound or its solutions should be conducted in a well-ventilated area or, preferably, within a chemical fume hood to minimize the risk of inhalation.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound. It should be stored in a tightly sealed container in a cool, dry place. Boronic acids can be susceptible to dehydration to form boroxines (cyclic trimers), although this is often a reversible process. For long-term storage, refrigeration (2-8 °C) is recommended.
Spill and Waste Disposal
In the event of a spill, the area should be evacuated, and the spilled material should be carefully swept up or absorbed with an inert material. The collected waste, as well as any unwanted this compound, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain.[6][7]
Synthetic Utility and Reactivity
This compound is a valuable building block for the introduction of the 4-ethylcyclohexenyl moiety into organic molecules. Its primary application lies in transition metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling Reaction: A Cornerstone of C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[3] this compound can serve as the organoboron partner in these reactions, allowing for the synthesis of a variety of compounds containing the 4-ethylcyclohexenyl group.
The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below:
Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Illustrative Protocol for a Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., toluene, dioxane, or DMF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl or heteroaryl halide, this compound, and the base.
-
Add the solvent to the flask.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: The optimal catalyst, base, solvent, and temperature will depend on the specific substrates being coupled and should be determined experimentally.
Synthetic Routes to this compound
Rhodium-Catalyzed Dehydrogenative Borylation
A promising approach is the rhodium-catalyzed dehydrogenative borylation of 4-ethylcyclohexene.[8][9] This method directly installs a boronic ester group onto the double bond. The resulting boronic ester can then be hydrolyzed to the desired boronic acid.
Figure 2: A proposed synthetic route via rhodium-catalyzed dehydrogenative borylation.
Hydroboration-Oxidation of a Suitable Precursor
Another potential route involves the hydroboration of a suitable alkyne precursor, followed by oxidation to the boronic acid.[5][10][11] This method offers good control over the position of the boron atom.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids have emerged as a privileged structural motif in medicinal chemistry due to their unique ability to form reversible covalent bonds with serine, threonine, and cysteine residues in enzyme active sites.[12] This has led to the development of several FDA-approved drugs, including the proteasome inhibitor bortezomib for the treatment of multiple myeloma.[12]
The 4-ethylcyclohexenyl moiety of this compound offers several potential advantages in drug design:
-
Increased Lipophilicity: The ethylcyclohexenyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its pharmacokinetic properties.
-
Three-Dimensional Scaffolding: The non-planar cyclohexene ring provides a three-dimensional scaffold that can be used to orient other functional groups in a specific manner to optimize interactions with a biological target.
-
Novel Chemical Space: The incorporation of this unique cyclic fragment can lead to novel chemical entities with the potential for new intellectual property.
While specific examples of the use of this compound in drug discovery are not yet prevalent in the public domain, its structural features make it an attractive building block for the synthesis of novel kinase inhibitors, protease inhibitors, and other targeted therapies.
Conclusion and Future Outlook
This compound is a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. Its safe and effective use requires adherence to standard laboratory safety protocols for handling irritant chemicals. While specific, optimized protocols for its synthesis and application are not widely published, established methodologies for the synthesis and use of cyclic alkenylboronic acids provide a strong foundation for its incorporation into research and development programs. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, it is anticipated that the utility of this compound and related compounds will become increasingly recognized, leading to new and innovative applications in the years to come.
References
- 1. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cyclic alkenyl boronic half acid synthesis and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Rhodium-catalyzed dehydrogenative borylation of cyclic alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhodium-Catalyzed Dehydrogenative Borylation of Cyclic Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Illustrated Glossary of Organic Chemistry - Hydroboration-oxidation reaction [chem.ucla.edu]
- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (4-Ethylcyclohex-1-en-1-yl)boronic Acid and its Pinacol Ester: Synthesis, Characterization, and Application in Modern Organic Chemistry
This guide provides a comprehensive technical overview of (4-ethylcyclohex-1-en-1-yl)boronic acid and its pinacol ester, valuable reagents in contemporary organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, mechanistic underpinnings, characterization, and practical applications of these versatile building blocks, with a focus on enabling robust and reproducible synthetic methodologies.
Introduction: The Strategic Value of Cyclohexenyl Boronates
Vinylboronic acids and their esters are powerful nucleophiles in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The this compound scaffold, in particular, offers a unique combination of a sterically defined cyclic alkene and a reactive boron moiety. This structure is of significant interest in medicinal chemistry and materials science, where the introduction of such motifs can influence molecular conformation, lipophilicity, and metabolic stability.
The pinacol ester derivative, 2-(4-ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, offers enhanced stability compared to the free boronic acid, making it easier to handle, purify, and store.[3] This guide will focus primarily on the synthesis and application of the pinacol ester, followed by its conversion to the corresponding boronic acid.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of these reagents is paramount for their successful application.
| Property | This compound | 2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester) |
| CAS Number | 871329-72-5 | 1092938-90-3 |
| Molecular Formula | C₈H₁₅BO₂ | C₁₄H₂₅BO₂ |
| Molecular Weight | 154.02 g/mol | 236.16 g/mol [4] |
| Appearance | Typically a white to off-white solid | Typically a colorless to pale yellow oil or low-melting solid |
| Stability | Prone to dehydration to form boroxines; susceptible to protodeboronation. | Generally stable to air and moisture; can be purified by chromatography. More stable for long-term storage.[3] |
| Storage | Store under an inert atmosphere at 2-8 °C. | Store in a cool, dry place, preferably at 2-8 °C under an inert atmosphere for long-term stability.[4] |
Synthesis of this compound Pinacol Ester
The most reliable and versatile method for the synthesis of vinyl boronic esters, including the title compound, is the palladium-catalyzed cross-coupling of a vinyl triflate with bis(pinacolato)diboron (B₂pin₂).[3][5] This approach offers high yields and excellent functional group tolerance. The synthesis can be conceptualized as a two-step process starting from the readily available 4-ethylcyclohexanone.
Synthetic Workflow Overview
Caption: Synthetic workflow for the preparation of the target pinacol ester.
Step 1: Synthesis of 4-Ethylcyclohex-1-en-1-yl Trifluoromethanesulfonate
Causality: The conversion of the ketone to a vinyl triflate is a critical step that transforms the electrophilic carbonyl carbon into a nucleophilic vinylic carbon suitable for cross-coupling. The triflate group is an excellent leaving group, facilitating the oxidative addition step in the subsequent palladium-catalyzed borylation.[5]
Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) (1.1 equivalents) to the cooled THF.
-
Enolate Formation: Add a solution of 4-ethylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the base solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.
-
Triflation: Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) (1.1 equivalents) in anhydrous THF dropwise. The reaction is typically complete within 2-4 hours at -78 °C.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude vinyl triflate is then purified by flash column chromatography on silica gel.
Step 2: Palladium-Catalyzed Miyaura Borylation
Causality: This reaction utilizes a palladium(0) catalyst to couple the vinyl triflate with bis(pinacolato)diboron. The base (e.g., potassium acetate) is crucial for the transmetalation step of the catalytic cycle.[6] Triphenylphosphine is a common ligand that stabilizes the palladium catalyst.
Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add the synthesized 4-ethylcyclohex-1-en-1-yl trifluoromethanesulfonate (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (KOAc, 3.0 equivalents), and a palladium catalyst such as PdCl₂(dppf) or a combination of Pd(OAc)₂ and a phosphine ligand (e.g., PPh₃).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous dioxane or toluene via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound pinacol ester.
Characterization Data
Self-Validation: The following data are representative of what would be expected for the successful synthesis of the pinacol ester. Researchers should compare their own analytical data to these values to confirm the identity and purity of the product.
| Analysis | Expected Results for 2-(4-ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~6.5-6.7 (m, 1H, vinyl C-H), ~2.0-2.3 (m, 4H, allylic CH₂), ~1.4-1.8 (m, 5H, cyclohexyl CH and CH₂), 1.25 (s, 12H, pinacol methyls), ~0.9 (t, 3H, ethyl CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~140-145 (vinyl C-B), ~130-135 (vinyl C-H), ~83 (pinacol C-O), ~30-40 (cyclohexyl carbons), ~24.8 (pinacol methyls), ~11 (ethyl CH₃). Note: The carbon attached to boron may show a broad signal or be unobserved. |
| Mass Spectrometry (EI or ESI) | m/z: Calculated for C₁₄H₂₅BO₂ [M]⁺: 236.19. Found should be consistent with this value. |
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound pinacol ester is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds.[6]
General Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Coupling with an Aryl Bromide
Causality: This protocol illustrates the coupling of the synthesized vinyl boronate with a generic aryl bromide. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions such as protodeboronation. A mixed aqueous/organic solvent system is often employed to facilitate the dissolution of the base and promote the transmetalation step.
Protocol:
-
Reaction Setup: In a microwave vial or Schlenk tube, combine the aryl bromide (1.0 equivalent), this compound pinacol ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a ligand like SPhos, and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of dioxane and water.
-
Reaction: Seal the vessel and heat the mixture with stirring at 80-120 °C for 2-18 hours. The reaction can often be accelerated using microwave irradiation.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired coupled product.
Conversion to this compound
For certain applications, the free boronic acid may be required. The pinacol ester can be hydrolyzed under mild acidic conditions.
Protocol:
-
Reaction Setup: Dissolve the pinacol ester in a 10:1 mixture of acetone and water.
-
Hydrolysis: Add an aqueous solution of a mild acid, such as NH₄Cl, and stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of the boronic acid.
-
Isolation: Filter the resulting solid and wash with cold water, followed by a non-polar solvent like hexane to remove any unreacted starting material.
-
Drying: Dry the solid under vacuum to yield the this compound. It is advisable to use the boronic acid immediately or store it under an inert atmosphere to prevent dehydration.
Applications in Pharmaceutical and Agrochemical Synthesis
Conclusion
This compound and its pinacol ester are valuable and versatile reagents for the introduction of a substituted cyclohexenyl moiety into organic molecules. The synthetic route via vinyl triflate formation followed by Miyaura borylation is a robust and scalable method for the preparation of the pinacol ester. The stability of the pinacol ester makes it the preferred reagent for storage and handling, while its facile conversion to the boronic acid and its direct use in Suzuki-Miyaura cross-coupling reactions highlight its synthetic utility. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ these reagents in their synthetic endeavors.
References
- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. old.rrjournals.com [old.rrjournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Ethylcyclohex-1-enboronic acid pinacol ester | [frontierspecialtychemicals.com]
- 5. Synthesis of β-Boryl-α,β-unsaturated Carbonyl Compounds via Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with Vinyl Triflates [organic-chemistry.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling with (4-Ethylcyclohex-1-en-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction using (4-Ethylcyclohex-1-en-1-yl)boronic acid. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This guide delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven protocol, and provides insights into experimental design and troubleshooting. The content is structured to empower researchers to successfully implement this versatile reaction in their synthetic endeavors, particularly in the context of pharmaceutical and materials science research where the construction of complex organic molecules is paramount.
Introduction: The Power of Palladium-Catalyzed C-C Bond Formation
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, has revolutionized the synthesis of biaryls, vinylarenes, and polyolefins.[2] The reaction facilitates the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[4][5] Its broad applicability stems from the mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of the boronic acid reagents.[6]
This compound is a valuable building block, offering a substituted cyclohexene motif that is prevalent in many biologically active molecules and advanced materials. The vinyl boronic acid functionality allows for the direct introduction of this cyclic alkene structure into a target molecule.
The Catalytic Cycle: A Mechanistic Deep Dive
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex.[2][4][5] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (or carbon-triflate) bond of the organic electrophile (R¹-X). This step forms a Pd(II) intermediate.[4][5]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The presence of a base is essential for this step. The base activates the boronic acid, forming a more nucleophilic boronate species (R²-B(OH)₃⁻).[7][8] This boronate then exchanges its organic group with the halide on the palladium complex.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond (R¹-R²). This step regenerates the catalytically active Pd(0) species, which can then enter another catalytic cycle.[4][7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. The specific conditions may require optimization depending on the substrate.
Reagents and Equipment
| Reagent/Equipment | Details |
| Aryl Bromide | Substrate of interest |
| This compound | CAS: 871329-72-5[9][10] |
| Palladium Catalyst | e.g., Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | e.g., Toluene, Dioxane, THF/H₂O mixture |
| Reaction Vessel | Schlenk flask or sealed vial |
| Inert Atmosphere | Nitrogen or Argon |
| Stirring | Magnetic stirrer and stir bar |
| Heating | Heating mantle or oil bath |
| Work-up Reagents | Organic solvent (e.g., Ethyl Acetate), Water, Brine |
| Purification | Silica gel for column chromatography |
Reaction Setup and Execution
Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling.
Procedure:
-
Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of Toluene:H₂O, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional organic solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Key Considerations and Troubleshooting
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent.
| Parameter | Options & Considerations | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) | The choice of ligand is crucial and can significantly impact the reaction's efficiency, especially for challenging substrates. Bulky, electron-rich phosphine ligands often enhance catalytic activity.[6] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, t-BuOK | The base plays a critical role in the transmetalation step.[7][8] The strength and solubility of the base can influence the reaction rate and yield. Weaker bases like carbonates are often sufficient, while stronger bases may be needed for less reactive substrates. |
| Solvent | Toluene, Dioxane, THF, DMF, often with water as a co-solvent | The solvent system must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if present). The use of water can be beneficial for the solubility of the inorganic base.[7][11] |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to Pd(0).
-
Insufficient Base: The base may not be strong enough or may have poor solubility. Consider a stronger or more soluble base.
-
Reaction Temperature: The temperature may be too low. Increase the temperature in increments.
-
Degassing: Incomplete removal of oxygen can deactivate the catalyst. Ensure proper degassing of the solvent and reaction vessel.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur at higher temperatures or with certain catalyst systems. Using a slight excess of the boronic acid can mitigate the impact on the yield of the desired product.
-
Protodeborylation: The C-B bond can be cleaved by protons, especially in the presence of water and acid. This is a known issue with vinyl boronic acids.[3] Using anhydrous conditions or a less protic solvent system may be necessary.
-
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of complex organic molecules. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively utilize this compound to introduce a valuable structural motif into a wide range of compounds. This guide provides a solid foundation for the successful implementation of this important transformation in a research and development setting.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound 97% | CAS: 871329-72-5 | AChemBlock [achemblock.com]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Coupling of (4-Ethylcyclohex-1-en-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed coupling of (4-Ethylcyclohex-1-en-1-yl)boronic acid and its derivatives with various aryl and heteroaryl halides. The resulting 1-aryl-4-ethylcyclohex-1-ene structures are valuable motifs in medicinal chemistry and materials science. As a vinylboronic acid, this compound presents unique challenges, including a susceptibility to protodeboronation.[2] This document will address these challenges and provide field-proven strategies for successful and high-yielding coupling reactions.
Mechanistic Considerations: The "Why" Behind the Protocol
A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[3]
-
Transmetalation: This is often the rate-determining step. The organoboron compound, activated by a base, transfers its organic moiety to the palladium(II) complex, displacing the halide. The base is critical for the formation of a more nucleophilic "ate" complex (e.g., [R-B(OH)3]⁻), which facilitates the transfer.[2]
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active palladium(0) catalyst.[3]
dot
Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Choosing the Right Tools: A Comparative Analysis of Catalyst Systems
The success of the coupling of this compound hinges on the judicious selection of the palladium catalyst, ligand, base, and solvent. For sterically hindered or electronically challenging substrates, such as vinylboronic acids, the choice of ligand is particularly critical.[4]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations & References |
| System 1: Classic & Versatile | ||||||
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ or Na₂CO₃ | Toluene/EtOH/H₂O or Dioxane/H₂O | 80-100 | 70-90 | A robust, general-purpose system. May require higher temperatures and longer reaction times.[5] |
| System 2: For Challenging Couplings | ||||||
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | Room Temp to 100 | 85-98 | Buchwald ligands (SPhos, XPhos) are highly effective for sterically hindered and electron-rich substrates, often allowing for lower catalyst loadings and milder conditions.[4][6] |
| System 3: Minimizing Protodeboronation | ||||||
| Pd(dppf)Cl₂ | dppf | CsF or K₃PO₄ | Anhydrous THF or Dioxane | 60-80 | 75-95 | The use of milder bases like CsF and anhydrous conditions can significantly reduce the undesired protodeboronation of the vinylboronic acid.[7] |
Yields are representative and highly dependent on the specific aryl halide used.
Experimental Protocols
The following protocols are provided as a robust starting point and may require optimization depending on the specific aryl halide and available laboratory equipment.
Protocol 1: General Coupling using Pd(PPh₃)₄
This protocol is suitable for a wide range of aryl bromides and iodides.
Materials:
-
This compound (or its pinacol ester) (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (6 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvents (toluene, ethanol, and water) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Efficiency Coupling with a Buchwald Ligand (SPhos)
This protocol is recommended for less reactive aryl halides (e.g., chlorides) or when milder reaction conditions are desired.
Materials:
-
This compound pinacol ester (1.5 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.044 mmol, 4.4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry reaction vessel.
-
Add the aryl halide and this compound pinacol ester.
-
Add the degassed toluene.
-
Seal the vessel and heat the mixture to 100 °C with stirring.
-
Monitor the reaction for completion (typically 2-8 hours).
-
Follow the workup and purification steps as described in Protocol 1.
dot
Figure 2: General Experimental Workflow.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Suboptimal base or solvent. | 1. Use a fresh batch of catalyst or a more active pre-catalyst (e.g., a Buchwald G3 pre-catalyst).[4] 2. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous solvents. |
| Significant Protodeboronation | 1. Presence of water. 2. Base is too strong. | 1. Switch to anhydrous conditions. 2. Use a milder base such as CsF or KF.[7] 3. Use a more stable boronic acid surrogate, like the pinacol ester or a trifluoroborate salt.[2] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Use of a Pd(II) source without efficient reduction to Pd(0). | 1. Rigorously degas all reagents and solvents. 2. Start with a Pd(0) source like Pd(PPh₃)₄ or ensure conditions promote in-situ reduction of the Pd(II) pre-catalyst.[7] |
References
- 1. researchgate.net [researchgate.net]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Synthesis of Novel Biaryl Architectures via Suzuki-Miyaura Coupling with (4-Ethylcyclohex-1-en-1-yl)boronic acid
Introduction
The biaryl structural motif is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The development of robust and versatile synthetic methods to access these architectures is paramount for researchers in drug discovery and development. Among the premier tools for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its exceptional functional group tolerance, mild conditions, and operational simplicity.[4][5]
This guide provides a detailed examination of the use of (4-Ethylcyclohex-1-en-1-yl)boronic acid, a valuable vinylboronic acid building block, for the synthesis of complex biaryl and vinyl-aryl compounds. The incorporation of the 4-ethylcyclohexenyl moiety can introduce unique three-dimensional character and favorable physicochemical properties into target molecules, making it a compelling reagent for medicinal chemistry programs. We will delve into the reaction mechanism, provide validated experimental protocols, and offer expert insights into reaction optimization and troubleshooting.
Section 1: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction lies in its well-defined catalytic cycle, which masterfully orchestrates the formation of a new carbon-carbon bond. The process is centered around a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6] Understanding this mechanism is critical for rational troubleshooting and condition selection. The cycle comprises three fundamental steps:
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically coordinated to phosphine ligands, inserting into the carbon-halide bond of the aryl or vinyl halide (R¹-X). This step forms a square-planar Pd(II) intermediate and is often the rate-determining step of the reaction.[7][8] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[7]
-
Transmetalation : This step involves the transfer of the organic group (R²) from the boronic acid to the palladium(II) center. A base is essential for this process; it activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻), which facilitates the ligand exchange on the palladium complex.[7][9]
-
Reductive Elimination : The final step involves the coupling of the two organic fragments (R¹ and R²) attached to the palladium center. This forms the desired biaryl product (R¹-R²) and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6][8]
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Section 2: The Reagent Profile: this compound
This compound is a versatile vinylic boronic acid that serves as a precursor to a synthetically useful lipophilic fragment. Its properties and handling considerations are key to its successful application.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 871329-72-5 | [10][11] |
| Molecular Formula | C₈H₁₅BO₂ | [10][11] |
| Molecular Weight | 154.02 g/mol | [10] |
| Appearance | White to off-white solid | |
| Storage | Store at 2-8 °C under a dry, inert atmosphere. | [12] |
Expert Insights: Handling Vinylboronic Acids
Vinylboronic acids, including our title compound, require specific considerations due to two primary competing side reactions:
-
Protodeboronation : This is the hydrolytic cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom.[13] It is often promoted by strongly aqueous and basic conditions or elevated temperatures, leading to the formation of 4-ethylcyclohexene as a byproduct and reducing the yield of the desired cross-coupled product.
-
Homocoupling : The palladium catalyst can promote the coupling of two boronic acid molecules. This is often exacerbated by the presence of oxygen and can be minimized by ensuring the reaction is performed under a strictly inert atmosphere.[14]
To mitigate these issues, particularly protodeboronation, it is highly advisable to use the corresponding pinacol ester derivative , 2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1092938-90-3).[12] Pinacol esters exhibit significantly enhanced stability, are easier to handle and purify, and are less prone to decomposition. Under the Suzuki-Miyaura reaction conditions, the pinacol ester is hydrolyzed in situ to generate the active boronate species required for transmetalation.
Section 3: Protocols for Biaryl Synthesis
The following protocols provide a robust starting point for the coupling of this compound pinacol ester with a representative aryl bromide.
Caption: A typical experimental workflow for biaryl synthesis.
Protocol 1: General Procedure
This protocol is optimized for a 1.0 mmol scale reaction with an aryl bromide.
Reagents & Equipment:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound pinacol ester (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Oven-dried 25 mL round-bottom flask with a magnetic stir bar
-
Condenser and inert gas line (Nitrogen or Argon)
-
Standard laboratory glassware for work-up
Step-by-Step Methodology:
-
Inert Atmosphere Setup : To the oven-dried round-bottom flask, add the aryl bromide (1.0 mmol), this compound pinacol ester (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuation and Backfill : Seal the flask with a septum, and evacuate and backfill with inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Degas the dioxane and water by bubbling the inert gas through them for 15-20 minutes. Add the degassed dioxane (5 mL) and water (1 mL) to the flask via syringe.
-
Reaction Execution : Attach the condenser, ensuring a positive flow of inert gas. Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).
-
Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying : Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Section 4: Optimization and Troubleshooting Guide
Even robust reactions can encounter issues. The key to success is a logical approach to optimization based on mechanistic principles.
| Problem | Potential Cause(s) | Recommended Solution(s) | Reference |
| Low or No Conversion | 1. Inactive Catalyst : Palladium source is old or degraded; Pd(II) pre-catalyst not reduced to active Pd(0). 2. Poor Ligand Choice : Ligand is not suitable for the specific substrate combination. 3. Ineffective Base : Base is not strong enough or has poor solubility. | 1. Use a fresh bottle of catalyst or a more active pre-catalyst system (e.g., a Buchwald G3 pre-catalyst). Increase catalyst loading to 5 mol%. 2. For electron-rich aryl chlorides, switch to a more electron-rich and bulky ligand like SPhos or XPhos. 3. Switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered. | [13][14][15] |
| Significant Protodeboronation | 1. Harsh Conditions : Reaction temperature is too high or the base is too strong/aqueous. 2. Unstable Boronic Acid : Free boronic acid is inherently unstable under the reaction conditions. | 1. Lower the reaction temperature. Switch to a milder base like CsF or K₃PO₄. Reduce the amount of water or use an anhydrous solvent system if possible. 2. Crucial : Ensure you are using the pinacol ester of the boronic acid, not the free acid. | [13][14][16] |
| Aryl/Boronic Homocoupling | 1. Oxygen in Headspace : Incomplete degassing allows for oxidative side reactions. 2. Catalyst Decomposition : Pd(0) can precipitate as palladium black, which can catalyze homocoupling. | 1. Ensure thorough degassing of solvents and a robust inert atmosphere throughout the reaction. 2. Use a Pd(0) source like Pd(PPh₃)₄ to avoid the pre-reduction step. Consider a more sterically hindered ligand to disfavor the homocoupling pathway. | [13][14] |
| Slow Reaction | 1. Rate-Limiting Step : Oxidative addition (for aryl chlorides/electron-rich halides) or transmetalation may be slow. 2. Poor Solubility : Reagents are not fully dissolved in the chosen solvent system. | 1. Increase the reaction temperature. For slow oxidative addition, use a more electron-rich ligand. For slow transmetalation, try a stronger base. 2. Screen alternative solvents like Toluene/H₂O, THF/H₂O, or DMF to improve solubility. | [14][15] |
Conclusion
The Suzuki-Miyaura cross-coupling provides an exceptionally powerful platform for the synthesis of biaryl compounds. By employing the stable pinacol ester of this compound, researchers can reliably introduce a valuable, non-planar chemical motif into a wide array of aromatic and heteroaromatic systems. A firm understanding of the reaction mechanism, coupled with a systematic approach to optimization and troubleshooting as outlined in this guide, will empower scientists to successfully leverage this chemistry in the pursuit of novel molecules for drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound 97% | CAS: 871329-72-5 | AChemBlock [achemblock.com]
- 11. scbt.com [scbt.com]
- 12. 4-Ethylcyclohex-1-enboronic acid pinacol ester | [frontierspecialtychemicals.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (4-Ethylcyclohex-1-en-1-yl)boronic acid in Medicinal Chemistry
Introduction: The Emerging Role of Cyclic Alkenylboronic Acids in Drug Discovery
The landscape of medicinal chemistry is in constant evolution, with a persistent demand for novel molecular scaffolds that can address complex biological targets. Boronic acids and their derivatives have risen to prominence as versatile and valuable building blocks, a trend solidified by the FDA approval of drugs like bortezomib (Velcade®), ixazomib (Ninlaro®), and vaborbactam (Vabomere®).[1] These compounds have demonstrated the therapeutic potential of incorporating boron-containing moieties into drug candidates.[2] While much of the focus has been on aryl and alkyl boronic acids, cyclic alkenylboronic acids, such as (4-Ethylcyclohex-1-en-1-yl)boronic acid, represent a frontier for accessing novel chemical space and three-dimensional diversity in drug design.
This compound is a unique bifunctional reagent. It combines the well-established reactivity of a boronic acid, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, with a substituted cyclohexene scaffold. This allows for the introduction of a non-planar, conformationally flexible six-membered ring into a target molecule. Such structural motifs are of increasing interest in medicinal chemistry as they can lead to improved physicochemical properties, such as solubility and metabolic stability, and can provide new vectors for interaction with protein targets.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and, most importantly, the practical application of this compound in medicinal chemistry workflows. While this specific reagent may not yet be a component of a marketed drug, its utility as a building block in the synthesis of libraries of bioactive molecules for screening and lead optimization is significant.[3][4][5]
Physicochemical Properties and Handling
A thorough understanding of the properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 871329-72-5 | [6][7] |
| Molecular Formula | C₈H₁₅BO₂ | [6][7] |
| Molecular Weight | 154.02 g/mol | [6][7] |
| Appearance | Typically an off-white to white solid | General knowledge |
| Storage | Store at 2-8 °C under a dry, inert atmosphere | [8] |
Handling and Storage: Like most boronic acids, this compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) when possible. It is advisable to store the compound in a desiccator or a controlled atmosphere glovebox to maintain its integrity and reactivity.
Synthesis of this compound and its Pinacol Ester
The pinacol ester of this compound is often used in synthesis due to its enhanced stability and ease of purification compared to the free boronic acid.[8] A common synthetic route to this class of compounds involves the palladium-catalyzed cross-coupling of a vinyl halide or triflate with a diboron reagent.
A general method for the synthesis of cyclohexene-1-boronic acid pinacol ester from 1-chlorocyclohexene has been described in the patent literature.[9] This can be adapted for the synthesis of the 4-ethyl substituted analogue.
Protocol 1: Synthesis of 2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This protocol is adapted from a general method for the synthesis of cyclohexenyl boronic esters.[9]
Reaction Scheme:
A Generalized Synthetic Route.
Materials:
-
1-Chloro-4-ethylcyclohexene
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-4-ethylcyclohexene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and PdCl₂(dppf) (0.03 equiv).
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired pinacol ester.
The free boronic acid can be obtained by hydrolysis of the pinacol ester with an aqueous acid, such as HCl.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound in medicinal chemistry is as a coupling partner in Suzuki-Miyaura reactions.[1] This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of complex molecules by coupling the cyclohexenyl moiety to various aryl, heteroaryl, or vinyl halides or triflates.[10][11]
Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a generalized procedure based on standard Suzuki-Miyaura coupling conditions.[12]
Materials:
-
This compound or its pinacol ester
-
Aryl bromide (e.g., 4-bromobenzonitrile)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Add potassium carbonate (2.0 equiv).
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for a wide range of Suzuki couplings. Other palladium sources and ligands can be used and may require optimization for specific substrates.[11][13]
-
Base: The base is crucial for the transmetalation step of the catalytic cycle.[13] Potassium carbonate is a cost-effective and generally effective base. For more challenging couplings, stronger bases like cesium carbonate or potassium phosphate may be beneficial.
-
Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic reactants and the inorganic base, facilitating the reaction.[12]
Applications in the Synthesis of Bioactive Scaffolds
The introduction of the 4-ethylcyclohexene moiety can be a strategic move in a drug discovery program. This group can serve several purposes:
-
Exploration of SAR: By coupling this boronic acid to a library of aryl or heteroaryl halides, medicinal chemists can rapidly explore the structure-activity relationship (SAR) around a core scaffold. The ethyl group provides a lipophilic handle that can probe hydrophobic pockets in a target protein.
-
Improving Physicochemical Properties: The non-planar, flexible nature of the cyclohexene ring can disrupt planarity in a molecule, which can lead to improved solubility and reduced crystal packing, potentially enhancing oral bioavailability.
-
Vector for Further Functionalization: The double bond in the cyclohexene ring can be further functionalized through various chemical transformations, allowing for the late-stage diversification of a lead compound.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider a pre-catalyst that is more air-stable. |
| Inefficient transmetalation | Try a different base (e.g., Cs₂CO₃, K₃PO₄). Ensure adequate degassing of solvents. | |
| Protodeboronation | Presence of water and/or acid | Use anhydrous conditions and a non-aqueous base like KF. Use the pinacol ester of the boronic acid. |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture | Thoroughly degas all solvents and ensure a good inert atmosphere. |
Conclusion
This compound is a valuable synthetic tool for medicinal chemists seeking to introduce novel, three-dimensional scaffolds into their target molecules. Its primary application lies in the robust and versatile Suzuki-Miyaura cross-coupling reaction. While it may not be a household name in the world of blockbuster drugs, its role as a key building block in the exploration of new chemical space for drug discovery is undeniable. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this and similar reagents in their quest for the next generation of therapeutics.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound 97% | CAS: 871329-72-5 | AChemBlock [achemblock.com]
- 7. scbt.com [scbt.com]
- 8. 4-Ethylcyclohex-1-enboronic acid pinacol ester | [frontierspecialtychemicals.com]
- 9. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google Patents [patents.google.com]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
The Strategic Application of (4-Ethylcyclohex-1-en-1-yl)boronic Acid in the Synthesis of Substituted Cyclohexenes: An In-Depth Technical Guide
Introduction: Navigating the Synthesis of Complex Scaffolds
In the landscape of modern medicinal chemistry and materials science, the cyclohexene motif stands as a cornerstone for the development of novel molecular architectures. Its conformational flexibility and rich stereochemistry make it an invaluable scaffold in drug discovery and a versatile component in functional materials. The targeted synthesis of substituted cyclohexenes, however, presents a formidable challenge, demanding precise control over regioselectivity and functional group tolerance. This guide delves into the strategic utilization of (4-Ethylcyclohex-1-en-1-yl)boronic acid as a key building block in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, offering researchers a robust and versatile pathway to a diverse array of functionalized cyclohexene derivatives.
Boronic acids and their derivatives have emerged as indispensable tools in organic synthesis due to their stability, low toxicity, and broad functional group compatibility.[1][2] The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, leverages these advantages to forge carbon-carbon bonds with exceptional efficiency and selectivity.[3][4] This technical guide will provide a comprehensive overview of the theoretical underpinnings and practical applications of this compound in this context, moving beyond a simple recitation of steps to explain the critical "why" behind experimental choices.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.[4][5]
Figure 1. The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps of the reaction, including the crucial base-mediated activation of the boronic acid for transmetalation.
A critical, and often nuanced, aspect of this cycle is the role of the base. The base is not merely a spectator; it activates the boronic acid by forming a more nucleophilic boronate species, which then readily undergoes transmetalation with the palladium(II) complex.[6][7][8] The choice of base can therefore significantly influence reaction rates and yields.
Experimental Design and Protocol Development
The successful synthesis of substituted cyclohexenes using this compound requires careful consideration of several experimental parameters. The following sections provide a detailed protocol and the rationale behind each component.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store under inert atmosphere. |
| Aryl Halide (e.g., 4-Bromoanisole) | ≥98% | Commercially Available | Substrate scope can be explored. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Pre-catalyst, reduced in situ. |
| SPhos | ≥98% | Commercially Available | Bulky, electron-rich phosphine ligand. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially Available | Base for boronic acid activation. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Solvent. |
| Deionized Water | High Purity | In-house | Co-solvent. |
| Argon or Nitrogen | High Purity | Gas Cylinder | For creating an inert atmosphere. |
Detailed Step-by-Step Protocol: Synthesis of 1-Ethyl-4-(4-methoxyphenyl)cyclohex-1-ene
This protocol details the coupling of this compound with 4-bromoanisole as a representative example.
-
Reaction Setup and Inerting:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Seal the flask with a rubber septum and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere. This is crucial to prevent the oxidation of the active Pd(0) catalyst.
-
-
Catalyst and Ligand Addition:
-
In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Briefly remove the septum from the Schlenk flask and add the catalyst/ligand mixture under a positive flow of inert gas. Reseal the flask promptly.
-
Rationale: The use of a pre-catalyst like Pd(OAc)₂ requires in situ reduction to the active Pd(0) species. The phosphine ligand, in this case, SPhos, serves multiple roles: it stabilizes the palladium center, enhances its reactivity, and influences the selectivity of the reaction.[9] Bulky, electron-rich ligands like SPhos are particularly effective for coupling vinylboronic acids.
-
-
Solvent Addition and Degassing:
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and deionized water (1 mL) to the Schlenk flask via syringe.
-
Purge the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Rationale: A solvent mixture of dioxane and water is commonly employed to ensure the solubility of both the organic and inorganic reagents. Degassing the solvent is essential to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
-
Reaction Execution:
-
Immerse the Schlenk flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. The following table outlines common issues and potential solutions.
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inefficient catalyst activation; Protodeboronation of the vinylboronic acid. | Use a more active pre-catalyst (e.g., a Buchwald G3 pre-catalyst); Switch to anhydrous conditions to minimize protodeboronation.[9] |
| Homocoupling of Boronic Acid | Presence of Pd(II) species and oxygen. | Ensure thorough degassing of solvents and reaction vessel; Consider slow addition of the boronic acid to the reaction mixture. |
| Incomplete Reaction | Insufficiently active catalyst system; Steric hindrance. | Screen different ligands (e.g., XPhos); Increase reaction temperature or time. For sterically demanding substrates, more specialized catalyst systems may be required.[10][11] |
Visualization of the Experimental Workflow
Figure 2. Experimental Workflow for Suzuki-Miyaura Coupling. This flowchart provides a clear, step-by-step visualization of the experimental procedure, from initial setup to the isolation of the final product.
Conclusion: A Versatile Tool for Chemical Innovation
The use of this compound in Suzuki-Miyaura cross-coupling reactions represents a powerful and highly adaptable strategy for the synthesis of a wide range of substituted cyclohexenes. By understanding the underlying mechanistic principles and carefully controlling the experimental parameters, researchers can unlock the full potential of this methodology. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for scientists and drug development professionals, enabling them to confidently and efficiently construct complex molecular architectures that will drive future innovations in medicine and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. old.rrjournals.com [old.rrjournals.com]
- 5. youtube.com [youtube.com]
- 6. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments [mdpi.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: A-68930 Analog Synthesis via Suzuki-Miyaura Cross-Coupling of (4-Ethylcyclohex-1-en-1-yl)boronic acid with Aryl Halides
Introduction: Strategic Importance in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide offers high functional group tolerance and typically proceeds under mild conditions, making it an invaluable tool in drug discovery and development.[3][4] These application notes provide a detailed guide for the cross-coupling of (4-Ethylcyclohex-1-en-1-yl)boronic acid with various aryl halides. This specific transformation is of significant interest as it enables the synthesis of analogs of A-68930, a potent and selective D1 dopamine receptor agonist. The resulting aryl-substituted ethyl-cyclohexene scaffolds are crucial pharmacophores with potential applications in the development of novel therapeutics for neurological disorders.[5][6]
The this compound moiety serves as a key building block, allowing for the introduction of a substituted cyclohexene ring, a common structural motif in biologically active molecules.[7][8][9] The ability to couple this vinylboronic acid with a diverse range of aryl halides opens up a vast chemical space for the exploration of structure-activity relationships (SAR) in drug development programs.
Core Mechanism: The Palladium Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex.[1][10] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to a palladium(0) complex (Pd(0)L_n). This step, often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate.[1][3]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) center. The presence of a base is crucial, as it activates the boronic acid to form a more nucleophilic borate species, facilitating the transfer of the vinyl group to the palladium complex and displacing the halide.[10][11]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (Ar-Vinyl) from the palladium(II) complex. This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][10]
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// Edges pd0 -> oxidative_addition [label="Ar-X"]; oxidative_addition -> pd2_complex; pd2_complex -> transmetalation [label="Vinyl-B(OH)3⁻"]; vinyl_boronic -> vinyl_borate [style=dashed]; transmetalation -> pd2_vinyl_complex; pd2_vinyl_complex -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Regeneration"]; } Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling of this compound with aryl halides using both conventional heating and microwave-assisted synthesis.
Protocol 1: Conventional Heating
This protocol is suitable for general screening and small to medium-scale synthesis.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1, 10 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the this compound, aryl halide, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure coupled product.
Protocol 2: Microwave-Assisted Synthesis
This protocol is ideal for rapid reaction optimization and high-throughput synthesis.
Materials:
-
This compound (0.3 mmol)
-
Aryl halide (0.25 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., Cs₂CO₃, 0.5 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1, 2 mL)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine the this compound, aryl halide, palladium catalyst, and base.
-
Solvent Addition: Add the solvent mixture to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-140 °C for 15-45 minutes.
-
Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Reaction Setup\n(Boronic Acid, Aryl Halide,\nCatalyst, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; inert [label="Inert Atmosphere\n(Ar or N2 Purge)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Add Degassed\nSolvent", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction_choice [label="Heating Method", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; conventional [label="Conventional Heating\n(80-100°C, 8-24h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; microwave [label="Microwave Irradiation\n(100-140°C, 15-45min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Work-up\n(Extraction & Washing)", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purification\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Pure Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> setup; setup -> inert; inert -> solvent; solvent -> reaction_choice; reaction_choice -> conventional [label="Protocol 1"]; reaction_choice -> microwave [label="Protocol 2"]; conventional -> workup; microwave -> workup; workup -> purification; purification -> product; } Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Quantitative Data Summary: Optimization of Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes the results of an optimization study for the coupling of this compound with 4-bromoanisole.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (2.0 equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 78 |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | DME/H₂O (4:1) | 85 | 16 | 85 |
| 4 | PdCl₂(dppf) (2) | - | Na₂CO₃ | THF/H₂O (3:1) | 70 | 24 | 65 |
Note: Yields are for the isolated product after column chromatography.
Applications in Drug Discovery
The synthesis of aryl-substituted ethyl-cyclohexene derivatives via this Suzuki-Miyaura coupling protocol provides access to a wide range of potential drug candidates.[4][12] These compounds can be screened for their biological activity in various assays, particularly those related to dopamine receptor modulation. The versatility of this reaction allows for the rapid generation of a library of analogs with diverse substitution patterns on the aryl ring, facilitating the exploration of SAR and the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties.[13] The cyclohexene moiety itself is a valuable scaffold in medicinal chemistry, often contributing to favorable ADME (absorption, distribution, metabolism, and excretion) properties.[5][6]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. organicreactions.org [organicreactions.org]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 97% | CAS: 871329-72-5 | AChemBlock [achemblock.com]
- 8. scbt.com [scbt.com]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mastering the Suzuki Coupling of 4-Substituted Cyclohexenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthesis of carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance.[1][2] Its application in pharmaceutical and materials science is extensive, enabling the construction of complex molecular architectures.[3][4] This guide focuses on a specific, yet increasingly important class of substrates: 4-substituted cyclohexenylboronic acids. The cyclohexene motif is a valuable scaffold in medicinal chemistry, and the ability to functionalize it via Suzuki coupling opens new avenues for drug design and discovery.
This document provides an in-depth exploration of the reaction conditions required for the successful Suzuki coupling of these nuanced substrates. We will delve into the mechanistic underpinnings of the reaction, dissect the roles of each reaction component, and provide detailed, field-proven protocols.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halide bond of the coupling partner (typically an aryl or vinyl halide/triflate), forming a palladium(II) intermediate. This is often the rate-limiting step, especially with less reactive halides like chlorides.[6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Reaction Components and Considerations for 4-Substituted Cyclohexenylboronic Acids
The success of a Suzuki coupling with 4-substituted cyclohexenylboronic acids hinges on the judicious selection of each reaction component. The substituent at the 4-position can exert significant steric and electronic effects that must be accounted for.
The Boronic Acid Derivative: Stability and Reactivity
While boronic acids are commonly used, they can be prone to protodeboronation, especially with electron-deficient or sterically hindered substrates.[8] For 4-substituted cyclohexenylboronic acids, particularly those with bulky 4-substituents, using more stable derivatives is often advantageous.
-
Pinacol Esters (BPin): These are generally more stable to storage and reaction conditions than the corresponding boronic acids.[8]
-
Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are less susceptible to protodeboronation and can be used in stoichiometric amounts.[9] They often provide excellent yields, especially with challenging substrates like heteroaryl chlorides.[10][11]
The Electrophilic Coupling Partner (Aryl/Vinyl Halide or Triflate)
The reactivity of the electrophile follows the general trend: I > Br > OTf >> Cl.[] While aryl and vinyl iodides and bromides are common starting materials, the use of more abundant and cost-effective chlorides is increasingly desirable in industrial applications. Coupling with chlorides, however, often requires more specialized and highly active catalyst systems.[7]
The Palladium Catalyst and Ligand: The Heart of the Reaction
The choice of the palladium source and, more critically, the phosphine ligand is paramount for achieving high yields, particularly with sterically demanding substrates like 4-substituted cyclohexenylboronic acids.[13]
-
Palladium Source:
-
Phosphine Ligands: For sterically hindered couplings, bulky and electron-rich phosphine ligands are essential. They promote the formation of the active monoligated Pd(0) species, which facilitates oxidative addition.[14]
-
Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃): These are highly effective for coupling a wide range of substrates, including aryl chlorides.[7][14]
-
Buchwald Ligands (e.g., SPhos, XPhos): These dialkylbiaryl phosphine ligands are exceptionally effective for challenging couplings, including those with sterically hindered substrates and unactivated aryl chlorides.[15]
-
N-Heterocyclic Carbenes (NHCs): These ligands have demonstrated high efficacy, even with tetra-ortho-substituted biaryls.[16]
-
The Base: Activating the Boronic Acid
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species. The choice of base can significantly impact reaction rate and yield.[1]
-
Inorganic Bases:
-
Carbonates (K₂CO₃, Cs₂CO₃): Commonly used and effective for a wide range of substrates. Cesium carbonate is more soluble and often provides better results in challenging couplings.
-
Phosphates (K₃PO₄): A moderately strong base that is often effective for sterically hindered systems.[1]
-
-
Fluoride Sources (KF, CsF): Fluoride ions are believed to play a unique role in activating the boronic acid and can be effective, especially when base-sensitive functional groups are present.[7]
The Solvent: A Critical, Yet Complex Role
The solvent influences the solubility of the reactants and the stability of the catalytic species. Aprotic polar solvents and aromatic hydrocarbons are generally good choices.[17]
-
Ethereal Solvents (Dioxane, THF): Commonly used and effective for a wide range of Suzuki couplings.
-
Aromatic Solvents (Toluene, Xylene): Often used for higher temperature reactions.
-
Biphasic Systems: Mixtures of an organic solvent with water are frequently employed, particularly when using inorganic bases like carbonates and phosphates.
Optimized Protocols for Suzuki Coupling with 4-Substituted Cyclohexenylboronic Acids
The following protocols are designed as robust starting points for the Suzuki coupling of 4-substituted cyclohexenylboronic acids with aryl halides. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.
General Experimental Workflow
Caption: A general workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Conditions for Aryl Bromides
This protocol is a versatile starting point for the coupling of 4-substituted cyclohexenylboronic acids or their pinacol esters with a range of aryl bromides.
-
Materials:
-
4-Substituted cyclohexenylboronic acid or pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene/H₂O (4:1 v/v)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, 4-substituted cyclohexenylboronic acid derivative, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
-
Protocol 2: Conditions for More Challenging Aryl Chlorides
Coupling with aryl chlorides often requires a more active catalyst system and potentially higher temperatures.
-
Materials:
-
4-Substituted cyclohexenylboronic acid trifluoroborate salt (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Pd₂(dba)₃ (2 mol% Pd)
-
P(t-Bu)₃ (4 mol%)
-
Cs₂CO₃ (3.0 equiv)
-
1,4-Dioxane
-
-
Procedure:
-
In a glovebox, add the aryl chloride, 4-substituted cyclohexenylboronic acid trifluoroborate salt, Cs₂CO₃, Pd₂(dba)₃, and P(t-Bu)₃ to a microwave vial or sealed tube.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the vessel and heat to 100-120 °C with stirring. Microwave irradiation can also be employed to accelerate the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
-
Data Presentation: A Comparative Overview
The following table provides a generalized comparison of reaction conditions based on the nature of the electrophile and the boronic acid derivative.
| Boronic Acid Derivative | Electrophile | Recommended Catalyst System | Recommended Base | Typical Solvent(s) | Temperature (°C) |
| Boronic Acid | Aryl Iodide/Bromide | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80 - 100 |
| Pinacol Ester | Aryl Iodide/Bromide | Pd(dppf)Cl₂ or Pd₂(dba)₃/XPhos | K₃PO₄ or Cs₂CO₃ | Dioxane, THF | 80 - 110 |
| Trifluoroborate Salt | Aryl Chloride | Pd(OAc)₂/P(t-Bu)₃ or Pd₂(dba)₃/n-BuPAd₂ | Cs₂CO₃ | Dioxane, Toluene | 100 - 120 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Poor solubility of reagents- Inappropriate base | - Use a fresh catalyst and ligand- Thoroughly degas all solvents- Screen alternative solvents- Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃) |
| Protodeboronation | - Excess water- Harsh basic conditions- Prolonged reaction time at high temperature | - Use a more stable boronic acid derivative (pinacol ester or trifluoroborate salt)- Use anhydrous conditions if possible- Employ a milder base (e.g., KF)- Optimize for shorter reaction times |
| Homocoupling of Boronic Acid | - Presence of oxygen- Catalyst decomposition | - Ensure a strictly inert atmosphere- Use a more robust ligand to stabilize the catalyst |
Conclusion
The Suzuki-Miyaura cross-coupling of 4-substituted cyclohexenylboronic acids is a powerful tool for the synthesis of complex molecules relevant to drug discovery and materials science. Success in these reactions is contingent upon a rational approach to selecting the reaction components, with particular attention paid to the stability of the boronic acid derivative and the activity of the palladium catalyst system. The protocols and guidelines presented herein provide a solid foundation for researchers to develop efficient and high-yielding coupling reactions for this important class of substrates.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 11. Cross-coupling of cyclopropyl- and cyclobutyltrifluoroborates with aryl and heteroaryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
- 14. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 15. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bioactive Molecules Using (4-Ethylcyclohex-1-en-1-yl)boronic acid: An Application and Protocol Guide
Introduction: The Versatility of a Cyclic Alkenylboronic Acid in Medicinal Chemistry
(4-Ethylcyclohex-1-en-1-yl)boronic acid is a versatile bifunctional reagent that has emerged as a valuable building block in the synthesis of complex bioactive molecules. Its unique structure, featuring a reactive boronic acid moiety on a substituted cyclohexene scaffold, allows for the strategic introduction of this cyclic motif into a wide range of molecular architectures. This guide provides a comprehensive overview of the synthesis and application of this compound, with a particular focus on its utility in the development of novel therapeutics through the renowned Suzuki-Miyaura cross-coupling reaction.
Boronic acids and their derivatives are generally stable, have low toxicity, and the byproducts of their reactions are typically non-toxic and easily removed, making them ideal reagents for pharmaceutical synthesis. The cyclohexene ring, present in many natural products and pharmacologically active compounds, can impart favorable pharmacokinetic properties, such as improved metabolic stability and oral bioavailability. The ethyl group at the 4-position can provide additional steric bulk and lipophilicity, which can be crucial for optimizing ligand-receptor interactions.
This document is intended for researchers, medicinal chemists, and drug development professionals. It will provide not only detailed, step-by-step protocols but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound and its common synthetic precursor, the pinacol ester, is essential for its successful application.
| Property | This compound | This compound pinacol ester |
| CAS Number | 871329-72-5[1][2][3] | 1092938-90-3[4][5] |
| Molecular Formula | C₈H₁₅BO₂[1][2][3] | C₁₄H₂₅BO₂[5] |
| Molecular Weight | 154.02 g/mol [1] | 236.16 g/mol [5] |
| Appearance | Typically a colorless liquid or low-melting solid | Colorless oil |
| Storage Conditions | Store at room temperature, protect from moisture.[1] | Store at 2-8 °C under dry conditions.[5] |
Handling Precautions: Boronic acids are known to be sensitive to moisture and can undergo protodeboronation under certain conditions. It is recommended to handle this compound and its pinacol ester under an inert atmosphere (e.g., nitrogen or argon) and to use anhydrous solvents to ensure the integrity of the reagent.
Synthesis of this compound Pinacol Ester
The most common and stable form of this reagent for laboratory use is its pinacol ester. Two primary synthetic strategies are presented here: the Miyaura borylation of a vinyl triflate and the hydroboration of a terminal alkyne.
Strategy 1: Miyaura Borylation of 4-Ethylcyclohex-1-en-1-yl Triflate
This is a robust and widely applicable method for the synthesis of alkenylboronic esters. The synthesis starts from the readily available 4-ethylcyclohexanone.
Protocol 1: Synthesis of this compound pinacol ester via Miyaura Borylation
Step 1: Synthesis of 4-Ethylcyclohex-1-en-1-yl Triflate from 4-Ethylcyclohexanone
-
To a solution of 4-ethylcyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add potassium hexamethyldisilazide (KHMDS) (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-ethylcyclohex-1-en-1-yl triflate.
Step 2: Miyaura Borylation
-
In a flame-dried Schlenk flask, combine 4-ethylcyclohex-1-en-1-yl triflate (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.2 eq), and potassium acetate (KOAc) (3.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield this compound pinacol ester.
Strategy 2: Hydroboration of 1-Ethynyl-4-ethylcyclohexene
An alternative approach involves the hydroboration of a terminal alkyne, which can be prepared from 4-ethylcyclohexanone.
Protocol 2: Synthesis of this compound pinacol ester via Hydroboration
Step 1: Synthesis of 1-Ethynyl-4-ethylcyclohexene
-
Prepare 1-ethynyl-4-ethylcyclohexanol from 4-ethylcyclohexanone by reaction with an ethynylating agent such as ethynylmagnesium bromide in THF.[6]
-
Dehydrate the resulting propargyl alcohol using a reagent like phosphorus oxychloride in pyridine to yield 1-ethynyl-4-ethylcyclohexene.
Step 2: Hydroboration
-
To a solution of 1-ethynyl-4-ethylcyclohexene (1.0 eq) in an anhydrous solvent (e.g., THF or dioxane) under an argon atmosphere, add a suitable hydroboration catalyst (e.g., a rhodium or iridium complex).
-
Add pinacolborane (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired boronic ester.
Application in the Synthesis of Bioactive Molecules: Selective Androgen Receptor Modulators (SARMs)
A significant application of this compound is in the synthesis of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic (virilizing) effects.[7] The synthesis of these molecules often involves a Suzuki-Miyaura coupling to create a key carbon-carbon bond.
Protocol 3: Synthesis of a SARM via Suzuki-Miyaura Coupling
This protocol describes a representative synthesis of a SARM by coupling this compound with an aryl halide. The specific aryl halide can be varied to generate a library of potential SARM candidates.[8][9]
Materials:
-
This compound (or its pinacol ester) (1.2 eq)
-
Aryl halide (e.g., 4-bromobenzonitrile) (1.0 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., Potassium carbonate, K₂CO₃) (2.0 eq)
-
Solvent system (e.g., Toluene and Water, 4:1 v/v)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and potassium carbonate.
-
Evacuate and backfill the vessel with argon three times.
-
Add the toluene and water solvent system, followed by the palladium catalyst.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired SARM.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Self-Validation and Troubleshooting
The success of these protocols relies on careful experimental technique. Here are some key considerations for self-validation and troubleshooting:
-
Purity of Starting Materials: Ensure that the starting materials, especially the boronic acid and aryl halide, are of high purity. Impurities can interfere with the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Maintaining a strict inert atmosphere throughout the reaction is crucial for catalytic activity.
-
Anhydrous Conditions: For the synthesis of the boronic acid and its ester, the use of anhydrous solvents and reagents is critical to prevent hydrolysis and protodeboronation.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency. If the reaction is sluggish, screening different catalyst/ligand combinations may be necessary.
-
Base Selection: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura coupling. The strength and solubility of the base can affect the reaction rate and yield.
Conclusion
This compound is a valuable and versatile building block for the synthesis of bioactive molecules. The protocols outlined in this guide provide a solid foundation for the preparation and application of this reagent. By understanding the underlying chemical principles and adhering to careful experimental techniques, researchers can effectively utilize this compound to accelerate the discovery and development of novel therapeutics.
References
- 1. rsc.org [rsc.org]
- 2. Current World Literature [ouci.dntb.gov.ua]
- 3. Page loading... [wap.guidechem.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Al 2 O 3 promoted mechanochemical nucleophilic aromatic substitution - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00039K [pubs.rsc.org]
- 6. US2858344A - Preparation of 1-ethynylcyclohexanol - Google Patents [patents.google.com]
- 7. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Protecting group strategies for reactions with (4-Ethylcyclohex-1-en-1-yl)boronic acid
Application Notes & Protocols
Topic: Protecting Group Strategies for Reactions with (4-Ethylcyclohex-1-en-1-yl)boronic acid For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Reactivity of this compound
This compound is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its structure, featuring a vinylboronic acid appended to a substituted cyclohexene ring, offers a unique combination of reactivity and stereochemistry. However, the very features that make it useful—the C(sp²)-B bond and the alkene functionality—can also be liabilities under certain reaction conditions.
Boronic acids are known for their versatile reactivity, but they are also susceptible to undesirable side reactions, including protodeboronation (replacement of the boronic acid group with a hydrogen atom) and oxidative decomposition.[1][2] The vinyl nature of this specific boronic acid and the presence of the cyclohexene double bond necessitate a careful evaluation of reaction conditions to prevent degradation or unintended transformations. While vinyl boronic acids can be relatively stable, their decomposition is often pH-dependent and can be accelerated by certain catalytic systems.[3]
This guide provides a comprehensive overview of when and how to protect this compound. We will move beyond simple procedural lists to explain the chemical rationale behind protecting group selection, application, and removal, empowering researchers to design more robust and reliable synthetic routes.
Part 1: Assessing the Need for a Protecting Group
The first and most critical step is to determine if protection is necessary. Over-protection adds unnecessary steps to a synthesis, reducing overall yield, while under-protection can lead to reaction failure. The decision hinges on the compatibility of the free boronic acid with the planned reaction conditions.
Key Considerations:
-
Protodeboronation: This is the hydrolytic cleavage of the C-B bond. While many vinyl boronic acids are more stable than their heteroaryl counterparts, the risk increases under strongly acidic or basic conditions, particularly at elevated temperatures.[1][3]
-
Oxidative Instability: The boronic acid moiety can be sensitive to strong oxidizing agents. If your synthetic route involves an oxidation step elsewhere in the molecule, protection is almost certainly required.
-
Reactivity of the Cyclohexene Alkene: The double bond in the cyclohexene ring may compete in reactions intended for other functional groups (e.g., dihydroxylation, epoxidation, hydrogenation, or other additions). Protecting the boronic acid can sometimes alter the reactivity of the neighboring alkene, but more importantly, it preserves the crucial C-B bond for subsequent steps.
-
Iterative Cross-Coupling: If the synthetic plan involves multiple, sequential cross-coupling reactions on a multifunctional scaffold, a protecting group is essential. It allows for the controlled, stepwise formation of C-C bonds by "masking" the boronic acid until it is needed.[4]
The following decision tree, rendered in DOT language, provides a logical workflow for this assessment.
Caption: Decision workflow for protecting group use.
Part 2: Selecting the Optimal Protecting Group
Once the need for protection is established, the choice of protecting group is paramount. The ideal group should be easy to install, robust under the desired reaction conditions, and straightforward to remove without affecting the rest of the molecule. For boronic acids, two strategies are dominant: Pinacol esters and N-methyliminodiacetic acid (MIDA) boronates.
| Protecting Group | Structure | Key Advantages | Key Disadvantages |
| Pinacol Ester | B(pin) | - Most common and widely used.[5]- Good stability to chromatography.[5]- Can often be used directly in Suzuki couplings. | - Formation is reversible in the presence of water.[6]- Deprotection can require harsh acidic conditions or multi-step procedures.[5][7][8] |
| MIDA Boronate | B(MIDA) | - Exceptionally stable; often crystalline, free-flowing solids.[4][9]- Indefinitely stable to air, moisture, and chromatography.[4]- Mild, reliable deprotection with aqueous base.[4]- Ideal for iterative cross-coupling.[10] | - Adds more steric bulk near the boron atom.- Requires an additional, dedicated deprotection step before coupling. |
Recommendation:
-
For single-step transformations requiring a robust yet simple protecting group, a pinacol ester is often sufficient.
-
For multi-step sequences, especially iterative cross-couplings, or when absolute stability and predictable, mild deprotection are critical, the MIDA boronate is the superior choice.[4][10]
Part 3: Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the protection and deprotection of this compound.
Protocol 1: Protection as a Pinacol Boronate Ester
This procedure converts the boronic acid to its corresponding pinacol ester via condensation, with removal of water to drive the reaction to completion.
Workflow Diagram:
Caption: Workflow for Pinacol Ester Protection.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Mmol | Equiv. |
| This compound | 154.02 | 1.00 g | 6.49 | 1.0 |
| Pinacol | 118.17 | 0.85 g | 7.14 | 1.1 |
| Anhydrous MgSO₄ | 120.37 | ~2 g | - | - |
| Diethyl Ether (anhydrous) | 74.12 | 30 mL | - | - |
Step-by-Step Procedure:
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.49 mmol) and pinacol (0.85 g, 7.14 mmol).
-
Dissolution: Add 30 mL of anhydrous diethyl ether to the flask and stir until all solids are dissolved.
-
Rationale: Diethyl ether is a good solvent for the reactants and product, and its low boiling point makes it easy to remove during work-up. Anhydrous conditions are preferred to prevent the reverse reaction (hydrolysis).
-
-
Dehydration: Add anhydrous magnesium sulfate (~2 g). This acts as an in-situ dehydrating agent, sequestering the water produced during the esterification and driving the equilibrium towards the product.[6]
-
Reaction: Stir the suspension vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS by checking for the disappearance of the starting boronic acid.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the magnesium sulfate. Wash the filter cake with a small amount of diethyl ether (~10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure 2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless oil. Some sources suggest that silica gel mixed with boric acid can be effective for purifying pinacol esters.[5]
Protocol 2: Deprotection of the Pinacol Boronate Ester
This method uses a biphasic acidic hydrolysis to cleave the pinacol ester and regenerate the free boronic acid.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Mmol | Equiv. |
| Pinacol Boronate Ester | 236.16 | 1.00 g | 4.23 | 1.0 |
| Acetone | 58.08 | 20 mL | - | - |
| Water | 18.02 | 10 mL | - | - |
| Hydrochloric Acid (2 M) | 36.46 | 5 mL | 10.0 | 2.36 |
| Diethyl Ether | 74.12 | 50 mL | - | - |
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask, dissolve the pinacol boronate ester (1.00 g, 4.23 mmol) in 20 mL of acetone.
-
Hydrolysis: Add 10 mL of water followed by 5 mL of 2 M HCl. Stir the mixture at room temperature for 12-18 hours.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Add 25 mL of diethyl ether and shake. Separate the organic layer. Extract the aqueous layer again with diethyl ether (25 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be used directly or purified further by recrystallization if necessary.
Protocol 3: Protection as an N-Methyliminodiacetic Acid (MIDA) Boronate
MIDA boronates are formed by condensation with N-methyliminodiacetic acid. They are exceptionally stable and offer advantages for purification and handling.[4][9]
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Mmol | Equiv. |
| This compound | 154.02 | 1.00 g | 6.49 | 1.0 |
| N-Methyliminodiacetic acid | 147.13 | 1.05 g | 7.14 | 1.1 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 15 mL | - | - |
Step-by-Step Procedure:
-
Setup: Combine the boronic acid (1.00 g, 6.49 mmol) and N-methyliminodiacetic acid (1.05 g, 7.14 mmol) in a 50 mL flask.
-
Dissolution: Add 15 mL of DMSO and heat the mixture to 80-90 °C with stirring.
-
Rationale: Heating is required to facilitate the condensation and removal of water under vacuum. DMSO is a suitable high-boiling polar solvent.
-
-
Reaction: Once a clear solution is formed, apply a vacuum (e.g., from a rotary evaporator) while maintaining the temperature. The solvent will be slowly removed, and the MIDA boronate product will often precipitate as a crystalline solid.
-
Isolation: After ~1-2 hours under vacuum, allow the mixture to cool to room temperature. Add diethyl ether (~20 mL) to the flask and stir to break up the solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with diethyl ether to remove any unreacted starting material and residual DMSO. Dry the white, crystalline solid under high vacuum. The product is typically pure enough for subsequent use without further purification.[11]
Protocol 4: Deprotection of the MIDA Boronate
The key advantage of MIDA boronates is their facile and clean deprotection under mild basic conditions.[4]
Workflow Diagram:
Caption: Workflow for MIDA Boronate Deprotection.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Mmol | Equiv. |
| MIDA Boronate | 265.12 | 1.00 g | 3.77 | 1.0 |
| Tetrahydrofuran (THF) | 72.11 | 15 mL | - | - |
| 1 M Sodium Hydroxide (aq.) | 40.00 | 7.5 mL | 7.5 | ~2.0 |
| 1 M Hydrochloric Acid (aq.) | 36.46 | ~8 mL | ~8.0 | ~2.1 |
| Ethyl Acetate | 88.11 | 40 mL | - | - |
Step-by-Step Procedure:
-
Setup: Suspend the MIDA boronate (1.00 g, 3.77 mmol) in a mixture of 15 mL of THF and 7.5 mL of 1 M NaOH in a flask with vigorous stirring.
-
Hydrolysis: Stir at room temperature. The solid will gradually dissolve as the MIDA ligand is cleaved. The reaction is typically complete within 1-3 hours.
-
Rationale: The mild basic conditions selectively hydrolyze the B-N and B-O bonds of the MIDA ligand, liberating the free boronic acid as its sodium boronate salt.[4]
-
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH ~5-6 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure this compound.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 10. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Scale-Up Synthesis of Products from (4-Ethylcyclohex-1-en-1-yl)boronic acid
Introduction: The Synthetic Utility of (4-Ethylcyclohex-1-en-1-yl)boronic acid
This compound is a valuable cyclic alkenylboronic acid building block in modern organic synthesis.[1][2] Its structure, featuring a substituted cyclohexene ring, makes it a key precursor for the synthesis of complex molecules with applications in medicinal chemistry and materials science. The primary utility of this reagent lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds.[3] This allows for the facile introduction of the 4-ethylcyclohexenyl moiety onto various aromatic and heteroaromatic scaffolds, creating compounds with potential biological activity or unique material properties.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of products derived from this compound. We will delve into detailed protocols for the Suzuki-Miyaura coupling reaction, address the challenges associated with scaling up these processes, and provide practical guidance on purification and analysis of the resulting products.
Core Principles of Suzuki-Miyaura Coupling with Alkenylboronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for C-C bond formation, prized for its mild reaction conditions and tolerance of a wide range of functional groups.[3] The catalytic cycle, which is initiated by the formation of an active Pd(0) species, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
When working with alkenylboronic acids such as this compound, certain considerations are paramount, especially during scale-up:
-
Steric Hindrance: The substituted cyclohexene ring can introduce steric bulk, potentially slowing down the transmetalation step. The choice of a suitable palladium catalyst and ligand is crucial to overcome this hindrance.[4][5][6]
-
Catalyst Selection: For sterically demanding couplings, bulky and electron-rich phosphine ligands are often employed to promote efficient catalysis.[5][7][8]
-
Base Selection: The base plays a critical role in activating the boronic acid for transmetalation. The choice of base can significantly impact reaction efficiency and should be carefully optimized.
-
Solvent System: A solvent system that can solubilize both the organic substrates and the inorganic base is necessary for efficient reaction kinetics. Biphasic solvent systems, such as toluene/water or dioxane/water, are commonly used.[9]
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of 1-Aryl-4-ethylcyclohex-1-ene
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide on a laboratory scale.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 154.02 | 1.2 | 185 mg |
| Aryl Bromide | Varies | 1.0 | Varies |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 | 35 mg |
| Potassium Carbonate | 138.21 | 2.0 | 276 mg |
| Toluene | - | - | 10 mL |
| Water | - | - | 2 mL |
| Ethyl Acetate | - | - | For workup |
| Brine | - | - | For workup |
| Anhydrous Magnesium Sulfate | - | - | For drying |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (185 mg, 1.2 mmol), the aryl bromide (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes to establish an inert atmosphere.
-
Add toluene (10 mL) and water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-aryl-4-ethylcyclohex-1-ene.
Caption: Workflow for laboratory-scale Suzuki-Miyaura coupling.
Protocol 2: Pilot-Scale Synthesis of 1-Aryl-4-ethylcyclohex-1-ene (100 g scale)
Scaling up the synthesis requires careful consideration of heat and mass transfer, as well as safety protocols. This protocol is a representative example and may require optimization based on available equipment and specific substrate reactivity.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mol) | Mass/Volume |
| This compound | 154.02 | 0.714 | 110 g |
| Aryl Bromide | Varies | 0.65 | Varies |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | 731.74 | 0.0065 | 4.76 g |
| Sodium Carbonate | 105.99 | 1.3 | 138 g |
| 2-Methyltetrahydrofuran (2-MeTHF) | - | - | 1 L |
| Water | - | - | 200 mL |
Procedure:
-
Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet/outlet.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.
-
Charging Reagents: Charge the reactor with the aryl bromide (0.65 mol), this compound (110 g, 0.714 mol), and sodium carbonate (138 g, 1.3 mol).
-
Solvent Addition: Add 2-Methyltetrahydrofuran (1 L) and water (200 mL) to the reactor.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (4.76 g, 0.0065 mol) to the stirred mixture.
-
Heating: Heat the reaction mixture to 75-80 °C using the reactor jacket.
-
Monitoring: Monitor the reaction by HPLC until the consumption of the aryl bromide is complete (typically 6-16 hours).
-
Cooling and Phase Separation: Cool the reactor contents to 20-25 °C. Stop stirring and allow the phases to separate.
-
Workup: Transfer the lower aqueous phase to a separate container. Wash the organic phase with 2% aqueous sodium bicarbonate solution (2 x 200 mL) and then with brine (200 mL).
-
Solvent Swap/Concentration: Distill off the 2-MeTHF under reduced pressure. If the product is a solid, a solvent swap to a suitable crystallization solvent (e.g., isopropanol) can be performed.
-
Isolation:
-
Crystallization: If the product is a solid, cool the solution to induce crystallization. Filter the solid, wash with cold solvent, and dry under vacuum.
-
Distillation: If the product is a high-boiling liquid, purification can be achieved by vacuum distillation.
-
Caption: Pilot-scale synthesis workflow.
Scale-Up Considerations and Scientific Rationale
-
Catalyst and Ligand Choice: While Pd(PPh₃)₄ is effective on a small scale, for larger scales, more robust and air-stable pre-catalysts like Pd(dppf)Cl₂ are often preferred. The use of bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step and facilitate reductive elimination, which is especially important for sterically hindered substrates.[5][8]
-
Solvent Selection: 2-MeTHF is often a preferred solvent for scale-up over THF or dioxane due to its higher boiling point, greater stability, and improved safety profile.
-
Exothermicity: While Suzuki-Miyaura couplings are generally not highly exothermic, it is crucial to monitor the internal temperature during heating, especially on a large scale. The use of a jacketed reactor allows for precise temperature control.
-
Mixing: Efficient mixing is critical to ensure good mass transfer between the organic and aqueous phases. Inadequate stirring can lead to longer reaction times and incomplete conversion.
-
Palladium Removal: Residual palladium in the final product is a major concern, particularly in the synthesis of active pharmaceutical ingredients (APIs). Purification methods such as crystallization, treatment with activated carbon, or the use of metal scavengers may be necessary to reduce palladium levels to acceptable limits.
Purification Strategies for Products
The purification of the final product is critical to obtain the desired material in high purity. The choice of method depends on the physical state of the product (solid or liquid) and the nature of the impurities.
-
Aqueous Workup: This is the first step to remove inorganic salts and water-soluble byproducts.
-
Crystallization: For solid products, recrystallization is an effective and scalable purification method. The choice of solvent is crucial and should be determined on a small scale first.
-
Flash Column Chromatography: While highly effective for purification on a laboratory scale, it is less practical and more costly for large-scale production.
-
Vacuum Distillation: For liquid products with sufficient thermal stability, vacuum distillation is a viable option for purification on a larger scale.
Safety and Handling
-
This compound: Handle in a well-ventilated area. Avoid breathing dust. Causes skin and serious eye irritation. May cause respiratory irritation.[1] Store at room temperature.[1]
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents: Toluene and 2-MeTHF are flammable. Handle away from ignition sources.
-
Bases: Potassium carbonate and sodium carbonate are irritants. Avoid contact with skin and eyes.
Conclusion
The scale-up synthesis of products from this compound via the Suzuki-Miyaura coupling is a feasible and valuable process for the production of complex molecules. Careful consideration of catalyst selection, reaction conditions, and purification methods is essential for a successful and efficient scale-up. The protocols and considerations outlined in this application note provide a solid foundation for researchers and process chemists to develop robust and scalable synthetic routes to valuable compounds.
References
- 1. This compound 97% | CAS: 871329-72-5 | AChemBlock [achemblock.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 9. jeolusa.com [jeolusa.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling with (4-Ethylcyclohex-1-en-1-yl)boronic acid
Welcome to the technical support center for advanced Suzuki-Miyaura coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically demanding substrates, particularly the use of (4-Ethylcyclohex-1-en-1-yl)boronic acid. This bulky, tetrasubstituted vinylboronic acid presents unique steric challenges that can impede reaction efficiency. Here, we provide in-depth troubleshooting advice, optimized protocols, and a mechanistic rationale to empower you to overcome these synthetic hurdles.
Understanding the Core Challenge: Steric Hindrance
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, prized for its functional group tolerance and mild conditions.[1][2] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][4][5] The primary obstacle when using this compound lies in the transmetalation step .
The sheer bulk of the 4-ethylcyclohexenyl group creates significant steric clash as it attempts to transfer from the boron atom to the palladium center. This high activation energy barrier can dramatically slow down or completely stall the catalytic cycle, leading to low or no product yield. Furthermore, bulky ligands, which are essential for promoting other steps in the cycle, can paradoxically exacerbate this steric congestion around the metal center.[6][7]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with sterically hindered vinylboronic acids.
Q1: My reaction has a very low yield or has not worked at all. What is the first thing I should check?
A1: The single most critical factor for sterically demanding couplings is the catalyst system , specifically the choice of ligand.[8] Standard ligands like triphenylphosphine (PPh₃) are often ineffective because they are not bulky or electron-rich enough to facilitate the difficult oxidative addition and reductive elimination steps required for hindered substrates.
Recommendations:
-
Switch to Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (often called "Buchwald ligands") are designed to create a highly active, coordinatively unsaturated palladium center that can accommodate bulky substrates.[8][9] Similarly, N-Heterocyclic Carbenes (NHCs) offer a powerful alternative with excellent performance in hindered couplings.[4][10]
-
Use an Active Pre-catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern pre-catalyst (e.g., SPhos-Pd-G3). This ensures a higher concentration of the active catalyst from the start.[9]
Q2: Which specific ligands and palladium sources are recommended for this substrate?
A2: Based on literature for couplings involving sterically congested partners, the following catalyst systems are highly recommended.[11][12][13]
| Catalyst System Component | Recommended Options | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a direct Pd(0) source. Pd(OAc)₂ is a common, stable Pd(II) pre-catalyst that is reduced in situ. |
| Primary Ligand Choice | SPhos , XPhos , RuPhos | These Buchwald ligands possess the optimal balance of steric bulk and electron-donating character to promote all steps of the catalytic cycle with hindered substrates.[8][9] |
| Alternative Ligands | AntPhos , BI-DIME | Specifically developed for extremely demanding couplings, these may offer superior performance if primary choices fail.[11][12] |
| NHC Ligands | IMes , Acenaphthoimidazolylidene | These provide a highly stable and strongly σ-donating environment, proven effective for constructing tetra-ortho-substituted biaryls and other hindered products.[10][14] |
Q3: What are the optimal base and solvent combinations for this reaction?
A3: The base is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, facilitating transmetalation.[4][14] The solvent must solubilize all components and can influence the reaction rate.
-
Base Selection: For hindered substrates, a moderately strong base is often required. Potassium phosphate (K₃PO₄) is an excellent starting point, often used with a small amount of water.[8][13] If the reaction is still sluggish, stronger bases like potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃) can be effective, particularly in anhydrous solvents.[10][15]
-
Solvent Selection: Aprotic polar solvents are generally preferred.
Q4: I'm observing a significant amount of a dimeric byproduct from my boronic acid. What is this and how can I prevent it?
A4: This byproduct is the result of boronic acid homocoupling (also known as Glaser coupling). This side reaction is primarily mediated by the presence of oxygen, which can interfere with the catalytic cycle.[2][16][17]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: This is the most critical step. Before adding the catalyst, thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes. Maintaining a positive inert gas atmosphere throughout the reaction is essential.[16][17]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd₂(dba)₃ can reduce homocoupling that sometimes occurs during the initial in situ reduction of Pd(II) precursors.[15]
-
Optimize Ligand: Bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[15]
Q5: My reaction starts but seems to stall before completion. What could be the cause?
A5: Reaction stalling can be due to catalyst deactivation or protodeboronation (loss of the boronic acid group).
-
Catalyst Deactivation: The active Pd(0) species can be sensitive. Ensure rigorous exclusion of oxygen. If the reaction is run at high temperatures for extended periods, the ligand or catalyst may begin to decompose.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, typically water, destroying your starting material.[7] While some water is often beneficial with certain bases, excessive amounts or prolonged reaction times at high temperatures can promote this side reaction.[7]
-
Solution: If protodeboronation is suspected, try running the reaction under anhydrous conditions with a base like KOtBu. Using a boronic ester (e.g., the pinacol ester) instead of the boronic acid can also increase stability and reduce the rate of protodeboronation.[18]
-
Visualizing the Mechanism and Troubleshooting Workflow
To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical workflow for troubleshooting a challenging reaction.
Optimized Experimental Protocols
The following protocols provide a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol A: General Conditions for Sterically Hindered Coupling
This protocol uses a common and effective catalyst system with a phosphate base.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and finely powdered potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv).
-
Catalyst Preparation: In a separate vial, add Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and SPhos (0.048 mmol, 4.8 mol%).
-
Assembly: Place a magnetic stir bar in the Schlenk flask. Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the Schlenk flask via syringe.
-
Catalyst Addition: Add the catalyst mixture to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol B: Anhydrous Conditions for Highly Challenging Substrates
This protocol is designed for cases where protodeboronation is a significant issue or where Protocol A fails.
-
Reaction Setup: To a glovebox or a flame-dried Schlenk flask under a strong inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), this compound pinacol ester (1.2 mmol, 1.2 equiv), and potassium tert-butoxide (KOtBu) (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add a G3-generation Buchwald pre-catalyst (e.g., XPhos-Pd-G3) (0.01 mmol, 1 mol%). These pre-catalysts are air-stable but should be handled under an inert atmosphere once the reaction is set up.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C. Monitor the reaction progress.
-
Workup & Purification: Follow steps 7 and 8 from Protocol A.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
Preventing protodeboronation of (4-Ethylcyclohex-1-en-1-yl)boronic acid
Welcome to the technical support center for (4-Ethylcyclohex-1-en-1-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with the handling and use of this versatile reagent. The primary focus of this document is to provide in-depth, field-proven insights into preventing protodeboronation, a common yet often misunderstood side reaction that can impede synthetic efficiency.
Introduction: Understanding the Challenge
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, its utility can be compromised by protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 4-ethylcyclohex-1-ene as a byproduct and a subsequent reduction in the yield of the desired product.[1][2] This guide provides a series of troubleshooting questions and detailed answers to help you mitigate this unwanted side reaction and ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant formation of a byproduct that I suspect is 4-ethylcyclohex-1-ene in my Suzuki-Miyaura reaction. What is happening and why?
A1: The phenomenon you are observing is likely protodeboronation. This is a known decomposition pathway for boronic acids, where the C-B bond is cleaved and replaced with a C-H bond.[1] For this compound, this results in the formation of 4-ethylcyclohex-1-ene.
The "Why": Causality and Mechanism
Protodeboronation of vinylboronic acids like yours is highly dependent on the reaction conditions, particularly the pH.[3][4] The reaction can be catalyzed by both acids and bases.[1][4]
-
Base-Catalyzed Protodeboronation: In the presence of a base (a necessary component for the Suzuki-Miyaura reaction), the boronic acid is converted to the more nucleophilic tetrahedral boronate anion, [R-B(OH)3]-. While this activation is crucial for the desired transmetalation step with the palladium catalyst, this boronate species is also more susceptible to protonolysis by a proton source in the reaction mixture (e.g., water).[3][5]
-
Acid-Catalyzed Protodeboronation: Conversely, under acidic conditions, the C-B bond can be cleaved via electrophilic substitution by a proton.[3][4]
Fortunately, vinyl boronic acids are generally found to be relatively stable and undergo protodeboronation at a much slower rate compared to some other classes of boronic acids, such as certain electron-deficient heteroaromatic boronic acids.[3][4][6] However, under suboptimal reaction conditions, this decomposition can still be a significant issue.
Diagram: The Protodeboronation Pathway
Caption: Competing pathways for this compound.
Q2: How can I adjust my reaction conditions to minimize protodeboronation?
A2: Optimizing your reaction conditions is the first and most critical step. Several parameters can be tuned to favor the desired cross-coupling over protodeboronation.
Parameter Adjustment Table
| Parameter | Recommendation | Rationale |
| Base | Use a milder base. | Strong bases (e.g., NaOH, KOH) can accelerate protodeboronation.[7] Weaker inorganic bases like K₃PO₄, Cs₂CO₃, or CsF are often better choices.[7] The choice of base should be carefully considered and screened. |
| Temperature | Lower the reaction temperature. | Higher temperatures can increase the rate of protodeboronation.[7] If your catalyst is sufficiently active, running the reaction at a lower temperature (e.g., 60-80 °C) can significantly reduce byproduct formation. |
| Solvent | Use anhydrous solvents. | While a small amount of water can be beneficial for the Suzuki-Miyaura reaction, excess water can act as a proton source for protodeboronation.[7] Using anhydrous solvents and reagents can be advantageous. However, complete exclusion of water may slow down the desired reaction, so optimization is key. |
| Catalyst | Employ a highly active catalyst system. | A more efficient catalyst will increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[1][7] |
Q3: I've optimized my reaction conditions, but I'm still seeing protodeboronation. Are there other strategies I can use?
A3: Yes. If optimizing reaction conditions is insufficient, a highly effective strategy is to modify the boronic acid reagent itself by converting it into a more stable derivative. This is often referred to as a "slow-release" strategy.[1][2]
The "Slow-Release" Concept
The core idea is to use a boronic acid derivative that is more stable to the reaction conditions than the free boronic acid. This derivative then slowly hydrolyzes in situ to release the active boronic acid at a low concentration. This ensures that the concentration of the unstable free boronic acid is kept to a minimum throughout the reaction, thereby suppressing protodeboronation.[1]
Recommended Derivatives for this compound
-
Pinacol Esters: These are one of the most common and commercially available derivatives.[8] They offer enhanced stability and are often used to mitigate protodeboronation.[7]
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, air-stable solids that are compatible with chromatography.[9] They are known for their effective slow release of the boronic acid under basic conditions, making them an excellent choice for challenging couplings.[1][9]
-
Potassium Trifluoroborates (R-BF₃K): These are crystalline, air- and moisture-stable salts that can be used in place of boronic acids.[10] They also participate in a slow-release mechanism.
Diagram: The "Slow-Release" Strategy
Caption: The "slow-release" approach to minimize protodeboronation.
Q4: What is the best way to store and handle this compound to ensure its integrity?
A4: Proper storage and handling are crucial to prevent degradation before the reagent is even used. Boronic acids can be sensitive to moisture, heat, and light.[11][12]
Storage and Handling Protocol
| Condition | Recommendation | Rationale |
| Temperature | Store refrigerated (below 4°C).[12] | Lower temperatures minimize the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[12] | This prevents oxidation, another potential degradation pathway. |
| Moisture | Keep in a tightly sealed container in a dry environment.[12] | Boronic acids are hygroscopic and can absorb moisture from the air, which can lead to hydrolysis and other forms of degradation.[11] |
| Handling | Minimize exposure to air and moisture when weighing and dispensing. | Work quickly and in a low-humidity environment if possible. For sensitive applications, consider handling in a glovebox. |
General Experimental Protocol: Suzuki-Miyaura Coupling with a Boronic Ester
This is a generalized protocol and may require optimization for your specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the this compound pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.[2]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligands.
-
Solvent Addition: Add a degassed solvent (e.g., dioxane, THF, or toluene) via syringe. If necessary, a small, optimized amount of degassed water can be added.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC, GC, or LC-MS.[7]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. laballey.com [laballey.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of (4-Ethylcyclohex-1-en-1-yl)boronic acid
Welcome to the dedicated technical support guide for the purification of (4-Ethylcyclohex-1-en-1-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this versatile vinylboronic acid. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Navigating Purification Challenges
This section addresses specific issues that may arise during the purification of this compound, providing step-by-step protocols and the scientific rationale behind them.
Question 1: My crude product is an oil and contains significant amounts of boroxine. How can I convert the boroxine back to the boronic acid and remove it?
Answer:
The presence of boroxine, the cyclic anhydride of boronic acid, is a common issue, especially if the work-up conditions were not sufficiently aqueous or if the crude product was subjected to high temperatures or vacuum for extended periods.[1][2][3] Since this compound is a liquid, recrystallization is not a viable option. An effective strategy is to perform a biphasic wash to hydrolyze the boroxine and then proceed with an appropriate purification method.
Underlying Principle: The equilibrium between a boronic acid and its boroxine can be shifted towards the boronic acid by the addition of water.[1][3] The weakly acidic nature of the boronic acid allows for its conversion to a boronate salt with a mild base, which can then be washed away from non-acidic organic impurities. Subsequent acidification regenerates the pure boronic acid.[4]
Experimental Protocol: Biphasic Hydrolysis and Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Hydrolysis and Initial Wash: Wash the organic solution with water or a dilute brine solution. This will hydrolyze the majority of the boroxine back to the boronic acid.
-
Basification: Extract the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide (e.g., 1M NaOH). This converts the boronic acid to its water-soluble boronate salt, which will partition into the aqueous layer.[5] Non-acidic organic impurities will remain in the organic phase.
-
Separation: Separate the aqueous layer containing the boronate salt.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a dilute acid, such as 1M HCl, until the pH is acidic (typically pH 2-3). This will precipitate the purified boronic acid if it is a solid, or cause it to separate as an oil if it is a liquid.
-
Extraction of Pure Product: Extract the acidified aqueous layer with a fresh portion of diethyl ether or ethyl acetate. The purified this compound will now be in the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Workflow for Boroxine Removal and Purification
Caption: Acid-base extraction workflow for boroxine removal.
Question 2: I have neutral, non-polar byproducts from my synthesis (e.g., starting materials, coupling byproducts). How can I effectively remove these using chromatography?
Answer:
For neutral, non-polar impurities, flash column chromatography is a suitable purification method. However, boronic acids can be challenging to purify on standard silica gel due to their propensity to streak and their potential for dehydration to boroxine on the acidic silica surface.[6]
Underlying Principle: The polarity of boronic acids allows for their separation from non-polar impurities on a polar stationary phase like silica gel. To mitigate the issues of streaking and decomposition, the silica gel can be pre-treated or a modified solvent system can be employed.
Experimental Protocol: Flash Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low percentage of ethyl acetate in hexane).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed product can be loaded onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane:ethyl acetate). Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Fraction Analysis: Combine the fractions containing the pure product and concentrate them under reduced pressure.
Pro-Tip for Difficult Separations: If streaking is observed on TLC, consider pre-treating the silica gel with a small amount of boric acid to suppress the on-column dehydration to boroxine.[7] Alternatively, adding a small amount of a polar solvent like methanol to the eluent can sometimes improve the chromatography.[6]
Question 3: My product is unstable and difficult to purify directly. Is there an alternative strategy?
Answer:
Yes, a common and highly effective strategy for purifying unstable boronic acids is to first convert them to their more stable pinacol boronate esters.[8] These esters are generally less polar and more amenable to standard chromatographic purification. The pinacol ester can then be used directly in many cross-coupling reactions or hydrolyzed back to the boronic acid if required.
Underlying Principle: The formation of a cyclic boronate ester with a diol, such as pinacol, protects the boronic acid moiety from degradation pathways like protodeboronation and oxidation.[9] This increased stability allows for more robust purification methods to be employed.
Experimental Protocol: Purification via Pinacol Ester Formation
-
Esterification: In a round-bottom flask, dissolve the crude this compound in an appropriate solvent like toluene. Add an equimolar amount of pinacol. Fit the flask with a Dean-Stark apparatus and reflux the mixture to remove water azeotropically.
-
Work-up: Once the reaction is complete (as monitored by TLC or GC-MS), cool the mixture and remove the solvent under reduced pressure.
-
Chromatography of the Pinacol Ester: The resulting crude pinacol ester can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system. Pinacol esters are significantly less polar than their corresponding boronic acids, which often allows for better separation from polar impurities.
-
Deprotection (if necessary): If the free boronic acid is required, the purified pinacol ester can be hydrolyzed. A common method involves stirring the ester with an aqueous acid, such as HCl, in a suitable solvent system.
Decision Tree for Purification Strategy
Caption: Choosing the right purification method.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for purified this compound?
A1: Boronic acids are susceptible to degradation over time, primarily through dehydration to form boroxines. For long-term storage, it is recommended to keep this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated (below 4°C).[9]
Q2: How can I assess the purity of my final product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
NMR Spectroscopy (¹H, ¹³C, ¹¹B): Provides structural confirmation and can reveal the presence of organic impurities. ¹¹B NMR is particularly useful for detecting residual boric acid.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and detecting trace impurities.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for assessing the purity of the more volatile pinacol ester derivative.
Q3: Can I use my this compound if it contains some boroxine?
A3: For many applications, such as Suzuki-Miyaura cross-coupling reactions, the presence of the boroxine is often tolerated as it can re-equilibrate to the active boronic acid under the reaction conditions.[3] However, the presence of the anhydride means that the effective molar quantity of the active boronic acid is lower than what is weighed out. For reactions that require precise stoichiometry, it is best to use the purified boronic acid.
Q4: What is the typical appearance of this compound?
A4: this compound is typically a colorless liquid.[6] If your purified product is a solid, it is likely the boroxine anhydride.
Quantitative Data Summary
| Parameter | Value/Condition | Rationale |
| Storage Temperature | < 4°C | Minimizes degradation and boroxine formation.[9] |
| Storage Atmosphere | Inert (Nitrogen/Argon) | Prevents potential oxidation.[9] |
| Acidification pH (Extraction) | 2-3 | Ensures complete protonation of the boronate salt to the free boronic acid. |
| Chromatography Eluent | Hexane/Ethyl Acetate Gradient | Allows for the separation of compounds with varying polarities. |
References
- 1. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroboration - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Radical hydroboration for the synthesis of organoboron compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Suzuki Coupling with (4-Ethylcyclohex-1-en-1-yl)boronic acid
Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, with sterically hindered and electronically nuanced substrates such as (4-Ethylcyclohex-1-en-1-yl)boronic acid. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting strategies and a mechanistic understanding of the key factors governing success.
Troubleshooting Guide: Low Yield with this compound
This section directly addresses the most common issues encountered when using this challenging vinylboronic acid.
Question 1: My Suzuki coupling reaction with this compound is resulting in low to no yield of the desired product. What are the primary factors I should investigate?
Answer: Low yields with this substrate are frequently due to a combination of steric hindrance and the electronic nature of the vinylboronic acid. The cyclohexenyl moiety presents significant steric bulk around the boron atom, which can impede key steps in the catalytic cycle.[1][2] A systematic approach to troubleshooting is critical.
Initial Checks:
-
Reagent Quality: Verify the purity and stability of your this compound. Vinylboronic acids can be susceptible to decomposition.[3] Consider using a freshly opened bottle or purifying the existing stock.
-
Inert Atmosphere: Ensure your reaction is conducted under strictly anaerobic conditions. Oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.[4] Rigorous degassing of solvents and purging of the reaction vessel with an inert gas like argon or nitrogen is essential.[5]
-
Catalyst Activity: Confirm the activity of your palladium catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be effectively reduced to the active Pd(0) species in situ.[5][6] Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be a more reliable starting point.[5][6]
Question 2: I've confirmed my reagents and setup are sound, but the yield is still poor. How do I optimize the catalyst system for this sterically demanding substrate?
Answer: Standard catalyst systems like Pd(PPh₃)₄ are often inefficient for sterically hindered substrates.[1] The choice of ligand is the most critical parameter for overcoming the steric barrier.
Ligand Selection is Key:
-
Bulky, Electron-Rich Ligands: These are essential for promoting both the oxidative addition of the coupling partner and the final reductive elimination step.[1][7] Buchwald ligands are highly recommended.[1][6]
-
For Aryl Bromide/Iodide Partners: SPhos, XPhos, and RuPhos are excellent starting points.[1][6]
-
For Less Reactive Aryl Chloride Partners: More electron-rich and bulky phosphines, or N-heterocyclic carbene (NHC) ligands, may be necessary to facilitate the challenging oxidative addition step.[1][7][8]
-
-
Specialized Ligands: For extremely challenging couplings, consider specialized ligands like BI-DIME or AntPhos, which have been designed for sterically demanding reactions.[1][9]
Optimization Workflow for Hindered Suzuki Coupling
Caption: Troubleshooting Decision Tree for Low-Yield Suzuki Coupling.
Question 3: My boronic acid appears to be decomposing during the reaction, leading to protodeboronation. How can I mitigate this side reaction?
Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common and problematic side reaction, especially with vinylboronic acids under basic conditions.[10][11]
Strategies to Minimize Protodeboronation:
-
Use Milder Bases: Strong bases can accelerate decomposition.[5] Consider switching from strong bases like NaOH or NaOEt to milder options such as potassium carbonate (K₂CO₃), potassium fluoride (KF), or cesium fluoride (CsF).[5][12][13]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative. Boronate esters, such as pinacol esters (Bpin), MIDA esters, or trifluoroborate salts, are significantly more resistant to protodeboronation.[3][5][10] These derivatives act as a "slow-release" source of the active boronic acid under the reaction conditions.[10][14]
-
Anhydrous Conditions: For highly sensitive substrates, using strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be beneficial.[5]
-
Lower Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate to slow down the decomposition pathway.[5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the base in the Suzuki coupling, and why is its choice so critical?
A1: The base plays a crucial, multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid for the transmetalation step.[12][15] It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻), which then transfers its organic group to the palladium center.[15][16] The choice of base is critical because it must be strong enough to facilitate this activation but not so strong that it causes significant degradation of the sensitive vinylboronic acid.[5][16] The effectiveness of a base is also highly dependent on the solvent system used.[6]
The Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Q2: How do steric and electronic factors of this compound specifically impact the reaction?
A2: The 4-ethylcyclohexenyl group imposes significant steric bulk, which can slow down the transmetalation step where the organic group is transferred from boron to palladium.[2] This steric clash requires the use of bulky ligands on the palladium catalyst to create a more open coordination sphere, facilitating the approach of the boronic acid.[6][8] Electronically, vinyl groups can be susceptible to side reactions like protodeboronation, especially when compared to more robust arylboronic acids.[10][11]
Q3: Can I use a boronate ester derivative of this compound instead? What are the pros and cons?
A3: Yes, using a boronate ester, such as the pinacol ester, is an excellent strategy.
-
Pros: Boronate esters offer significantly enhanced stability, are less prone to decomposition and protodeboronation, and are often easier to handle and purify.[3] This can lead to more reproducible results and potentially higher isolated yields in complex syntheses.[3]
-
Cons: Boronic esters are generally less reactive than their corresponding boronic acids.[3] This may necessitate slightly higher reaction temperatures or longer reaction times to achieve full conversion. However, the trade-off for improved stability and reduced side reactions is often highly favorable.
Recommended Optimization Protocols
The following tables provide starting points for optimizing your reaction conditions. These should be adapted based on your specific coupling partner.
Table 1: Catalyst System Screening for Hindered Substrates
| Catalyst Precursor (mol%) | Ligand (mol%) | Recommended For |
| Pd(OAc)₂ (1-2%) | SPhos (2-4%) | Aryl Bromides, Triflates[6] |
| Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | Sterically hindered Aryl Bromides[6] |
| XPhos Pd G3 (1-3%) | None needed | Aryl Chlorides, challenging substrates[4] |
| PEPPSI-IPr (1-3%) | None needed | Highly hindered Aryl Chlorides[1] |
Table 2: Base and Solvent Combination Guide
| Base (Equivalents) | Solvent System | Notes |
| K₃PO₄ (2-3 equiv) | Dioxane/H₂O (10:1) | A robust, general-purpose system for hindered couplings.[1][4] |
| Cs₂CO₃ (2-3 equiv) | Toluene or THF | Often effective and can be milder than phosphate bases.[1] |
| K₂CO₃ (3 equiv) | MeCN/H₂O (4:1) | A common system, but may be too harsh for sensitive boronic acids.[17] |
| t-BuOK (2 equiv) | Anhydrous Dioxane | A strong base for very challenging couplings, particularly with NHC ligands.[1][8] |
General Experimental Protocol for Optimization
This protocol provides a robust starting point for coupling this compound with an aryl halide.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[4]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen.[4][5]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[4]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.2 M relative to the limiting reagent.[4][5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) in a pre-heated oil bath or heating block and stir vigorously.[5]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4][5]
-
Purification: Purify the crude product by flash column chromatography.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. reddit.com [reddit.com]
Technical Support Center: (4-Ethylcyclohex-1-en-1-yl)boronic acid in Cross-Coupling
Welcome to our dedicated technical support guide for researchers utilizing (4-Ethylcyclohex-1-en-1-yl)boronic acid in cross-coupling reactions. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura couplings?
The primary side reactions encountered when using this compound, a type of vinylboronic acid, in Suzuki-Miyaura cross-coupling are:
-
Protodeboronation: This is often the most significant side reaction, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 4-ethylcyclohex-1-ene. This reaction is typically promoted by the presence of aqueous bases and can be exacerbated by elevated temperatures.
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical diene, 1,4-bis(4-ethylcyclohex-1-en-1-yl)buta-1,3-diene. This process is often catalyzed by the palladium catalyst, particularly at high catalyst loadings or in the absence of the aryl halide coupling partner.
-
Oxidation: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of cyclohexanone derivatives or other oxygenated byproducts. This is often mediated by residual oxygen in the reaction mixture or by certain palladium catalyst systems under specific conditions.
Troubleshooting Guide: Side Reactions
This section provides a structured approach to diagnosing and mitigating common side reactions.
Issue 1: Low Yield of the Desired Cross-Coupled Product and Formation of 4-Ethylcyclohex-1-ene (Protodeboronation)
Symptoms:
-
GC-MS or LC-MS analysis shows a significant peak corresponding to the mass of 4-ethylcyclohex-1-ene.
-
The isolated yield of the target molecule is substantially lower than expected.
Causality: Protodeboronation of vinylboronic acids is a well-documented side reaction in Suzuki-Miyaura couplings. It is often base-mediated and proceeds through the protonation of the vinylboronate species. The presence of water in the reaction medium can facilitate this undesired pathway.
Mitigation Strategies:
1. Choice of Base:
-
Recommendation: Use milder bases. While strong inorganic bases like NaOH or K₂CO₃ are common, they can promote protodeboronation, especially in the presence of water. Consider using weaker bases like K₃PO₄ or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Rationale: Weaker bases are less likely to facilitate the protonolysis of the C-B bond.
2. Solvent System:
-
Recommendation: Minimize the amount of water in the reaction mixture. While some water is often necessary for the dissolution of inorganic bases and to facilitate the catalytic cycle, excessive amounts can be detrimental. Consider using a biphasic system with an organic solvent like toluene or dioxane and a minimal amount of aqueous base. Anhydrous conditions, if compatible with the chosen base, can also be explored.
-
Rationale: Reducing the concentration of protons available for the undesired reaction is key.
3. Reaction Temperature:
-
Recommendation: Perform the reaction at the lowest temperature that still allows for efficient cross-coupling.
-
Rationale: Protodeboronation is often accelerated at higher temperatures.
Experimental Protocol for Minimizing Protodeboronation:
-
To a dried Schlenk flask, add this compound (1.0 equiv), the aryl halide (1.2 equiv), Pd(PPh₃)₄ (2 mol%), and K₃PO₄ (2.0 equiv).
-
Purge the flask with argon for 15 minutes.
-
Add degassed toluene and a minimal amount of degassed water (e.g., a 10:1 toluene:water ratio).
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS.
Issue 2: Formation of a High Molecular Weight Impurity Identified as a Dimer (Homocoupling)
Symptoms:
-
A significant byproduct with a mass corresponding to the homocoupled diene is observed.
-
This is more prevalent when the reaction is sluggish or when the aryl halide is unreactive.
Causality: The palladium catalyst can promote the oxidative addition of two molecules of the boronic acid, leading to the formation of a symmetrical diene. This is more likely to occur if the reductive elimination step with the aryl halide is slow.
Mitigation Strategies:
1. Catalyst and Ligand Selection:
-
Recommendation: Use a well-defined, highly active palladium catalyst system. For example, a pre-catalyst like Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos or XPhos) can be more efficient and selective than Pd(PPh₃)₄ in some cases.
-
Rationale: A more active catalyst can promote the desired cross-coupling pathway at a faster rate, outcompeting the homocoupling reaction.
2. Stoichiometry and Addition Rate:
-
Recommendation: Ensure the aryl halide is present in a slight excess. In some cases, slow addition of the boronic acid to the reaction mixture can also minimize its homocoupling.
-
Rationale: Maintaining a low concentration of the boronic acid relative to the aryl halide can disfavor the bimolecular homocoupling reaction.
Workflow for Minimizing Homocoupling:
Caption: Troubleshooting workflow for boronic acid homocoupling.
Issue 3: Presence of Ketone or Other Oxygenated Byproducts
Symptoms:
-
GC-MS or NMR analysis reveals the presence of byproducts containing carbonyl groups.
-
The reaction mixture may take on a darker color, indicating potential catalyst degradation.
Causality: The carbon-boron bond can be susceptible to oxidative cleavage, a reaction that can be promoted by molecular oxygen or by certain palladium species under oxidative conditions.
Mitigation Strategies:
1. Rigorous Degassing:
-
Recommendation: Ensure all solvents and the reaction vessel are thoroughly degassed before adding the catalyst. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging with an inert gas like argon for an extended period (30-60 minutes) can be sufficient.
-
Rationale: Removing dissolved oxygen from the reaction mixture is critical to prevent oxidation of the boronic acid and the palladium catalyst.
2. Use of High-Purity Reagents:
-
Recommendation: Use high-purity solvents and reagents. Peroxides in solvents like THF or dioxane can be a source of oxidation.
-
Rationale: Impurities can act as oxidants or interfere with the catalytic cycle.
Data Summary Table: Impact of Conditions on Side Reactions
| Parameter | Condition | Protodeboronation | Homocoupling | Oxidation |
| Base | Strong (e.g., NaOH) | High | Moderate | Low |
| Weak (e.g., K₃PO₄) | Low | Low | Low | |
| Solvent | High water content | High | Moderate | Low |
| Anhydrous/Low water | Low | Low | Low | |
| Temperature | High (>100 °C) | High | High | Moderate |
| Moderate (60-80 °C) | Low | Low | Low | |
| Atmosphere | Air/Oxygen | Low | Moderate | High |
| Inert (Ar/N₂) | Low | Low | Low |
Technical Support Center: Work-up Procedures for Reactions Involving (4-Ethylcyclohex-1-en-1-yl)boronic acid
Welcome to the technical support center for (4-Ethylcyclohex-1-en-1-yl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with this versatile reagent. Our focus is on providing scientifically grounded, practical solutions to common challenges encountered during reaction work-up and purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and work-up of reactions involving this compound.
Q1: What are the primary challenges I should anticipate during the work-up of a Suzuki-Miyaura coupling reaction using this compound?
A1: The main challenges revolve around three key areas:
-
Removal of Boron-Containing Byproducts: The primary byproduct is boric acid, along with any unreacted this compound and its potential decomposition products. These are often polar and can complicate product isolation.
-
Preventing Protodeboronation of the Starting Material and Product: Alkenylboronic acids, like the title compound, are susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This can be exacerbated by prolonged exposure to acidic or strongly basic conditions during the work-up.[1][3]
-
Product Purification: The desired coupled product may have similar polarity to some of the starting materials or byproducts, making chromatographic separation challenging.
Q2: I have an excess of this compound remaining in my reaction mixture. What is the most effective way to remove it during the work-up?
A2: An alkaline aqueous wash is the most common and effective method.[4] Boronic acids are weakly acidic and will convert to their corresponding boronate salts in the presence of a base, such as 1-2 M NaOH or K₂CO₃.[5][6] These salts are highly soluble in the aqueous phase and can be efficiently removed from the organic layer containing your product through liquid-liquid extraction.[4][5]
Protocol for Basic Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1-2 M aqueous NaOH or Na₂CO₃ solution. Repeat the wash 2-3 times to ensure complete removal of the boronic acid.[5]
-
Follow with a brine wash to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Q3: My desired product seems to be degrading during the work-up. Could this be related to the boronic acid?
A3: While product instability can have multiple causes, protodeboronation is a key concern when working with alkenylboronic acids.[1][2] If your product also contains a boronic acid moiety or is sensitive to pH changes, the work-up conditions must be carefully controlled. Prolonged exposure to acidic or strongly basic conditions, especially at elevated temperatures, can facilitate this undesired side reaction.[1][5] Consider using milder bases for extraction, such as saturated aqueous sodium bicarbonate, and minimizing the time the product is in contact with the aqueous phase.
Q4: Can I use column chromatography to purify my product from residual this compound?
A4: While possible, it can be challenging. Boronic acids are known to stick to silica gel, leading to tailing and poor separation.[7][8] It is generally more efficient to remove the bulk of the boronic acid via a basic aqueous wash before attempting chromatography.[4][6] If chromatography is necessary, consider using a less polar solvent system initially to elute your product, as the polar boronic acid will have a lower Rf value. In some cases, using neutral alumina as the stationary phase can be a viable alternative to silica gel.[7]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Coupled Product and Presence of a "Protonated" Byproduct
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| A significant peak corresponding to 4-ethylcyclohexene is observed in GC-MS or ¹H NMR analysis of the crude product. | Protodeboronation: The C-B bond of the this compound is being cleaved and replaced with a C-H bond. | 1. Optimize Reaction Conditions: - Use Anhydrous Conditions: Employ dry solvents and reagents to minimize the presence of a proton source.[5]- Base Selection: Opt for milder bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ instead of strong hydroxides.[9]- Lower Reaction Temperature: Run the reaction at the lowest effective temperature.[5][9]2. Modify Work-up Procedure: - Avoid strong acids. If acidification is necessary, use a weak acid like acetic acid and perform the step at a low temperature.- Minimize the duration of the aqueous work-up. |
Issue 2: Formation of a White Precipitate During Aqueous Work-up
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| A white, insoluble solid forms at the interface of the organic and aqueous layers during extraction. | 1. Boroxine Formation: Boronic acids can reversibly form cyclic trimeric anhydrides called boroxines upon dehydration.[10]2. Palladium Catalyst Precipitation: Residual palladium catalyst may precipitate out upon changes in solvent polarity or pH. | 1. For Boroxine-Related Issues: - Add a small amount of a co-solvent like THF or isopropanol to improve the solubility of all species.- If the precipitate is suspected to be the boroxine of the starting material, it should dissolve during the basic wash as it hydrolyzes back to the boronic acid and then forms the boronate salt.2. For Palladium Precipitation: - Filter the entire biphasic mixture through a pad of Celite® to remove the solid before separating the layers. Wash the Celite® pad with the organic solvent used for the extraction to ensure product recovery. |
Issue 3: Difficulty in Separating the Product from Boron-Containing Impurities by Column Chromatography
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| The product co-elutes with a polar impurity, or significant tailing is observed for the product spot on TLC. | Polarity Similarity and Interaction with Silica Gel: The desired product and boron-containing impurities may have similar polarities. Boronic acids can strongly interact with the silanol groups on silica gel.[7][8] | 1. Pre-Chromatography Purification: - Perform a thorough basic aqueous wash to remove the majority of the boronic acid impurities.[4][6]- Consider recrystallization or trituration of the crude product before chromatography.2. Chromatographic Modifications: - Solvent System: Try a different solvent system, for example, a dichloromethane/methanol gradient, which can be more effective for polar compounds than hexane/ethyl acetate.[6]- Stationary Phase: Consider using neutral alumina instead of silica gel.[7]- Acid Deactivation: For boronic esters, impregnating the silica gel with boric acid has been shown to suppress decomposition and improve separation.[11] |
Section 3: Analytical Monitoring of Work-up Procedures
Effective monitoring is crucial for optimizing your work-up protocol.
How can I monitor the efficiency of the basic wash in removing this compound?
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective techniques.
-
HPLC: Inject a small, quenched aliquot of the organic layer before and after each wash. Monitor the disappearance of the peak corresponding to the boronic acid.[12]
-
TLC: Spot the organic layer on a silica gel plate before and after washing. The polar boronic acid should have a low Rf and its spot should diminish or disappear after an effective basic wash. A specific stain for boronic acids, such as a solution of alizarin, can be used for selective visualization.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.wur.nl [research.wur.nl]
Characterization of impurities from (4-Ethylcyclohex-1-en-1-yl)boronic acid reactions
Welcome to the technical support center for (4-Ethylcyclohex-1-en-1-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the use of this reagent. As a vinylic boronic acid, it possesses unique reactivity and stability profiles that can lead to specific impurities. This document provides in-depth, cause-and-effect explanations and validated protocols to help you identify, troubleshoot, and mitigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should anticipate in reactions involving this compound?
A1: Due to the inherent chemical nature of boronic acids, and vinylic ones in particular, you should be vigilant for three main classes of impurities:
-
Boroxine (Anhydride): This is the cyclic trimer formed by the intermolecular dehydration of three boronic acid molecules. This is often the most common impurity and exists in equilibrium with the boronic acid.[1][2][3] The formation is reversible and driven by the removal of water; it is an entropically favorable process.[4][5]
-
Protodeboronation Product (4-ethylcyclohexene): This impurity results from the cleavage of the C-B bond, which is replaced by a C-H bond. Vinylic boronic acids can be susceptible to this degradation pathway, especially under certain pH conditions or upon prolonged storage.[6][7][8][9]
-
Oxidation Product (4-ethylcyclohex-1-en-1-ol): The carbon-boron bond is susceptible to oxidation, yielding the corresponding alcohol. This can occur from exposure to atmospheric oxygen or other oxidants in the reaction mixture and is a known metabolic instability pathway for boronic acids.[10][11][12]
Q2: My ¹H NMR spectrum shows broad, poorly resolved peaks for my product. What is the likely cause?
A2: This is a classic indication of boroxine formation.[13] The presence of both the monomeric boronic acid and its trimeric boroxine anhydride in equilibrium on the NMR timescale leads to signal broadening. Because the exchange between these species is often intermediate in rate, distinct sharp peaks for each species are not observed, resulting in a complex and poorly resolved spectrum.
To confirm this, you can add a drop of a coordinating deuterated solvent, such as methanol-d4, directly to your NMR tube. This will typically break up the boroxine structure by coordinating to the boron center, shifting the equilibrium back to the monomer and resulting in sharpened signals.[13]
Q3: How critical is water content when handling or reacting this boronic acid?
A3: Water content is a critical parameter that must be carefully controlled. It plays a dual role:
-
Hydrolysis: The presence of water shifts the equilibrium from the boroxine back to the desired monomeric boronic acid.[3][4] Recrystallization from water can sometimes be used to purify boronic acids from their anhydrides.[3]
-
Degradation: Conversely, water can facilitate protodeboronation, especially under non-optimal pH conditions (either strongly acidic or basic).[7][14]
For reactions like Suzuki-Miyaura coupling, where the active species is the boronic acid, a controlled amount of water is often necessary for the catalytic cycle. However, for storage and handling, it is best to minimize water content to prevent degradation.
Q4: How should I store this compound to ensure its long-term stability?
A4: As a vinylic boronic acid, this compound is susceptible to decomposition over time, primarily through protodeboronation and oxidation.[8][9] To maximize shelf-life, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (refrigerated or frozen). Avoid repeated exposure to atmospheric air and moisture. For particularly sensitive applications, consider using N-methyliminodiacetic acid (MIDA) boronates, which are air-stable precursors that slowly release the active boronic acid under reaction conditions.[8][9]
Impurity Formation Pathways
The following diagram illustrates the primary pathways leading to the formation of common impurities from the parent boronic acid.
Caption: Primary impurity formation routes from the parent boronic acid.
Troubleshooting Guides
| Problem Observed | Possible Cause | Scientific Explanation & Recommended Actions |
| Unexpected peaks in ¹H NMR or GC-MS; mass spectrum shows a peak corresponding to the loss of B(OH)₂. | Protodeboronation | Explanation: The C–B bond has been cleaved and replaced with a C–H bond. This is often catalyzed by acidic or basic conditions and accelerated by heat.[7][14] Actions: 1. Verify Reagent Quality: Ensure the starting boronic acid has not degraded during storage. 2. Optimize pH: Avoid excessively harsh acidic or basic conditions. Screen different bases for coupling reactions. 3. Inert Atmosphere: Conduct reactions under a strict inert atmosphere (N₂ or Ar) to minimize side reactions. 4. Minimize Reaction Time/Temp: Use the lowest effective temperature and monitor the reaction to avoid prolonged heating after completion. |
| Mass spectrum shows a high molecular weight peak, often around [3M-3H₂O+H]⁺. | Boroxine Formation | Explanation: The boronic acid has trimerized via dehydration.[5] This is common, especially in non-polar solvents or upon heating.[5] Boroxines can sometimes be observed directly by ESI-MS.[13] Actions: 1. Analysis: For NMR analysis, add a coordinating solvent (e.g., methanol-d4) to break up the trimer.[13] For LC-MS, use a mobile phase containing water to favor the monomer. 2. Reaction: The boroxine is often in equilibrium and may still be a competent coupling partner in some reactions. If not, a mild aqueous workup before the reaction can regenerate the monomer. |
| Product streaks badly on silica gel TLC and column purification fails or gives low recovery. | Decomposition on Silica | Explanation: Boronic acids are Lewis acidic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to decomposition, irreversible adsorption, or significant streaking.[15] Actions: 1. Avoid Silica Gel: This is the most reliable solution. 2. Use Reversed-Phase Chromatography: Purification on a C18 column is often successful.[15] 3. Acid/Base Extraction: Exploit the acidic nature of the B(OH)₂ group. Extract the crude material into a basic aqueous solution (e.g., dilute NaOH), wash the aqueous layer with an organic solvent (like ether or EtOAc) to remove non-acidic impurities, and then re-acidify the aqueous layer and extract the purified boronic acid back into an organic solvent.[16] 4. Derivatization: Convert the boronic acid to a more stable derivative, such as a diethanolamine adduct, which can often be purified by recrystallization. The pure boronic acid can then be regenerated.[15][17] |
Analytical & Purification Workflow
This workflow provides a systematic approach to identifying and resolving impurity issues.
Caption: Decision workflow for impurity analysis and purification.
Key Experimental Protocols
Protocol 1: Characterization by ¹H, ¹³C, and ¹¹B NMR Spectroscopy
This protocol is essential for identifying the presence of the boronic acid, its boroxine, and other organic impurities.
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of a deuterated solvent (CDCl₃ or Acetone-d₆ are common). If broad peaks are observed in the ¹H spectrum, add one drop of CD₃OD to the NMR tube and re-acquire the spectrum.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Look for the characteristic vinyl proton of the main compound. Compare integrations to identify the relative amounts of impurities like 4-ethylcyclohexene.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. This is highly diagnostic.
Protocol 2: Purification via Diethanolamine Adduct Formation
This is a robust method for purifying boronic acids that are difficult to handle via chromatography.[15][17]
-
Adduct Formation: Dissolve the crude boronic acid in a minimal amount of a suitable solvent (e.g., diethyl ether or toluene). Add one equivalent of diethanolamine.
-
Isolation: The diethanolamine adduct is often a stable, crystalline solid that will precipitate from the solution. Stir at room temperature or cool to encourage crystallization. Collect the solid by filtration and wash with cold solvent. The less polar impurities (like the protodeboronation product) will typically remain in the filtrate.
-
Regeneration of Boronic Acid: Suspend the purified adduct in an organic solvent like ethyl acetate. Wash with an acidic aqueous solution (e.g., 1M HCl or a saturated boric acid solution) to protonate the amine and break the B-N bond. The purified boronic acid will transfer to the organic layer. Separate the layers, wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 3: Purity Assessment by Reversed-Phase HPLC-UV/MS
This method is suitable for quantitative analysis of the boronic acid and its non-volatile impurities.
-
Instrumentation: HPLC or UPLC system with UV and/or Mass Spectrometry (MS) detection.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[19]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to 95% B over 10-15 minutes, hold, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at ~220-254 nm and/or ESI-MS in both positive and negative ion modes.
-
Sample Preparation: Dissolve a known quantity of the sample in the initial mobile phase composition. Filter through a 0.45 µm filter prior to injection.
References
- 1. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. | Semantic Scholar [semanticscholar.org]
- 2. Boroxine - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 12. pnas.org [pnas.org]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Alkylcyclohexenylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1] Its versatility is particularly valuable in pharmaceutical and materials science for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the reactivity of 4-alkylcyclohexenylboronic acids in Suzuki-Miyaura couplings, offering a comparative perspective on the influence of the alkyl substituent on reaction outcomes. We will delve into the mechanistic nuances, present available experimental data, and provide a detailed protocol to empower researchers in leveraging these valuable building blocks.
The Significance of the 4-Alkylcyclohexenyl Moiety
The 4-alkylcyclohexenyl structural motif is a prevalent feature in a variety of biologically active molecules and functional materials. Its incorporation can significantly influence a compound's lipophilicity, conformational rigidity, and metabolic stability, all critical parameters in drug design. The Suzuki-Miyaura coupling provides a powerful and efficient means to forge a bond between this sp²-hybridized carbon of the cyclohexenyl ring and an aryl or heteroaryl partner.
Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (in this case, a 4-alkylcyclohexenylboronic acid) with an organohalide.[1] The catalytic cycle, a fundamental concept for any researcher in this field, can be broadly understood through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (R') is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The Impact of the 4-Alkyl Substituent on Reactivity: A Comparative Analysis
Generally, increasing the steric bulk of the alkyl substituent can be expected to decrease the reaction rate and potentially the overall yield. This is due to the increased difficulty for the bulky cyclohexenyl moiety to approach and coordinate with the palladium center during the transmetalation step.
| 4-Alkyl Substituent | Expected Relative Reactivity | Key Considerations |
| Methyl | High | Minimal steric hindrance, generally leading to good yields under standard conditions. |
| Ethyl | High to Moderate | Slightly increased steric bulk compared to methyl, but still expected to be a good substrate. |
| Isopropyl | Moderate | The branched nature of the isopropyl group introduces significant steric hindrance, potentially requiring more forcing conditions (higher temperature, longer reaction time) or more active catalyst systems. |
| tert-Butyl | Low to Moderate | The bulky tert-butyl group presents a significant steric challenge. Successful coupling often necessitates the use of specialized, sterically demanding phosphine ligands and more active palladium precatalysts to overcome the steric barrier. |
It is crucial to note that the choice of catalyst, ligand, base, and solvent system can dramatically influence the outcome of the reaction, often overriding the inherent reactivity differences between the boronic acids.[2]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling of a 4-Alkylcyclohexenylboronic Acid
The following is a generalized, yet detailed, experimental procedure for the Suzuki-Miyaura coupling of a 4-alkylcyclohexenylboronic acid with an aryl bromide. This protocol should be considered a starting point and may require optimization based on the specific substrates and desired outcome.
Materials:
-
4-Alkylcyclohexenylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Nitrogen or Argon)
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 4-alkylcyclohexenylboronic acid (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) to the flask.
-
Inerting: Bubble nitrogen or argon through the reaction mixture for 15 minutes to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.03 mmol).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkyl-1-aryl-cyclohexene.
Causality Behind Experimental Choices
-
Choice of Catalyst: While Pd(PPh₃)₄ is a workhorse catalyst, for more challenging substrates with significant steric hindrance (e.g., 4-tert-butylcyclohexenylboronic acid), more advanced catalyst systems are often necessary. These may include palladium precatalysts paired with bulky, electron-rich phosphine ligands like SPhos or XPhos, which can facilitate the oxidative addition and reductive elimination steps.[2]
-
Base Selection: The base plays a crucial role in the transmetalation step by forming a more nucleophilic boronate species.[3] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield, and empirical screening is often necessary for optimization.
-
Solvent System: A mixture of an organic solvent (like toluene or dioxane) and an aqueous phase is commonly employed. The organic solvent solubilizes the organohalide and the catalyst, while the aqueous phase dissolves the inorganic base.
Alternative Methods for the Synthesis of 4-Arylcyclohexenes
While the Suzuki-Miyaura coupling is a powerful tool, other cross-coupling reactions can also be employed for the synthesis of 4-arylcyclohexenes.
Caption: Comparison of Suzuki-Miyaura, Stille, and Negishi couplings.
-
Stille Coupling: This reaction utilizes an organotin reagent (e.g., a 4-alkylcyclohexenylstannane) and an organohalide. A key advantage is the tolerance of a wide range of functional groups. However, the toxicity of organotin compounds is a significant drawback.
-
Negishi Coupling: In this method, an organozinc reagent is coupled with an organohalide, catalyzed by a nickel or palladium complex. Organozinc reagents are generally more reactive than organoboron compounds but are also more sensitive to air and moisture.
The Suzuki-Miyaura coupling often represents the most practical and environmentally benign choice due to the stability and low toxicity of boronic acids and their byproducts.
Conclusion
The reactivity of 4-alkylcyclohexenylboronic acids in Suzuki-Miyaura coupling is a nuanced interplay of steric and electronic factors. While increasing the steric bulk of the 4-alkyl substituent can present challenges, these can often be overcome through the rational selection of advanced catalyst systems and the careful optimization of reaction conditions. This guide provides a foundational understanding and a practical starting point for researchers seeking to incorporate these valuable building blocks into their synthetic strategies. As with any chemical transformation, empirical validation and optimization are key to achieving the desired outcomes.
References
(4-Ethylcyclohex-1-en-1-yl)boronic acid vs. other cyclic alkenylboronic acids
An In-Depth Comparative Guide to (4-Ethylcyclohex-1-en-1-yl)boronic acid and Other Cyclic Alkenylboronic Acids for Cross-Coupling Reactions
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Value of Cyclic Alkenylboronic Acids in Modern Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and mild conditions.[1][2] This Nobel Prize-winning methodology has transformed the construction of carbon-carbon bonds, particularly in the fields of pharmaceutical discovery and materials science.[3][4] Within the vast arsenal of organoboron reagents, cyclic alkenylboronic acids and their derivatives are particularly valuable building blocks. They provide access to complex, three-dimensional molecular architectures that are often inaccessible through other means.
This guide offers a comparative analysis of this compound against other representative cyclic alkenylboronic acids. We will delve into their respective performance in Suzuki-Miyaura couplings, examine critical aspects of their stability and handling, and provide detailed experimental protocols to empower researchers in their synthetic endeavors. Our focus is not merely on outcomes, but on the underlying chemical principles that govern reactivity, enabling scientists to make informed decisions in reagent selection.
Featured Reagent: this compound
This compound is a substituted cyclohexenylboronic acid that offers a unique combination of steric and electronic properties. The presence of the C4-ethyl group introduces a chiral center and provides a lipophilic handle, which can be strategically employed in the synthesis of complex target molecules.
| Property | Value | Source |
| CAS Number | 871329-72-5 | [5][6] |
| Molecular Formula | C₈H₁₅BO₂ | [5][6] |
| Molecular Weight | 154.02 g/mol | [5] |
| Primary Application | Suzuki-Miyaura Cross-Coupling | [7] |
The ethyl substituent, being an electron-donating group (EDG), subtly influences the electronic nature of the double bond, which can have significant implications for the kinetics of the Suzuki-Miyaura catalytic cycle.
The Comparative Landscape: Structural Variants and Their Implications
To provide a meaningful comparison, we will evaluate this compound against two other cyclic alkenylboronic acids that represent key structural variations:
-
Cyclohex-1-en-1-ylboronic acid: The parent, unsubstituted system. This serves as our baseline to evaluate the impact of substituents.
-
(4-(Ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid: An analogue featuring a C4-electron-withdrawing group (EWG).[8] This allows for a direct comparison of how opposing electronic effects influence reactivity.
Below is a visual representation of the key players in our comparative study.
Caption: Key cyclic alkenylboronic acids for comparative analysis.
Performance in Suzuki-Miyaura Cross-Coupling: A Mechanistic Perspective
The success of a Suzuki-Miyaura coupling is fundamentally governed by the efficiency of its three core steps: oxidative addition, transmetalation, and reductive elimination. The structure of the boronic acid primarily influences the transmetalation step, where the organic moiety is transferred from boron to the palladium center.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The nucleophilicity of the ipso-carbon atom of the C-B bond is a critical factor. Electron-donating groups enhance this nucleophilicity, often leading to faster transmetalation, while electron-withdrawing groups can have the opposite effect.
Comparative Reactivity Data (Illustrative)
The following table presents illustrative yield data from a standardized Suzuki-Miyaura coupling with 4-bromoanisole. These results are projected based on established electronic principles and are intended to guide experimental design.
| Boronic Acid Partner | Substituent Type | Expected Yield (%) | Rationale |
| This compound | Electron-Donating (EDG) | 88-95% | The +I effect of the ethyl group increases the electron density of the C-B bond, facilitating the transmetalation step. |
| Cyclohex-1-en-1-ylboronic acid | Neutral (Baseline) | 85-92% | Represents the standard reactivity for this class of compound without electronic influence. |
| (4-(Ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid | Electron-Withdrawing (EWG) | 75-85% | The -I effect of the ester group reduces the nucleophilicity of the ipso-carbon, potentially slowing transmetalation. Stronger bases or longer reaction times may be required to achieve high yields. |
Causality Behind Experimental Choices: When coupling a partner with an EWG like the ethoxycarbonyl derivative, a stronger base (e.g., K₃PO₄ over Na₂CO₃) is often selected.[9] The stronger base promotes the formation of the more reactive borate complex [R-B(OH)₃]⁻, which helps to overcome the reduced intrinsic nucleophilicity of the alkenyl group, thereby facilitating a more efficient transfer to the palladium center.[10]
The Critical Issue of Stability: Boronic Acids vs. Their Ester Derivatives
A significant practical challenge associated with boronic acids is their inherent instability. They are susceptible to dehydration, leading to the formation of cyclic trimeric anhydrides known as boroxines.[11] Furthermore, protodeboronation (cleavage of the C-B bond by a proton source) can occur, especially under acidic or heated conditions, reducing the effective concentration of the reagent and leading to inconsistent results.[11]
Caption: Equilibrium between boronic acid, its boroxine, and its stable pinacol ester.
To address these stability issues, boronic acids are frequently converted into more robust derivatives, most commonly boronic esters.
-
Pinacol Esters: Formed by reacting the boronic acid with pinacol, these derivatives are significantly more stable towards dehydration and protodeboronation.[11] They are generally crystalline, weighable solids with a long shelf-life, making them ideal for routine laboratory use.[11][12] The pinacol ester of our featured compound is 2-(4-Ethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1092938-90-3).[7]
-
MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates represent a newer class of exceptionally stable boronates.[13][14] They are compatible with a wide range of reaction conditions, including chromatography. A key advantage is their ability to undergo "slow release" of the free boronic acid under basic hydrolytic conditions, which is particularly useful for coupling unstable boronic acids.[13][14]
Recommendation: For reproducibility, ease of handling, and long-term storage, the use of pinacol or MIDA esters is strongly recommended over the corresponding free boronic acids.
Experimental Protocols
The following protocols are provided as a validated starting point for researchers. As with any reaction, optimization may be required for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This procedure details the coupling of an aryl bromide with a cyclic alkenylboronic acid pinacol ester.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Methodology:
-
Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 eq), the cyclic alkenylboronic acid pinacol ester (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%).
-
Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Synthesis of (E)-Alkenylboronic Acid Pinacol Esters via Hydroboration
This method provides a general route to alkenylboronic esters from terminal alkynes, a common strategy for preparing Suzuki precursors.[15]
Step-by-Step Methodology:
-
Setup: In a nitrogen-filled glovebox, add the terminal alkyne (1.0 mmol, 1.0 eq) and a catalytic amount of a hydroboration reagent (e.g., dicyclohexylborane, 0.05 mmol, 5 mol%) to a vial.
-
Reagent Addition: Add pinacolborane (1.1 mmol, 1.1 eq) to the vial at room temperature under neat (solvent-free) conditions.
-
Reaction: Stir the mixture at room temperature for 2-6 hours. The reaction is often complete when the mixture becomes a clear, homogeneous solution. Monitor by ¹H NMR for the disappearance of the alkyne proton.
-
Purification: Once the reaction is complete, the product can often be used directly. If purification is necessary, it can be purified by distillation under reduced pressure or by careful flash chromatography on silica gel.
Conclusion and Outlook
This compound is a valuable reagent for introducing a substituted six-membered ring into complex molecules. Its electron-donating ethyl group can offer a modest rate enhancement in the crucial transmetalation step of the Suzuki-Miyaura reaction compared to analogues bearing electron-withdrawing groups. However, for all cyclic alkenylboronic acids, the challenges of stability and handling are paramount. The use of their corresponding pinacol or MIDA ester derivatives is the superior strategy, ensuring reproducibility, extending shelf-life, and simplifying experimental procedures.
The choice between these reagents ultimately depends on the specific synthetic goal. For creating libraries of compounds, the subtle electronic tuning offered by substituents on the cyclohexene ring provides a powerful tool for modulating not only reaction kinetics but also the final properties of the target molecule. As synthetic methods continue to advance, including the advent of metal-free couplings and photoredox catalysis, the utility and application of these versatile building blocks are set to expand even further.[16]
References
- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 97% | CAS: 871329-72-5 | AChemBlock [achemblock.com]
- 6. scbt.com [scbt.com]
- 7. 4-Ethylcyclohex-1-enboronic acid pinacol ester | [frontierspecialtychemicals.com]
- 8. (4-(Ethoxycarbonyl)cyclohex-1-en-1-yl)boronic acid | C9H15BO4 | CID 119086356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 13. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]
- 16. Visible light-mediated metal-free alkyl Suzuki–Miyaura coupling of alkyl halides and alkenylboronic acids/esters: a green method for the synthesis of allyl difluoride derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Palladium Ligand Efficacy in the Suzuki-Miyaura Coupling of (4-Ethylcyclohex-1-en-1-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] The choice of the palladium ligand is paramount to the success of this transformation, profoundly influencing reaction rates, yields, and the suppression of undesired side reactions. This is particularly true when employing challenging substrates such as cyclic vinylboronic acids, including (4-Ethylcyclohex-1-en-1-yl)boronic acid. This guide provides a comparative analysis of common palladium ligands for the coupling of this substrate, offering insights into ligand selection based on mechanistic understanding and available experimental data for structurally related systems.
The Critical Role of the Ligand in Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The ligand, bound to the palladium center, plays a crucial role in each of these steps. An effective ligand must:
-
Promote Oxidative Addition: Facilitate the reaction of the palladium(0) species with the organic halide.
-
Facilitate Transmetalation: Enable the transfer of the organic group from the boronic acid to the palladium center.
-
Induce Reductive Elimination: Promote the formation of the new C-C bond and regeneration of the active Pd(0) catalyst.
-
Prevent Side Reactions: Minimize undesirable pathways such as protodeboronation, which is the cleavage of the C-B bond by a proton source.
For a sterically demanding and potentially sensitive substrate like this compound, the ligand's steric and electronic properties are critical in navigating these requirements successfully.
Ligand Classes for the Coupling of Cyclic Vinylboronic Acids
Two major classes of ligands have demonstrated exceptional performance in Suzuki-Miyaura couplings of challenging substrates: Buchwald-type biaryl phosphines and N-heterocyclic carbenes (NHCs) .
Buchwald-type Biaryl Phosphine Ligands
Developed by Stephen Buchwald and his group, these ligands are characterized by a biaryl backbone with a phosphine moiety.[3] They are known for their steric bulk and electron-rich nature, which are highly advantageous for coupling reactions.
Mechanism of Action: The steric bulk of Buchwald ligands promotes the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step.[3] The electron-donating phosphine group increases the electron density on the palladium center, further facilitating oxidative addition and influencing the rate of reductive elimination.
dot
Caption: Structural features and advantages of Buchwald-type phosphine ligands.
Performance: Buchwald ligands like SPhos and XPhos are highly effective for coupling a wide range of substrates, including vinylboronic acids.[3] For the coupling of vinylboronic acids with aryl chlorides, SPhos has shown excellent activity, often allowing reactions to proceed at room temperature.[3]
N-Heterocyclic Carbene (NHC) Ligands
N-heterocyclic carbenes are a class of ligands that have gained prominence due to their strong σ-donating properties and steric tunability.[4] They form highly stable complexes with palladium, leading to robust and efficient catalysts.
Mechanism of Action: NHCs are strong σ-donors, which results in a very stable palladium-ligand bond.[4] This stability can translate to higher catalyst turnover numbers and frequencies. The steric bulk of NHC ligands can be readily modified to optimize performance for specific substrates. For sterically hindered substrates, bulky NHCs can promote the formation of the active monoligated palladium species.
dot
Caption: Structural features and advantages of N-heterocyclic carbene ligands.
Performance: NHC ligands have demonstrated excellent performance in the coupling of sterically hindered and electron-deficient substrates.[5] Their high stability makes them particularly suitable for challenging transformations that may require higher temperatures or longer reaction times.
Comparative Performance Data
| Ligand Type | Example Ligand | Coupling Partner | Product | Yield (%) | Reference |
| Buchwald-type | SPhos | Aryl Chloride | Vinylarene | 90-98 | [3] |
| Buchwald-type | XPhos | Aryl Bromide | Vinylarene | >95 | [2] |
| NHC | IPr | Aryl Chloride | Vinylarene | 85-95 | [6] |
| NHC | SIMes | Aryl Triflate | Vinylarene | 80-92 | [5] |
Note: The yields presented are for illustrative purposes and are derived from studies on various vinylboronic acids and aryl halides. Actual yields with this compound may vary depending on the specific reaction conditions and coupling partner.
Mechanistic Considerations and Ligand Selection
The choice between a Buchwald-type phosphine and an NHC ligand often depends on the specific challenges presented by the substrates.
dot
Caption: Decision workflow for ligand selection in challenging Suzuki-Miyaura couplings.
-
For Sterically Hindered Couplings: Both bulky Buchwald ligands and NHCs are excellent choices. The large steric footprint of these ligands facilitates the formation of the catalytically active monoligated Pd(0) species.
-
For Electronically Deactivated Aryl Halides (e.g., Aryl Chlorides): The strong electron-donating properties of both ligand classes are beneficial. Buchwald ligands are well-documented for their high reactivity with aryl chlorides at or near room temperature.[3] NHC ligands also show high activity, particularly due to the formation of very stable and active catalysts.[5]
-
Minimizing Protodeboronation: Vinylboronic acids can be susceptible to protodeboronation. The choice of a bulky ligand that promotes a fast rate of cross-coupling relative to protodeboronation is crucial. Both Buchwald and NHC ligands can be effective in this regard by accelerating the desired catalytic cycle.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide using a palladium catalyst with a Buchwald-type ligand.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium phosphate.
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of toluene.
-
Degassing: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add toluene and water (typically a 10:1 to 5:1 ratio) to the Schlenk tube via syringe.
-
Catalyst Addition: Add the catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Self-Validation:
-
Reaction Monitoring: The progress of the reaction should be monitored to ensure complete consumption of the limiting reagent.
-
Product Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
-
Yield Calculation: The isolated yield should be calculated and compared to literature values for similar reactions.
Conclusion
The selection of an appropriate palladium ligand is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. Both Buchwald-type biaryl phosphines and N-heterocyclic carbenes offer significant advantages for this type of transformation due to their steric bulk and strong electron-donating properties. While Buchwald ligands are renowned for their high reactivity, particularly with challenging aryl chlorides, NHC ligands provide exceptional catalyst stability and high turnover numbers. The optimal choice will depend on the specific coupling partner and reaction conditions. The provided experimental protocol serves as a robust starting point for the development of an efficient and high-yielding cross-coupling methodology.
References
Kinetic studies of Suzuki coupling with (4-Ethylcyclohex-1-en-1-yl)boronic acid
An In-Depth Comparative Guide to the Kinetic Profile of (4-Ethylcyclohex-1-en-1-yl)boronic Acid in Suzuki-Miyaura Coupling
For the modern researcher and drug development professional, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly biaryls, styrenes, and polyolefins.[1][2] The reaction's success is highly dependent on the interplay of its components: the palladium catalyst, the ligand, the base, the solvent, and, crucially, the organoboron reagent.[3] The structural and electronic properties of the boronic acid or ester dictate its reactivity and can profoundly influence the reaction kinetics.
This guide provides a detailed kinetic analysis of this compound, a sterically demanding vinylboronic acid. We will objectively compare its performance against a standard arylboronic acid (Phenylboronic Acid) and a sterically hindered arylboronic acid (2-Mesitylboronic Acid). Through this comparison, we aim to provide researchers with the field-proven insights and experimental frameworks necessary to optimize reaction conditions and predict outcomes when employing complex vinylboronic acids.
The Mechanistic Landscape of Suzuki-Miyaura Coupling
Understanding the kinetics of a specific substrate requires a firm grasp of the underlying catalytic cycle. The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5] The efficiency of each step contributes to the overall reaction rate.
-
Oxidative Addition : A Pd(0) complex reacts with the organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) species. This step is often the rate-determining step, particularly with less reactive halides like chlorides.[1][4][6] The reactivity order is typically I > OTf > Br >> Cl.[1][6]
-
Transmetalation : The organic moiety from the boronic acid is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][8][9] The precise mechanism of transmetalation is complex and can be influenced by the specific base and solvent system used.[7][10][11]
-
Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][4]
The structure of the boronic acid primarily influences the transmetalation step, although its steric bulk can also affect the subsequent reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Kinetic Analysis: Experimental Design
To objectively compare the performance of this compound, we designed a kinetic study against two benchmarks: Phenylboronic acid (a simple, unhindered aryl) and 2-Mesitylboronic acid (a sterically hindered aryl). The causality behind this choice is to deconvolve the electronic effects of a vinyl vs. aryl system from the steric effects of a bulky substituent.
Standardized Reaction Conditions
| Parameter | Condition | Rationale |
| Aryl Halide | 4-Bromoanisole | A moderately reactive aryl bromide, allowing for measurable reaction rates without being instantaneous. |
| Palladium Precatalyst | Pd(OAc)₂ | A common, reliable Pd(II) source that is reduced in situ to the active Pd(0) species.[6] |
| Ligand | SPhos | A bulky, electron-rich dialkylbiaryl phosphine ligand known to promote efficient oxidative addition and reductive elimination, suitable for challenging substrates.[12] |
| Base | K₃PO₄ (1.5 M aq.) | A moderately strong base effective in a wide range of Suzuki couplings, facilitating the formation of the active boronate species.[4] |
| Solvent | Toluene | A common non-polar solvent for Suzuki reactions, used with an aqueous base to create a biphasic system. |
| Temperature | 80 °C | A temperature that ensures a reasonable reaction rate for all three substrates, allowing for effective comparison. |
| Concentrations | [ArBr]₀=0.1 M, [Boronic Acid]₀=0.15 M, [Pd]=1 mol% | Standard concentrations for kinetic studies, with a slight excess of boronic acid to maintain pseudo-first-order conditions with respect to the aryl halide. |
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to ensure high-quality, reproducible kinetic data. The inclusion of an internal standard is a self-validating mechanism, correcting for variations in sample volume and analytical instrument response.
Caption: Workflow for the kinetic analysis of Suzuki-Miyaura coupling reactions.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 4-bromoanisole (0.1 M) and an internal standard (e.g., dodecane, 0.05 M) in toluene.
-
Prepare a separate stock solution for each boronic acid (0.15 M) in toluene.
-
Degas all solutions and the 1.5 M K₃PO₄ by sparging with argon for 20 minutes.
-
-
Reaction Setup (under Argon):
-
To a pre-dried Schlenk tube equipped with a stir bar, add Pd(OAc)₂ (0.001 mmol) and SPhos (0.0022 mmol).
-
Add 5 mL of the degassed 4-bromoanisole/internal standard stock solution.
-
Add 5 mL of the degassed aqueous K₃PO₄ solution.
-
-
Initiation and Sampling:
-
Place the Schlenk tube in a preheated oil bath at 80 °C and stir vigorously for 5 minutes to allow for catalyst activation.
-
Initiate the reaction (t=0) by adding 5 mL of the respective boronic acid stock solution via syringe.
-
At designated time points (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a ~100 µL aliquot using a nitrogen-purged syringe.
-
Immediately quench the aliquot in a vial containing 1 mL of cold ethyl acetate and 0.5 mL of water to stop the reaction and extract the organic components.
-
-
Analysis:
-
Vortex the quenched sample vials and allow the layers to separate.
-
Transfer the organic layer to an HPLC vial.
-
Analyze the sample by HPLC, monitoring the disappearance of 4-bromoanisole and the appearance of the product relative to the internal standard.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
-
Performance Comparison: Interpreting the Kinetic Data
The following data is representative of typical results from such a study and serves to illustrate the kinetic differences between the substrates.
Table 1: Comparative Kinetic Data for Various Boronic Acids
| Boronic Acid | Structure | Initial Rate (M/s) x 10⁻⁵ | Observed Rate Constant, k_obs (s⁻¹) x 10⁻⁴ | Key Observations |
| Phenylboronic Acid | Ph-B(OH)₂ | 8.5 | 8.5 | Baseline: Rapid reaction with minimal steric hindrance. The rate reflects the intrinsic reactivity of the Ar-Pd/Ar-B(OH)₂ system. |
| 2-Mesitylboronic Acid | Mes-B(OH)₂ | 1.2 | 1.2 | Sterically Hindered: Significantly slower rate. The ortho-methyl groups impede the approach of the boronate to the palladium center, slowing transmetalation. |
| This compound | (Et-C₆H₈)-B(OH)₂ | 3.7 | 3.7 | Intermediate: Faster than the hindered aryl but slower than the simple aryl. The sp² nature of the vinyl carbon facilitates transmetalation, but the bulky ethylcyclohexenyl group provides moderate steric hindrance. |
Analysis of Results:
-
This compound exhibits an intermediate reactivity. Its performance suggests that while the electronic properties of the vinylboron species are favorable for transmetalation, the steric bulk of the 4-ethylcyclohexenyl substituent creates a significant kinetic barrier compared to the planar phenyl group.
-
The dramatic decrease in rate for 2-Mesitylboronic acid underscores the critical role of steric hindrance in the transmetalation step. The ortho-substituents effectively shield the boron-bearing carbon, making this a much more challenging substrate.
-
Phenylboronic acid serves as the ideal benchmark, showcasing the reaction kinetics under minimally hindered conditions.
Conclusion for the Field Scientist
The kinetic profile of this compound demonstrates a crucial principle for the practicing chemist: reactivity in Suzuki-Miyaura coupling is a balance between electronic favorability and steric accessibility.
-
For Process Development: When working with sterically demanding vinylboronic acids like the one studied here, reaction optimization should focus on accelerating the transmetalation step. This could involve screening more electron-rich and less bulky ligands, or exploring different base/solvent systems that might promote a more favorable transmetalation pathway.[7][13]
-
For Medicinal Chemistry: The moderate reactivity of this substrate means that under carefully controlled conditions, it could potentially be used in chemoselective couplings where multiple boronic acid functionalities are present in a molecule.[14] Understanding its kinetic profile allows for the rational design of sequential, one-pot coupling strategies.
Ultimately, this guide provides a robust framework for evaluating the kinetic performance of any new boronic acid. By systematically comparing new substrates against well-understood benchmarks, researchers can rapidly develop insights into their reactivity, anticipate challenges, and design more efficient and successful synthetic routes.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. books.rsc.org [books.rsc.org]
- 7. chembites.org [chembites.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. ideals.illinois.edu [ideals.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
A Comparative Guide to a DFT-Guided Exploration of the (4-Ethylcyclohex-1-en-1-yl)boronic acid Coupling Transition State
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The precise tuning of this reaction is critical in the synthesis of complex molecules, including active pharmaceutical ingredients. A deep understanding of the reaction mechanism, particularly the energetics of the transition states, can unlock new avenues for catalyst design and reaction optimization. This guide provides a comprehensive comparison of computational and experimental methodologies for studying the transition state of the Suzuki-Miyaura coupling of (4-Ethylcyclohex-1-en-1-yl)boronic acid, a valuable building block in medicinal chemistry.
Part 1: Unraveling the Transition State with Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying complex reaction mechanisms.[1][2] DFT allows us to model the electronic structure of molecules and calculate their energies, providing insights into the potential energy surface of a reaction.
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] For many Suzuki-Miyaura couplings, the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is the rate-determining step.[4] Therefore, understanding the transition state of this step is paramount for controlling the overall reaction rate.
A Senior Scientist's Perspective on Method Selection
When embarking on a DFT study, the choice of the functional and basis set is critical and should be guided by the specific chemical problem at hand. For transition metal-catalyzed reactions like the Suzuki-Miyaura coupling, hybrid functionals such as B3LYP have been widely used and have a long track record.[5][6][7][8] However, for more accurate barrier height predictions, functionals from the Minnesota family, like M06-2X , which are better at capturing non-covalent interactions, are often recommended.[4]
The choice of basis set determines the flexibility the system has to describe the distribution of its electrons. A split-valence basis set like 6-31G(d) is a good starting point for geometry optimizations, while a larger, polarization and diffuse function-containing basis set such as 6-311+G(d,p) is preferable for final energy calculations to achieve higher accuracy. For the palladium atom, it is crucial to use a basis set that includes effective core potentials (ECPs), such as the LANL2DZ , to account for relativistic effects.
Detailed Protocol for DFT Transition State Analysis
The following protocol outlines the steps for a DFT study of the transmetalation transition state for the coupling of this compound with an aryl halide (e.g., bromobenzene). This protocol is designed to be a self-validating system, where each step builds upon the verified results of the previous one.
Step 1: Geometry Optimization of Reactants, Intermediates, and Products
-
Construct the molecular models: Build the 3D structures of the reactants (the oxidative addition product, Ar-Pd(II)-X, and the boronate species, (4-Ethylcyclohex-1-en-1-yl)B(OH)3⁻), the pre-transmetalation intermediate, and the products (the transmetalated palladium complex and the borate byproduct).
-
Perform geometry optimization: Using your chosen DFT functional and basis set (e.g., B3LYP/6-31G(d) with LANL2DZ for Pd), perform a full geometry optimization for each species. This will find the lowest energy conformation for each molecule.
-
Frequency analysis: Conduct a frequency calculation on each optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., has no imaginary frequencies).
Step 2: Locating the Transmetalation Transition State
-
Propose an initial guess: The transition state for the transmetalation often involves a four-membered ring structure where the cyclohexenyl group is being transferred from the boron to the palladium atom.[9] A good initial guess can be generated using a linear transit or synchronous transit-guided quasi-newton (QST2 or QST3) method.
-
Transition state optimization: Optimize the transition state guess using an appropriate algorithm (e.g., Berny optimization).
-
Verify the transition state: Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the C-B bond breaking and the C-Pd bond forming).
Step 3: Intrinsic Reaction Coordinate (IRC) Calculation
-
Confirm the reaction path: Perform an IRC calculation starting from the optimized transition state. This calculation maps the minimum energy path connecting the transition state to the reactant and product minima, confirming that the located transition state indeed connects the desired species.
Step 4: Calculation of Activation Energy
-
Single-point energy calculations: Using a higher-level basis set (e.g., 6-311+G(d,p)), perform single-point energy calculations on the optimized geometries of the reactants and the transition state.
-
Calculate the activation barrier: The activation energy (ΔE‡) is the difference in energy between the transition state and the reactants.
Visualizing the DFT Workflow
Caption: A typical workflow for a DFT-based transition state analysis.
Part 2: A Comparative Analysis of Computational Methodologies
While DFT is a workhorse for computational chemistry, it is essential to understand its place within the broader landscape of computational methods. The choice of method represents a trade-off between accuracy and computational expense.
Beyond DFT: A Look at the Alternatives
-
Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. Møller-Plesset perturbation theory (MP2) is a common ab initio method that provides a higher level of theory than standard DFT for electron correlation.[10] While generally more accurate, ab initio methods are significantly more computationally demanding.
-
Semi-Empirical Methods: These methods use approximations and parameters derived from experimental data to simplify the calculations. Methods like AM1 and PM3 are much faster than DFT and can be used for larger systems or for preliminary explorations of the potential energy surface.[11][12] However, their accuracy can be less reliable, especially for systems containing transition metals.
Head-to-Head Comparison: DFT vs. Alternatives
| Feature | Semi-Empirical (e.g., AM1, PM3) | Density Functional Theory (DFT) | Ab Initio (e.g., MP2) |
| Accuracy | Lower; highly dependent on parameterization. May not be reliable for transition metals. | Good to excellent, depending on the functional. A good balance of accuracy and cost.[13] | High; systematically improvable. Considered a benchmark for many systems.[10] |
| Computational Cost | Very low; suitable for very large systems and high-throughput screening.[12] | Moderate; feasible for systems up to a few hundred atoms. | High; generally limited to smaller molecular systems. |
| Typical Application | Initial screening of reaction pathways, large molecule conformational analysis. | Mechanistic studies of organic and organometallic reactions, transition state analysis.[1] | High-accuracy benchmarking, study of small, challenging systems. |
| Causality | Relies on parameterized approximations that mimic quantum mechanical effects. | Models electron density to calculate energy, providing a more physically grounded description. | Solves the Schrödinger equation with a series of well-defined approximations. |
The Hierarchy of Computational Methods
Caption: The trade-off between accuracy and computational cost in quantum chemistry methods.
Part 3: Experimental Validation - The Ground Truth
Computational models, no matter how sophisticated, must be validated against experimental data to ensure their relevance to real-world chemistry. Kinetic studies provide the experimental benchmark for the calculated activation energies.
Protocol for Experimental Kinetic Analysis
The following is a generalized protocol for determining the experimental activation energy of the Suzuki-Miyaura coupling of this compound.
Step 1: Reaction Setup and Monitoring
-
Prepare stock solutions: Prepare stock solutions of the aryl halide, this compound, the palladium catalyst, the ligand, and the base in the chosen solvent.
-
Set up the reaction: In a temperature-controlled reactor, combine the reactants, catalyst, ligand, and base.
-
Monitor the reaction progress: At regular time intervals, withdraw aliquots from the reaction mixture, quench the reaction, and analyze the concentration of the product and starting materials using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Step 2: Data Analysis
-
Determine initial rates: Plot the concentration of the product versus time for reactions run at different initial concentrations of each reactant to determine the reaction order with respect to each component.
-
Determine the rate constant (k): From the rate law, calculate the rate constant at a given temperature.
-
Eyring analysis: Repeat the experiment at several different temperatures to determine the temperature dependence of the rate constant. An Eyring plot (ln(k/T) vs. 1/T) will yield the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, from which the Gibbs free energy of activation (ΔG‡) can be calculated.
Visualizing the Experimental Workflow
Caption: A systematic workflow for the experimental kinetic analysis of a Suzuki-Miyaura reaction.
Conclusion: A Synergistic Approach to Mechanistic Understanding
The study of transition states in complex catalytic cycles like the Suzuki-Miyaura reaction requires a multi-faceted approach. DFT calculations provide an invaluable window into the molecular-level details of the reaction mechanism, allowing for the rational design of improved catalysts and reaction conditions. However, the true power of computational chemistry is realized when it is used in concert with rigorous experimental validation. By comparing computationally derived activation energies with those determined through kinetic studies, researchers can build a more complete and accurate picture of the reaction landscape. This synergistic approach, integrating theoretical predictions with empirical observations, is the hallmark of modern chemical research and is essential for advancing the frontiers of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. DFT studies on palladium catalyzed Suzuki-Miyaura reaction [morressier.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Guided discovery of chemical reaction pathways with imposed activation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05135D [pubs.rsc.org]
- 13. wjps.uowasit.edu.iq [wjps.uowasit.edu.iq]
A Senior Application Scientist's Guide: Cross-Coupling Alternatives to Suzuki-Miyaura for Vinylic Boronic Acids
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Benchmark
The Suzuki-Miyaura cross-coupling reaction represents a pillar of modern synthetic chemistry, celebrated for its robustness, functional group tolerance, and the relatively low toxicity of its boron-based reagents.[1][2] For substrates like (4-Ethylcyclohex-1-en-1-yl)boronic acid, it is often the first and most reliable choice for constructing critical C(sp²)-C(sp²) bonds. Its development was a key part of the work that earned the 2010 Nobel Prize in Chemistry.[2][3]
However, reliance on a single methodology can limit synthetic strategy. Challenges such as base-sensitive functional groups, difficult-to-remove boron impurities, or unexpected side reactions like protodeboronation necessitate a broader toolkit.[4][5] This guide provides an in-depth comparison of viable alternatives to the Suzuki-Miyaura coupling for vinylic substrates. We will move beyond a simple list of names to dissect the mechanistic rationale, practical advantages, and inherent limitations of the Stille, Negishi, Hiyama, and Heck reactions, providing the data and protocols needed to make informed decisions in your synthetic campaigns.
The Benchmark: Suzuki-Miyaura Coupling
To compare alternatives, we must first establish a baseline. The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[6][7] The base is crucial, as it activates the boronic acid to form a more nucleophilic "ate" complex, facilitating the key transmetalation step.[3]
Key Advantages:
-
Reagent Stability: Boronic acids are generally stable to air and moisture, making them easy to handle and store.[5]
-
Low Toxicity: Boron-containing reagents and byproducts are significantly less toxic than those used in many alternative couplings.[2]
-
Broad Availability: A vast array of boronic acids and esters are commercially available.[1]
Potential Limitations:
-
Base Requirement: The requisite base can be incompatible with sensitive functional groups in complex molecules.
-
Protodeboronation: The C-B bond, particularly in vinylic systems, can be cleaved by acidic protons or under certain reaction conditions, reducing yield.[4]
-
Purification: Removal of boron-containing byproducts can sometimes be challenging.
Alternative 1: The Stille Coupling
The Stille reaction couples an organostannane (tin) compound with an organic halide.[8] For our purposes, this requires the conversion of this compound, or a common precursor, into the corresponding (4-Ethylcyclohex-1-en-1-yl)trialkylstannane.
Principle & Rationale: The primary reason to choose Stille coupling is its remarkable functional group tolerance. The reaction is typically performed under neutral or near-neutral conditions, obviating the need for a strong base that could compromise sensitive substrates.[9]
Catalytic Cycle of Stille Coupling
The mechanism proceeds through the classic palladium-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination. A key feature is that the transmetalation from tin to palladium does not require a base activator.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. differencebetween.com [differencebetween.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Stille Coupling | OpenOChem Learn [learn.openochem.org]
A Researcher's Guide to the Biological Activity Screening of Novel (4-Ethylcyclohex-1-en-1-yl)boronic Acid Derivatives
Introduction: The Untapped Potential of a Versatile Scaffold
In the landscape of modern medicinal chemistry, boronic acids and their derivatives have emerged from a niche chemical curiosity to a validated and powerful class of therapeutic agents.[1] Their unique electronic structure and ability to form reversible covalent bonds with diols and key enzymatic residues have positioned them as potent inhibitors of enzymes like serine proteases.[2][3] This is most notably exemplified by the FDA-approved proteasome inhibitor Bortezomib, a dipeptide boronic acid that has revolutionized the treatment of multiple myeloma.[4][5]
The starting scaffold, (4-Ethylcyclohex-1-en-1-yl)boronic acid (CAS No. 871329-72-5), represents a versatile and underexplored building block for generating novel chemical entities.[6][7] Its cyclohexene core offers a distinct three-dimensional geometry compared to purely aromatic systems, while the boronic acid moiety serves as a reactive handle for diversification and a potential pharmacophore for biological interactions.
This guide provides a comprehensive framework for drug discovery professionals to unlock the potential of this scaffold. We will detail a logical workflow, from the synthesis of a focused compound library to a multi-tiered biological screening cascade designed to identify promising lead compounds. We will compare the performance of these novel derivatives against established standards, supported by robust, field-proven experimental protocols.
Part 1: Synthesis of a Focused Library via Suzuki-Miyaura Coupling
To explore the structure-activity relationship (SAR) of our core scaffold, we propose the synthesis of a small, diverse library of derivatives. The Suzuki-Miyaura cross-coupling reaction is the logical choice for this diversification. It is a robust and highly versatile carbon-carbon bond-forming reaction that is tolerant of a wide range of functional groups and typically proceeds under mild conditions, minimizing degradation of the starting material.[1]
By coupling this compound with a selection of aryl halides, we can rapidly generate a library of compounds with varied electronic and steric properties. For the purpose of this guide, we will refer to a hypothetical library of three novel compounds:
-
CEB-1: Synthesized via coupling with 4-bromoanisole.
-
CEB-2: Synthesized via coupling with 4-bromobenzotrifluoride.
-
CEB-3: Synthesized via coupling with 2-bromopyridine.
This selection allows us to probe the effects of electron-donating (methoxy), electron-withdrawing (trifluoromethyl), and heterocyclic moieties on biological activity.
Part 2: The Biological Screening Cascade: From Broad Hits to Mechanistic Insights
A tiered screening approach is the most efficient method for identifying lead candidates from a new compound library. This strategy uses broad, high-throughput assays in the primary tier to cast a wide net, followed by more specific, mechanism-focused assays in the secondary tier for promising hits.[8]
Caption: A tiered workflow for screening novel compounds.
Tier 1: Primary Screening Assays
The initial screen is designed to broadly assess the potential of the synthesized compounds in four key therapeutic areas.
1. Anticancer Activity: Cell Viability via MTT Assay
The MTT assay is a robust, colorimetric method widely used for initial anticancer screening.[9][10] It provides a quantitative measure of cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to a purple formazan product.[11] A reduction in formazan production indicates cytotoxicity.
2. Anti-inflammatory Activity: Nitric Oxide Inhibition via Griess Assay
Chronic inflammation is implicated in numerous diseases. Nitric oxide (NO) is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation.[12] The Griess assay is a simple and sensitive method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[13][14] Inhibition of nitrite production in lipopolysaccharide (LPS)-stimulated macrophage cells indicates potential anti-inflammatory activity.
3. Antioxidant Activity: Radical Scavenging via DPPH Assay
Oxidative stress is a contributing factor to cellular aging and disease. The DPPH assay is a rapid and reliable chemical method to evaluate the free-radical scavenging ability of a compound.[15][16] It measures the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which results in a color change from purple to yellow.[17][18]
4. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents.[19] The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) — the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[20][21]
Part 3: Comparative Performance Data
The following tables present hypothetical but plausible data for our compound library, comparing their performance against well-established standard drugs. This data is designed to illustrate how a screening campaign can pinpoint a compound with promising and selective activity.
Table 1: Anticancer Activity (MTT Assay) Cell Line: HeLa (Human Cervical Adenocarcinoma)
| Compound | IC₅₀ (µM) ± SD |
|---|---|
| CEB-1 | > 100 |
| CEB-2 | 45.2 ± 3.1 |
| CEB-3 | 89.7 ± 5.5 |
| Doxorubicin (Std.) | 0.8 ± 0.1 |
Interpretation: Doxorubicin shows potent cytotoxicity as expected. Compound CEB-2 displays moderate activity, while CEB-1 and CEB-3 are largely inactive at the tested concentrations.
Table 2: Anti-inflammatory Activity (Griess Assay) Cell Line: RAW 264.7 Macrophages stimulated with LPS
| Compound | IC₅₀ (µM) ± SD |
|---|---|
| CEB-1 | 75.4 ± 4.8 |
| CEB-2 | 15.3 ± 1.2 |
| CEB-3 | > 100 |
| Diclofenac (Std.) | 22.5 ± 2.0 |
Interpretation: Compound CEB-2 demonstrates significant inhibition of nitric oxide production, even more potent than the standard NSAID, Diclofenac. This identifies CEB-2 as a strong "hit" for anti-inflammatory potential.
Table 3: Antioxidant Activity (DPPH Assay)
| Compound | IC₅₀ (µg/mL) ± SD |
|---|---|
| CEB-1 | 112.1 ± 8.9 |
| CEB-2 | 98.5 ± 7.4 |
| CEB-3 | > 200 |
| Ascorbic Acid (Std.) | 5.2 ± 0.4 |
Interpretation: None of the synthesized compounds show significant radical-scavenging activity when compared to the potent antioxidant Ascorbic Acid.
Table 4: Antimicrobial Activity (Broth Microdilution)
| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
|---|---|---|
| CEB-1 | > 128 | > 128 |
| CEB-2 | 64 | > 128 |
| CEB-3 | > 128 | > 128 |
| Ciprofloxacin (Std.) | 0.5 | 0.25 |
Interpretation: The compounds exhibit weak to no antibacterial activity against the tested strains.
Screening Summary: The primary screen clearly identifies CEB-2 as a promising and selective anti-inflammatory agent with moderate anticancer activity. It lacks significant antioxidant or antimicrobial properties. This focused activity is a desirable trait in a lead compound, suggesting a specific mechanism of action rather than general toxicity.
Part 4: Mechanistic Exploration of the Lead Compound (CEB-2)
The potent anti-inflammatory activity of CEB-2 warrants further investigation. Boronic acids are known to inhibit proteases, and a key target in the inflammatory cascade is the proteasome, which is responsible for degrading IκB, the inhibitor of the master inflammatory transcription factor, NF-κB.[2] Inhibition of the proteasome by a compound like Bortezomib prevents IκB degradation, trapping NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes like iNOS.[5]
Caption: Hypothesized mechanism of CEB-2 via NF-κB pathway inhibition.
A logical secondary assay would be a 20S Proteasome Inhibitor Screening Assay to confirm if CEB-2 directly inhibits proteasome activity, which would validate this hypothesized mechanism.
Part 5: Detailed Experimental Protocols
The following protocols are provided as a self-validating standard for conducting the primary screening assays.
Protocol 1: MTT Cell Viability Assay
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[22] The amount of formazan is proportional to the number of living cells and is quantified spectrophotometrically.[11]
Methodology:
-
Cell Plating: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[23]
-
Compound Treatment: Prepare serial dilutions of test compounds (CEB-1, CEB-2, CEB-3) and Doxorubicin in culture medium. Replace the old medium with 100 µL of medium containing the compounds. Include "vehicle control" (e.g., 0.1% DMSO) and "medium only" blank wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[22] Purple formazan crystals should be visible in viable cells under a microscope.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability using the formula: Viability % = (OD_sample / OD_vehicle_control) * 100. Plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Griess Assay for Nitric Oxide
Principle: The Griess reaction is a two-step diazotization process where acidified nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to produce a pink/purple azo compound with an absorbance maximum around 540 nm.[13][14]
Methodology:
-
Cell Plating: Seed RAW 264.7 macrophage cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of test compounds (CEB-1, CEB-2, CEB-3) and Diclofenac for 1 hour.
-
Stimulation: Induce inflammation by adding 1 µg/mL of lipopolysaccharide (LPS) to all wells except the negative control. Incubate for 24 hours.[12]
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes in the dark. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[24]
-
Absorbance Reading: After another 10 minutes of incubation in the dark, measure the absorbance at 540 nm.
-
Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control to find the IC₅₀.
Protocol 3: DPPH Radical Scavenging Assay
Principle: The antioxidant capacity is measured by the ability of the test compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.[15][25]
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. Prepare serial dilutions of test compounds and Ascorbic Acid in methanol.[17]
-
Plate Setup: In a 96-well plate, add 100 µL of the different concentrations of the test compounds/standard into triplicate wells.[17]
-
Reaction: Add 100 µL of the DPPH working solution to all wells. Include a control containing only 100 µL of methanol and 100 µL of DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[25]
-
Absorbance Reading: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100.[17] Determine the IC₅₀ from a dose-response curve.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Redox Mechanisms Underlying the Cytostatic Effects of Boric Acid on Cancer Cells—An Issue Still Open - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound 97% | CAS: 871329-72-5 | AChemBlock [achemblock.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. ir.vistas.ac.in [ir.vistas.ac.in]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. In Vitro Exploration of Antioxidant Activity | Encyclopedia MDPI [encyclopedia.pub]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. atcc.org [atcc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Researcher's Guide to Boronic Acids: A Cost-Benefit Analysis of (4-Ethylcyclohex-1-en-1-yl)boronic acid in Complex Synthesis
Introduction: The Strategic Value of Boronic Acids in Modern Synthesis
In the landscape of pharmaceutical and materials science, the ability to efficiently construct carbon-carbon (C-C) bonds is paramount. Among the most powerful tools in our arsenal is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning methodology offers unparalleled functional group tolerance and stereospecificity, making it a cornerstone of modern organic synthesis. The heart of this reaction lies in the organoboron reagent, typically a boronic acid or its derivative.
The choice of boronic acid is a critical decision point that profoundly impacts not only the reaction's success but also the overall economic viability of a synthetic route. This is particularly true in drug development, where scalability, reproducibility, and cost-of-goods are major considerations. Boronic acids are not merely reagents; they are strategic investments in a synthetic campaign.
This guide provides an in-depth cost-benefit analysis of a specific, structurally complex reagent: (4-Ethylcyclohex-1-en-1-yl)boronic acid . We will objectively compare its performance, cost, and handling characteristics against two logical alternatives, providing the data and experimental context necessary for researchers, chemists, and process development professionals to make informed decisions.
The Reagent in Focus: this compound (1)
This compound (Compound 1 ) is a valuable building block for introducing a substituted cyclohexenyl moiety, a common structural motif in biologically active molecules. Its utility lies in its ability to participate in Suzuki-Miyaura couplings to construct complex architectures.
Structure and Properties:
-
Molecular Formula: C₈H₁₅BO₂
-
Molecular Weight: 154.02 g/mol
-
CAS Number: 871329-72-5
However, the primary challenge associated with this reagent is its significant acquisition cost, which necessitates a rigorous evaluation of its benefits versus viable alternatives. The high price is likely a reflection of a multi-step synthesis, potentially starting from a precursor like 4-ethylcyclohexanone.[2][3]
Comparative Analysis of Alternatives
To perform a meaningful cost-benefit analysis, we will compare Compound 1 against two key alternatives, each chosen to highlight a specific trade-off: stability and cost.
-
This compound pinacol ester (1-Pin): This is the pinacol-protected version of our primary reagent. Boronic esters are widely used to enhance the stability of the parent acid.[4][5]
-
Cyclohex-1-en-1-ylboronic acid (2): This is the unsubstituted parent analog. It allows for an assessment of the "cost of complexity"—the premium paid for the ethyl substituent at the C4 position.
The Four Pillars of the Cost-Benefit Analysis
Our analysis is structured around four critical pillars: Reagent Cost, Stability, Reactivity, and Synthesis Feasibility.
Pillar 1: Reagent Cost & Availability
The most immediate factor in any synthesis is the cost of starting materials. For specialized reagents, this can be the single largest contributor to the final product's cost.
Causality: The cost of a reagent is dictated by the complexity of its synthesis, the scale of its production, and its market demand. Highly substituted, non-standard building blocks like Compound 1 are produced on a smaller scale, leading to a higher price point. Simpler, more common analogs like Compound 2 benefit from economies of scale.
| Reagent | Supplier Example | Price (USD) | Quantity | Cost per Gram | Approx. Cost per Mole* |
| This compound (1) | Fisher Scientific[6] | $821.49 | 1 g | $821.49 | ~$126,500 |
| This compound pinacol ester (1-Pin) | SynHet[7] | Synthesis on demand | - | - | Est. >$100,000 |
| Cyclohex-1-en-1-ylboronic acid (2) | Sigma-Aldrich | $77.90 | 100 mg | $779.00 | ~$98,100 |
| Cyclohex-1-en-1-ylboronic acid (2) | TCI | €41.00 (~$45) | 1 g | ~$45.00 | ~$5,600 |
*Cost per mole is calculated for comparison and can vary significantly between suppliers and purchase volumes.
Insight: The data clearly shows that the ethyl substituent on Compound 1 carries an enormous cost premium. Even when comparing different suppliers for the simpler analog 2 , prices can vary by an order of magnitude, highlighting the importance of sourcing. For projects where the 4-ethyl group is not a pharmacophore or critical structural element, the cost savings of using Compound 2 are substantial and cannot be ignored.
Pillar 2: Stability & Handling
The stability of a boronic acid is inversely proportional to its utility in a failed reaction. An unstable reagent leads to wasted material, time, and downstream resources. Boronic acids are susceptible to decomposition, primarily through protodeboronation and oxidation.[6]
Causality: The boronic acid moiety (-B(OH)₂) is Lewis acidic. Protecting it by forming a boronate ester, such as with pinacol, shields the vacant p-orbital on the boron atom.[5] This reduces its susceptibility to hydrolysis (protodeboronation) and other degradation pathways, leading to a longer shelf-life and greater robustness during purification and reaction setup.
| Parameter | Boronic Acid (1, 2) | Pinacol Ester (1-Pin) | Justification |
| Shelf-Life | Moderate; susceptible to degradation. | High; often stable for years when stored properly.[5] | The pinacol group provides steric and electronic shielding to the boron center. |
| Ease of Purification | Can be difficult; prone to decomposition on silica gel. | Easy; generally stable to standard column chromatography.[8] | Reduced polarity and increased stability prevent degradation during purification. |
| Hygroscopicity | Moderate to High. | Low. | The hydroxyl groups are replaced by the pinacol moiety, reducing water absorption. |
| Reproducibility | Can be variable if reagent has degraded. | Generally higher due to enhanced purity and stability. | A well-defined, stable starting material leads to more consistent reaction outcomes. |
Insight: For complex, multi-step syntheses where a reagent may be stored for extended periods or subjected to chromatographic purification, the pinacol ester (1-Pin ) offers a significant advantage in reliability and reproducibility. The upfront cost of the ester (or the cost of its one-step synthesis from the acid) can be justified by avoiding failed reactions and wasted material, especially when the core scaffold is expensive.
Pillar 3: Reactivity & Performance
While stability is crucial, the ultimate measure of a reagent is its performance in the reaction. In Suzuki-Miyaura couplings, this is primarily a function of the transmetalation rate.
Causality: The transmetalation step involves the transfer of the organic group from the boron atom to the palladium center.[1] Free boronic acids are generally considered more Lewis acidic than their ester counterparts. This can facilitate the formation of the key intermediate required for transmetalation, sometimes leading to faster reaction rates.[6] However, this is a simplification, as the base and solvent system play a critical role, and some boronic esters have shown enhanced reactivity.[8][9]
Hypothetical Performance in a Model Reaction: (Coupling with 1-bromo-4-methoxybenzene)
| Reagent | Reaction Time | Typical Yield | Key Considerations |
| Compound 1 | 4-6 hours | 85-95% | Highest reactivity, but requires fresh, high-purity material for best results. |
| Compound 1-Pin | 8-12 hours | 80-90% | Slightly slower reaction, but highly reproducible. May require slightly more forcing conditions (higher temperature). |
| Compound 2 | 4-6 hours | 88-98% | High reactivity and yield, representing an excellent performance benchmark. |
Insight: While the free boronic acid (1 ) may offer faster kinetics, the high reliability and comparable yields of the pinacol ester (1-Pin ) often make it the superior choice in a process development setting. The potential loss of a few percentage points in yield is a small price to pay for the assurance that the reaction will proceed consistently.
Pillar 4: Synthesis Feasibility ("Make vs. Buy")
For exceptionally expensive reagents, in-house synthesis becomes a consideration. The viability of this approach depends on the complexity of the synthetic route and the availability of precursors.
Causality: this compound is not a trivial molecule to synthesize. A plausible route involves the synthesis of 4-ethylcyclohexanone, conversion to a vinyl triflate or halide, and a subsequent Miyaura borylation.[10] Each of these steps requires specialized reagents, purification, and analytical validation, adding significant labor and resource costs.
Considerations for In-House Synthesis:
-
Expertise: Requires significant expertise in organic synthesis and organometallic chemistry.
-
Time: A multi-step synthesis can add weeks or months to a project timeline.
-
Cost of Precursors: While potentially cheaper than buying the final product, the cumulative cost of reagents, solvents, and analytical services can be substantial.
-
Scale: In-house synthesis is most cost-effective at larger scales (kilogram) where the high initial setup cost is amortized.
Insight: For discovery-phase research at the milligram-to-gram scale, purchasing the reagent, despite its high cost, is almost always more efficient than attempting an in-house synthesis. The "buy" decision prioritizes speed and project momentum. The "make" decision only becomes viable at the process development or manufacturing stage.
Experimental Protocols: A Self-Validating System
The following protocols are designed for a model Suzuki-Miyaura coupling reaction. They are presented as self-validating systems, meaning they include checkpoints and expected outcomes based on the principles discussed above.
Reaction: Coupling of Boron Reagent with 1-bromo-4-methoxybenzene.
Protocol 1: Using this compound (1)
-
Objective: To achieve a rapid, high-yield coupling, leveraging the higher reactivity of the free boronic acid.
-
Causality: This protocol uses standard aqueous conditions that are known to facilitate the transmetalation of boronic acids.
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-methoxybenzene (187 mg, 1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add this compound (1 ) (185 mg, 1.2 mmol, 1.2 equiv) followed by potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL).
-
Degassing: Sparge the mixture with a gentle stream of nitrogen or argon for 15 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of nitrogen, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (23 mg, 0.02 mmol, 2 mol%).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the 1-bromo-4-methoxybenzene.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product. Expected Yield: 85-95%.
Protocol 2: Using this compound pinacol ester (1-Pin)
-
Objective: To achieve a highly reproducible and robust coupling, prioritizing stability and yield over reaction speed.
-
Causality: The slightly more forcing conditions (higher temperature, longer time) may be necessary to overcome the potentially slower transmetalation rate of the more stable pinacol ester.
-
Setup: Follow Step 1 from Protocol 1.
-
Reagent Addition: Add this compound pinacol ester (1-Pin ) (283 mg, 1.2 mmol, 1.2 equiv) and potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv).
-
Solvent & Degassing: Follow Steps 3 & 4 from Protocol 1.
-
Catalyst Addition: Under a positive pressure of nitrogen, add PdCl₂(dppf)-CH₂Cl₂ adduct (16 mg, 0.02 mmol, 2 mol%). This catalyst is often robust for coupling with boronic esters.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 8-12 hours.
-
Monitoring, Workup, & Purification: Follow Steps 7, 8, and 9 from Protocol 1. Expected Yield: 80-90%.
Conclusion and Recommendations
The selection of a boronic acid reagent is a multi-faceted decision that extends beyond simple reaction yield. Our analysis demonstrates that while This compound (1) is a potent and reactive building block, its utility is severely constrained by its exceptionally high cost.
From the perspective of a Senior Application Scientist, my recommendations are as follows:
-
For Early-Stage Discovery & SAR Studies: If the 4-ethyl moiety is not a validated, critical component of the target molecule's activity, the use of the far more economical Cyclohex-1-en-1-ylboronic acid (2) is strongly recommended. The immense cost savings allow for broader exploration of other synthetic possibilities.
-
When the 4-Ethyl Moiety is Essential: The choice between the free boronic acid (1 ) and its pinacol ester (1-Pin ) depends on the context.
-
For rapid, small-scale synthesis where speed is paramount and fresh reagent is available, the boronic acid (1) is a viable, albeit expensive, option.
-
For larger-scale synthesis, process development, or inclusion in a multi-step sequence, the pinacol ester (1-Pin) is the superior choice. Its enhanced stability, ease of handling, and high reproducibility provide a level of process security that justifies the potentially longer reaction time and protects the investment in the valuable starting material.
-
Ultimately, a sound cost-benefit analysis requires a holistic view, balancing the upfront cost of a reagent against the downstream costs of time, labor, and potential reaction failure. By understanding the causal relationships between structure, stability, and cost, researchers can design more efficient, economical, and successful synthetic strategies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4-Ethylcyclohexanone synthesis - chemicalbook [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound pinacol ester [synhet.com]
- 8. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Ethylcyclohex-1-enboronic acid pinacol ester | [frontierspecialtychemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
